5-Bromo-2,4-dichlorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBXZCABIQUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599030 | |
| Record name | 5-Bromo-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183803-12-5 | |
| Record name | 5-Bromo-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol
This guide provides a comprehensive technical overview of 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5), a polyhalogenated aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its defined substitution pattern and versatile reactivity make it a valuable intermediate for creating highly functionalized molecules.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a phenol ring substituted with one bromine and two chlorine atoms. This substitution pattern dictates its chemical behavior, influencing the electronic properties of the aromatic system and providing specific sites for further functionalization.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 183803-12-5 | [1] |
| Molecular Formula | C₆H₃BrCl₂O | [2][3] |
| Molecular Weight | 241.90 g/mol | [1][2] |
| InChI Code | 1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | [1] |
| InChIKey | LZEBXZCABIQUQF-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White to off-white solid/crystalline powder | [1] |
| Solubility | Limited solubility in water; good solubility in common organic solvents | |
| Storage Temperature | Room Temperature or 2-8°C for optimal stability | [1] |
| Purity | Typically ≥98% |[2][3] |
Section 2: Synthesis and Reactivity
The synthesis of this compound typically involves the selective halogenation of a phenol precursor. The directing effects of the hydroxyl and existing halogen substituents are critical for achieving the desired regiospecificity.
Causality in Synthesis: Electrophilic Aromatic Substitution
The primary route to a compound like this compound is through electrophilic aromatic substitution. The starting material is 2,4-dichlorophenol. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. The two chlorine atoms are deactivating yet also ortho, para-directing. In 2,4-dichlorophenol, the positions ortho to the hydroxyl group are occupied by chlorine (position 2) or sterically hindered and electronically influenced (position 6). The position para to the hydroxyl is also occupied by a chlorine atom (position 4). This leaves position 5 as a primary target for electrophilic attack, driven by the directing power of the hydroxyl group and the existing halogens. Bromination, using an electrophilic bromine source, therefore proceeds with high regioselectivity to the C5 position.
Representative Synthetic Protocol: Electrophilic Bromination of 2,4-Dichlorophenol
Objective: To synthesize this compound via regioselective bromination of 2,4-dichlorophenol.
Materials:
-
2,4-Dichlorophenol (starting material)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon Tetrachloride, or Acetic Acid)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2,4-dichlorophenol in a suitable anhydrous solvent under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize the formation of side products.
-
Reagent Addition: Slowly add 1.0 to 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide) portion-wise over 30-60 minutes with vigorous stirring. Using a slight excess of the brominating agent ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic pathway from precursor to a complex drug molecule.
Materials Science
In materials science, this compound can serve as a monomer for creating specialized polymers. The halogen atoms can impart properties like flame retardancy, while the overall structure can contribute to materials with specific electronic and optical characteristics.
Section 4: Safety, Handling, and Toxicology
As a halogenated phenol, this compound requires careful handling. It is classified as harmful and an irritant.
Table 3: GHS Safety and Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Precautionary Codes | P261, P305, P338, P351 | [1]|
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. * Storage: For optimal stability, store at 2-8°C in a tightly sealed container under anhydrous conditions to prevent degradation. The compound is sensitive to moisture. * Spills: In case of a spill, avoid generating dust. Clean the area with a damp cloth and dispose of the materials in accordance with local regulations.
References
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Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. National Institutes of Health (PMC). [Link]
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Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing. [Link]
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ScienceDirect. [Link]
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This compound. Boroncore. [Link]
- Method for preparing halogenated phenol compounds.
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A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]
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Safety data sheet. CPAChem. [Link]
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Traditional methods for the synthesis of 2,4-dichlorophenol. ResearchGate. [Link]
- Process of producing halogenated phenols.
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p-BROMOPHENOL. Organic Syntheses Procedure. [Link]
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Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Patsnap Eureka. [Link]
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
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4-Bromo-2,5-dichlorophenol. PubChem. [Link]
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Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor. ScienceDirect. [Link]
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5-Bromo-2-chlorophenol. PubChem. [Link]
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Formation of 2,4-Dichlorophenol by free chlorine mediated oxidation of Triclosan. Chemistry Stack Exchange. [Link]
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Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]
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2-Bromo-5-chlorophenol. PubChem. [Link]
-
2-Bromo-4,5-dichlorophenol. PubChem. [Link]
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"5-Bromo-2,4-dichlorophenol" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dichlorophenol
Abstract
This compound is a polyhalogenated aromatic compound with significant potential as a versatile intermediate and building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials science applications.[1] Its unique substitution pattern, featuring a hydroxyl group and three different halogen atoms, provides multiple sites for further functionalization, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound via electrophilic bromination of 2,4-dichlorophenol. Furthermore, it details the essential analytical techniques required for the unambiguous characterization and purity verification of the final product, ensuring its suitability for downstream applications. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.
Synthesis of this compound
Principle and Rationale
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-dichlorophenol. The core of this reaction is the introduction of a bromine atom onto the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the phenol ring: the hydroxyl (-OH) group and the two chloro (-Cl) groups.
-
Activating and Directing Effects: The hydroxyl group is a powerful activating group and is ortho, para-directing. The chloro groups are deactivating yet are also ortho, para-directing. In an electrophilic substitution reaction, the potent activating effect of the -OH group is the dominant influence.
-
Position of Substitution: In the 2,4-dichlorophenol starting material, the positions ortho (C2, C6) and para (C4) to the hydroxyl group are considered. The C2 and C4 positions are already substituted. Therefore, electrophilic attack would be most expected at the C6 position. However, the target molecule is the 5-bromo isomer. The formation of this isomer can be rationalized by considering the cumulative electronic effects and sterics:
-
The C4-chloro group directs an incoming electrophile to its ortho position, which is C5.
-
The C2-chloro group directs to its para position, which is also C5.
-
Therefore, the C5 position is electronically influenced by both chloro substituents. While the C6 position is strongly activated by the hydroxyl group, the C5 position becomes a viable, competitive site for bromination.
-
-
Reaction Control: The choice of solvent and temperature is critical for controlling the reaction rate and minimizing the formation of undesired byproducts, such as the 6-bromo isomer or poly-brominated species like 5,6-dibromo-2,4-dichlorophenol. A non-polar aprotic solvent like dichloromethane is selected to solubilize the reactants without participating in the reaction. The reaction is initiated at a low temperature to moderate the reactivity of bromine and improve selectivity.
Proposed Synthesis Workflow
Caption: Synthesis and purification workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,4-Dichlorophenol (C₆H₄Cl₂O)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorophenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains between 0-5°C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution to quench any unreacted bromine. The mixture will turn colorless.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts like HBr), deionized water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization.[2] Dissolve the crude product in a minimum amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to yield this compound as a white to off-white solid.[3]
Safety Precautions
-
Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][5]
-
Reagents: Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to local regulations.[6]
Characterization and Structural Elucidation
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physicochemical Properties
The synthesized compound should be a white to off-white crystalline solid at room temperature.[3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrCl₂O | [3] |
| Molecular Weight | 241.89 g/mol | [4] |
| Appearance | White to off-white solid | [3][6] |
| Melting Point | 47 - 51 °C | [6] |
| Solubility | Soluble in common organic solvents, limited aqueous solubility | [1] |
Spectroscopic Analysis
The relationship between different analytical techniques provides a self-validating system for confirming the molecular structure.
Caption: Interrelation of analytical techniques for structural validation.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule.
-
¹H NMR: The spectrum is expected to be simple, showing signals for the two aromatic protons and the single hydroxyl proton.
-
Aromatic Region: Two singlets are expected. The proton at C6 (ortho to -OH) will likely appear more downfield (~7.5 ppm) than the proton at C3 (ortho to two -Cl atoms) (~7.2 ppm).
-
Hydroxyl Proton: A broad singlet, typically in the range of 5-6 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environment of the aromatic ring. The carbon attached to the hydroxyl group (C1) will be the most downfield, while the other carbon chemical shifts will be influenced by the attached halogens.
2.2.2 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The key feature is the complex isotopic cluster of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. This will result in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations (e.g., M⁺, M⁺+2, M⁺+4, M⁺+6), providing definitive evidence for the presence of one bromine and two chlorine atoms.[7]
2.2.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorption Bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretches: Absorptions for these bonds will appear in the fingerprint region (< 1000 cm⁻¹).
-
Conclusion
This guide outlines a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. The proposed synthesis, based on the electrophilic bromination of 2,4-dichlorophenol, is a standard and accessible method for laboratory-scale preparation. The subsequent purification via recrystallization is crucial for obtaining a high-purity product. The detailed characterization workflow, employing a combination of NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structural integrity of the final compound. Adherence to these protocols will ensure the production of high-quality this compound, suitable for advanced research and development applications.
References
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ACS Publications. Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination. Environmental Science & Technology. [Link]
-
CPAChem. Safety data sheet for 2-Bromo-4,6-dichlorophenol. [Link]
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PubChem. 4-Bromo-2,5-dichlorophenol Compound Summary. National Center for Biotechnology Information. [Link]
- Google Patents. Process for producing 4-bromo-2,5-dichlorophenol.
-
Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
- Google Patents. The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- Google Patents. Process for producing 2-halo-4-bromophenols.
-
PubChem. 2,4-Dichlorophenol Compound Summary. National Center for Biotechnology Information. [Link]
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NIST WebBook. Phenol, 4-bromo-2,5-dichloro-. [Link]
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NIST WebBook. Phenol, 2,4-dichloro-. [Link]
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A Researcher's Comprehensive Safety and Handling Guide for 5-Bromo-2,4-dichlorophenol
This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. The core philosophy is to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this compound.
Section 1: Core Hazard Profile and Risk Assessment
This compound is a polyhalogenated aromatic compound valuable as an intermediate in the synthesis of highly functionalized molecules for pharmaceuticals and materials science.[1] Its structure, featuring a phenol ring with bromine and chlorine substituents, dictates its reactivity and its toxicological profile.[1] Understanding these hazards is the first step in a robust safety plan.
The compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. This classification is not merely a label but a directive for specific handling precautions.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
Source: Data compiled from multiple supplier safety data sheets.
Expert Insight: The primary risks—ingestion, skin irritation, and serious eye irritation—stem from the compound's chemical nature as a halogenated phenol. Phenolic compounds are known for their ability to denature proteins, leading to tissue damage. The presence of halogens can exacerbate these effects. The "Warning" signal word indicates a moderate hazard level, but complacency is the enemy of safety. All contact should be minimized through a combination of engineering controls and personal protective equipment.
The logical flow from the chemical's intrinsic properties to the necessary safety precautions is illustrated below. This diagram serves as a mental model for risk assessment.
Caption: Hazard-Precaution Relationship for this compound.
Section 2: Proactive Safety: Handling, Storage, and Disposal
Safe science is proactive, not reactive. The following protocols are designed to prevent exposure before it occurs.
Engineering Controls & Safe Handling
The primary routes of occupational exposure are inhalation of dust and direct skin or eye contact.[2] Therefore, engineering controls are the most critical safety measure.
Protocol: Safe Handling Workflow
-
Preparation: Before handling the compound, ensure a chemical fume hood is operational and the work area is clean.[3] Eyewash stations and safety showers must be readily accessible.[4][5]
-
Designated Use: All weighing and manipulation of the solid compound must occur within a certified chemical fume hood to prevent the generation of airborne dust.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
Decontamination: Clean all work surfaces and equipment after use to prevent unintentional secondary exposure.[3]
Storage and Stability
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[6][7] While some suppliers state room temperature storage is acceptable, others recommend 2-8°C.[1] Always follow the specific storage instructions provided by the manufacturer.
-
Incompatibilities: Keep away from strong oxidizing agents, which can lead to vigorous or exothermic reactions.[4][7]
-
Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture.[1][4]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Procedure: Dispose of unused product and contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[7]
-
Regulatory Compliance: All disposal practices must comply with local, regional, and national hazardous waste regulations.[4][7] Never dispose of this chemical down the drain.[8]
Section 3: Personal Protective Equipment (PPE) - The Researcher's Armor
PPE is the last line of defense and must be used correctly and consistently. The choice of PPE is directly informed by the hazards identified in Section 1.[9]
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale & Expert Insight |
|---|---|---|---|
| Eyes/Face | Safety goggles | EN 166 (EU) or ANSI Z87.1 (US) | Protects against dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[10][11] |
| Hands | Nitrile rubber gloves | EN 374 | Nitrile provides good chemical resistance.[3][10] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[12] |
| Body | Laboratory coat | N/A | A standard lab coat prevents incidental contact with skin.[3] Ensure it is fully buttoned. |
| Respiratory | NIOSH/MSHA approved respirator | Varies | Not required if handled exclusively within a fume hood. If engineering controls fail or for emergency/spill response, a respirator (e.g., N95 for dust) is necessary.[10][11] |
Section 4: Emergency Protocols - A Blueprint for Response
Even with meticulous planning, accidents can happen. A clear, practiced emergency plan is crucial.
Caption: General Emergency Response Workflow for Chemical Exposure.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing.[13] Immediately wash skin with plenty of soap and water for at least 15 minutes.[15] If irritation develops or persists, get medical attention.[15]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15] If the person is not breathing, give artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[14][15] Call a poison center or doctor if you feel unwell.
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth thoroughly with water. Call a poison center or doctor immediately.[14]
Accidental Release Measures
-
Minor Spill:
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's emergency response team.
-
Prevent entry of unauthorized personnel.
-
Fire-Fighting Measures
While the compound itself is not considered highly flammable, its container may burn, and it can decompose in a fire to release hazardous gases.[16]
-
Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[16][17]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen bromide gas.[12][16]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][18]
Section 5: Physicochemical and Toxicological Data
A summary of the compound's properties is essential for both experimental design and safety assessment.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 183803-12-5 | Sigma-Aldrich |
| Molecular Formula | C₆H₃BrCl₂O | Sigma-Aldrich |
| Molecular Weight | 241.9 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid/crystalline powder | ChemShuttle[1], Sigma-Aldrich |
| Purity | ≥96% | Sigma-Aldrich |
| Solubility | Limited solubility in water; good solubility in common organic solvents | ChemShuttle[1] |
| Storage Temperature | Room Temperature or 2-8°C (check supplier) | Sigma-Aldrich, ChemShuttle[1] |
Toxicological Summary
The toxicological properties of this compound have not been fully investigated.[4][12] However, based on its GHS classification and data from structurally similar chlorophenols, the following is known:
-
Acute Effects: The primary acute effects are irritation to the skin and eyes and harm if swallowed, as detailed in Section 1. For the related compound 2,4-dichlorophenol (2,4-DCP), oral LD50 values in rats range from 580 to 4500 mg/kg, indicating low to moderate acute toxicity.[19]
-
Chronic Effects: There is limited data on the chronic effects of this specific compound. Long-term exposure should be minimized. Studies on 2,4-DCP did not show evidence of carcinogenicity in rats and mice.[20] Neurological effects like lethargy and tremors have been observed in animals exposed to 2,4-DCP.[20][21]
References
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PubChem Compound Summary for CID 820392, 5-bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]
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First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
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Section 5: Firefighting Measures. Occupational Safety and Health Administration (OSHA). [Link]
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First Aid: Chemical Exposure. University of Rochester Medical Center. [Link]
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PubChem Compound Summary for CID 16022, 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 2-Bromo-4,6-dichlorophenol. CPAChem. [Link]
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The Unseen Potential of 5-Bromo-2,4-dichlorophenol: A Technical Guide for Researchers
For Immediate Release
[City, State] – January 4, 2026 – In the intricate world of chemical synthesis and drug discovery, the utility of a single molecule can be the key to unlocking novel solutions. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of 5-Bromo-2,4-dichlorophenol, a halogenated aromatic compound poised with significant, yet underexplored, potential. As a senior application scientist, this document aims to provide not just a list of possibilities, but a scientifically grounded exploration of its promising research applications, complete with actionable insights and detailed methodologies.
Introduction: The Structural Advantage of this compound
This compound is a polyhalogenated aromatic compound, appearing as a white to off-white solid with good solubility in organic solvents.[1] Its strategic arrangement of a bromine and two chlorine atoms on a phenol ring provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms and a hydroxyl group offers a versatile platform for a variety of chemical modifications, opening doors to the creation of highly functionalized molecules with tailored properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 183803-12-5 | |
| Molecular Formula | C₆H₃BrCl₂O | |
| Molecular Weight | 241.90 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Room Temperature |
Core Application: A Versatile Building Block in Bioactive Molecule Synthesis
The primary and most immediate application of this compound lies in its role as a precursor for the synthesis of novel bioactive compounds. The strategic placement of its functional groups allows for selective reactions, enabling the construction of complex molecular architectures.
Synthesis of Bioactive Ketimines
A promising avenue of research is the use of this compound in the synthesis of ketimine derivatives. Ketimines, or azomethines, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1] While the direct synthesis from this compound is not explicitly detailed in the available literature, a closely related synthesis of 2-hydroxy-5-bromo-n-(substituted-phenyl)-ketimines from a substituted 2-hydroxychalcone suggests a plausible synthetic pathway.[1]
The proposed pathway would likely involve the initial conversion of this compound to a corresponding chalcone, followed by condensation with various substituted aromatic amines.
Caption: Proposed synthetic pathway for bioactive ketimines.
Experimental Protocol: General Synthesis of Ketimines from Chalcones
This protocol is adapted from the synthesis of similar ketimine compounds and can be optimized for derivatives of this compound.
-
Chalcone Synthesis:
-
To a solution of the 2-hydroxyacetophenone derivative (1 mmol) in ethanol, add the appropriate substituted benzaldehyde (1 mmol).
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.
-
Filter, wash with water, and recrystallize from a suitable solvent.
-
-
Ketimine Synthesis:
-
Dissolve the synthesized chalcone (1 mmol) in 10% ethanol.
-
Add the substituted aromatic amine (1 mmol) to the solution.
-
Reflux the mixture for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated ketimine by filtration.
-
Wash with cold ethanol and dry under vacuum.
-
Potential Antimicrobial and Anticancer Applications
The resulting ketimine derivatives, bearing the 5-bromo-2,4-dichlorophenyl moiety, are strong candidates for antimicrobial and anticancer screening. The halogen atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration. Furthermore, the imine group and the phenolic hydroxyl group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Studies on similar brominated ketimines have shown promising antimicrobial activity.[2]
Table 2: Potential Biological Activities of this compound Derivatives
| Derivative Class | Potential Biological Activity | Rationale |
| Ketimines | Antibacterial, Antifungal | Presence of azomethine group and halogen atoms enhancing bioactivity.[1] |
| Chalcones | Anti-inflammatory, Anticancer | Known pharmacophore with diverse biological activities. |
| Biphenyls (via Suzuki Coupling) | Various therapeutic targets | A common scaffold in medicinal chemistry. |
Application in Materials Science: Crafting Functional Polymers
Beyond its biomedical potential, this compound serves as a valuable monomer for the synthesis of advanced polymers with specific optical and electronic properties. The presence of the reactive hydroxyl group and the bromo- and chloro-substituents allows for its incorporation into polymer backbones through various polymerization techniques.
Synthesis of Poly(arylene ether)s
One of the most direct applications in polymer chemistry is the synthesis of poly(arylene ether)s (PAEs). These high-performance thermoplastics are known for their excellent thermal stability, chemical resistance, and mechanical properties.[3] this compound can be used as a monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring, facilitating the displacement of a halogen by a phenoxide nucleophile.
Caption: General scheme for poly(arylene ether) synthesis.
Experimental Protocol: Synthesis of Poly(arylene ether)s
This is a general procedure that can be adapted for the use of this compound.
-
Monomer Preparation: Ensure both this compound and the chosen bisphenol comonomer are pure and dry.
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the bisphenol (1 mmol) and an equimolar amount of this compound in a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide).
-
Add an excess of a weak base, such as potassium carbonate, to deprotonate the phenolic hydroxyl groups.
-
Add an azeotroping agent like toluene and heat the mixture to remove water via azeotropic distillation.
-
After the removal of water, raise the temperature to initiate the polymerization and maintain it for several hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
-
Polymer Isolation:
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.
-
Tailoring Optical Properties
The incorporation of the halogenated phenyl ring from this compound into the polymer backbone can significantly influence the material's optical properties, such as its refractive index and absorption characteristics.[4][5] The high atomic number of bromine can increase the refractive index of the resulting polymer, making it a candidate for applications in optical devices.
Trustworthiness and Safety Considerations
The environmental fate of halogenated phenols is also a significant consideration. These compounds can be persistent in the environment and may have ecotoxicological effects.[11] Researchers should adhere to proper waste disposal protocols to minimize environmental impact.
Future Directions and Conclusion
This compound represents a versatile and valuable building block for both medicinal chemistry and materials science. Its unique substitution pattern offers a gateway to novel bioactive molecules and functional polymers. Future research should focus on:
-
Exploring the full scope of its reactivity: Investigating a wider range of chemical transformations to synthesize diverse libraries of compounds.
-
Comprehensive biological screening: Evaluating the synthesized derivatives against a broad panel of biological targets to identify new therapeutic leads.
-
In-depth material characterization: Synthesizing and thoroughly characterizing polymers derived from this compound to understand the structure-property relationships and identify potential applications.
-
Toxicological and environmental impact assessment: Conducting rigorous studies to fully understand the safety profile and environmental fate of this compound and its derivatives.
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Andhale, G., Paden, S., Kute, P., & Arde, S. (2025). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. Gurukul International Multidisciplinary Research Journal, XIII(IV). [Link]
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HMDB0246398: 4-Chlorophenol. (n.d.). Human Metabolome Database. Retrieved January 4, 2026, from [Link]
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Synthesis and Characterization of Novel Poly(arylene ether)s Based on 9,10-Bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-Bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. (2007). Journal of Applied Polymer Science. [Link]
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Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Information from Mass Spectrometry. (n.d.). ChemConnections. Retrieved January 4, 2026, from [Link]
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4-Bromo-2,5-dichlorophenol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. (2015). PLoS ONE, 10(5), e0126689. [Link]
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Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. (2007, July 30). U.S. Environmental Protection Agency. [Link]
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Effects of 2-chlorophenol and 2,4-dichlorophenol on mitotic chromosomes and nucleic acid content using Allium cepa and. (n.d.). Retrieved January 4, 2026, from [Link]
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Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). (2015). Toxicology in Vitro, 29(7), 1590–1597. [Link]
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An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol as a Chemical Intermediate
Introduction: The Strategic Utility of a Polyhalogenated Phenol
In the landscape of synthetic organic chemistry, the strategic value of an intermediate is often defined by its functional handles and the specific reactivity they impart. 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5) emerges as a noteworthy building block, particularly for researchers and professionals in pharmaceutical and materials science development. This polyhalogenated phenol is not merely a static scaffold; its distinct arrangement of two chlorine atoms and one bromine atom on a phenol ring creates a molecule with a nuanced electronic profile and multiple, differentially reactive sites. The hydroxyl group offers a classic point for nucleophilic attack or derivatization, while the halogens provide versatile handles for modern cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, delving into its properties, synthesis, reactivity, and critical applications as a precursor to highly functionalized and bioactive molecules.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of an intermediate are foundational to its application, dictating solubility, storage, and handling protocols. This compound typically presents as a white to off-white solid with limited solubility in water but good solubility in common organic solvents. For optimal stability, it should be stored in a tightly sealed container under cool, dry conditions, as the compound is sensitive to moisture.
| Property | Value | Source |
| CAS Number | 183803-12-5 | |
| Molecular Formula | C₆H₃BrCl₂O | |
| Molecular Weight | 241.9 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥96% | |
| Storage Temperature | Room Temperature or 2-8 °C | |
| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N |
-
¹H NMR: The spectrum would exhibit distinct signals for the two aromatic protons, with chemical shifts and coupling constants dictated by the positions of the halogen and hydroxyl groups.
-
¹³C NMR: The spectrum would show six signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.
-
IR Spectroscopy: Key absorptions would include a broad O-H stretch (around 3200-3600 cm⁻¹) and characteristic C-Br and C-Cl stretching frequencies in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, which is a powerful tool for confirming the compound's identity.[2]
Synthesis of this compound: A Strategic Halogenation
The synthesis of polyhalogenated phenols like this compound relies on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing substituents on the phenol ring. The hydroxyl group is a potent activating, ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing.
A common and effective method for the synthesis of related bromodichlorophenols involves the direct bromination of the corresponding dichlorophenol precursor.[6] For this compound, the logical precursor is 2,4-dichlorophenol. The bromination is typically carried out using elemental bromine in the presence of a suitable solvent.
Illustrative Synthetic Workflow
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"5-Bromo-2,4-dichlorophenol" environmental fate and degradation
An In-Depth Technical Guide to the Environmental Fate and Degradation of 5-Bromo-2,4-dichlorophenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the environmental journey of this compound, a halogenated aromatic compound. Synthesizing current research, this document details the abiotic and biotic degradation pathways, potential for bioaccumulation, ecotoxicological effects, and the analytical methodologies essential for its detection and study. This resource is intended for researchers, environmental scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's behavior in the environment.
Introduction and Physicochemical Profile
This compound is a synthetic halogenated phenol.[1] Its structure, featuring a hydroxyl group and three halogen substituents on a benzene ring, dictates its chemical reactivity, environmental persistence, and toxicity. Halogenated phenols are recognized as priority pollutants due to their widespread use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals, and their potential for environmental contamination.[2] The environmental presence of compounds like this compound is a significant concern due to their potential toxicity and persistence.[2][3]
Understanding the physicochemical properties of this compound is fundamental to predicting its environmental distribution and fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 183803-12-5 | [1] |
| Molecular Formula | C₆H₃BrCl₂O | [1] |
| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N | [1] |
| Physical Form | White to off-white solid | [1] |
| Purity | ~96% | [1] |
| Storage Temperature | Room Temperature | [1] |
The lipophilicity, indicated by its structure, suggests a potential for bioaccumulation in fatty tissues of organisms, while its partial water solubility allows for transport in aquatic systems.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a compound through non-biological processes, primarily driven by chemical and physical factors. For this compound, the key abiotic pathways are hydrolysis, photolysis, and reductive dehalogenation.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated phenols, the rate of hydrolysis is often pH-dependent. While direct hydrolysis data for this compound is scarce, studies on its phosphate ester derivatives show that hydrolysis occurs across a wide pH range, with the reactivity of different ionic species varying significantly. For instance, the hydrolysis of mono 6-bromo-2,4-dichlorophenyl phosphate is significantly influenced by pH, with the mononegative species being most reactive. In acidic conditions, the C-Br and C-Cl bonds are generally stable, but under strongly alkaline conditions and high temperatures, nucleophilic substitution of the halogens by hydroxyl groups can occur, leading to the formation of di- and tri-hydroxylated phenols.[4]
Photodegradation (Photolysis)
Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Halogenated aromatic compounds are known to be susceptible to photolysis.[5] Studies on the closely related 2,4-dichlorophenol (2,4-DCP) show that it undergoes photodegradation under both UV and visible light irradiation.[3][6] The process often involves the homolytic cleavage of the carbon-halogen bond, generating highly reactive radical species.
The degradation can be significantly enhanced by photocatalysts such as titanium dioxide (TiO₂) or zinc oxide (ZnO).[7] In a ZnO-assisted system, complete degradation of 2,4-DCP was achieved, with intermediates including benzoquinone, chlorohydroquinone, and phenol identified.[7] This suggests a stepwise dehalogenation and hydroxylation mechanism.
Experimental Protocol: Photocatalytic Degradation of Halogenated Phenols
This protocol outlines a general procedure for assessing the photocatalytic degradation of a compound like this compound, based on methodologies for 2,4-DCP.[6][7]
-
Preparation of Reaction Suspension:
-
Prepare a stock solution of this compound in ultrapure water.
-
In a quartz photoreactor, add a specific concentration of the photocatalyst (e.g., 1.5 g/L ZnO).[7]
-
Add the this compound stock solution to achieve the desired initial concentration (e.g., 50 mg/L).[7]
-
Adjust the pH of the suspension to the desired value using dilute acid or base.
-
-
Photoreaction:
-
Place the reactor in a light-controlled chamber equipped with a UV or visible light source.
-
Continuously stir the suspension to ensure homogeneity.
-
Maintain a constant temperature using a circulating water jacket.[7]
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.
-
Analyze the filtrate for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
-
Control Experiments:
-
Run a control experiment in the dark (with catalyst) to assess adsorption.
-
Run a photolysis control (with light, no catalyst) to assess direct photodegradation.
-
Caption: Proposed aerobic biodegradation pathway for this compound.
Anaerobic Biodegradation
In anaerobic environments like sediments and water-logged soils, a different set of microbial processes dominates. For halogenated compounds, reductive dehalogenation is the key initial step. [8]Studies on 2,4-DCP in freshwater sediments have shown a sequential degradation process:
-
Reductive Dechlorination: 2,4-DCP is first dechlorinated to 4-chlorophenol (4-CP). [8]2. Further Dechlorination: 4-CP is then dechlorinated to phenol. [8]3. Ring Degradation: Phenol is subsequently carboxylated to benzoate, which is then degraded to methane and CO₂. [8] This entire sequence involves the synergistic action of at least five different types of microorganisms. [8]A similar sequential, reductive dehalogenation pathway is expected for this compound, likely starting with the removal of the bromine atom, followed by the chlorine atoms.
Bioaccumulation and Ecotoxicity
The environmental risk of a chemical is determined not only by its persistence but also by its potential to accumulate in living organisms and exert toxic effects.
-
Bioaccumulation: The presence of multiple halogen atoms and a phenolic structure gives this compound lipophilic characteristics, suggesting a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.
-
Ecotoxicity: Halogenated phenols are known to be toxic to a wide range of organisms. Bromophenols have been shown to be toxic to algae (Scenedesmus quadricauda) and daphnids (Daphnia magna). [9]The toxicity of halophenols often increases with the number of halogen substituents. [9]Furthermore, bromine-substituted phenols may exhibit greater toxicity than their chlorinated counterparts. [9]2,4-DCP is classified as a priority pollutant by the U.S. Environmental Protection Agency (USEPA) due to its high toxicity, and carcinogenic and mutagenic properties. [3] Table 2: Acute Toxicity Data for Related Bromophenols and Chlorophenols
| Compound | Organism | Endpoint (EC₅₀) | Toxicity Value (mg/L) | Source |
| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | 48h EC₅₀ | 2.17 | [9] |
| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | 48h EC₅₀ | 2.78 | [9] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | 48h EC₅₀ | 1.57 | [9] |
| 2,4-Dichlorophenol (2,4-DCP) | - | - | Toxic | [9] |
Given this data, it is reasonable to infer that this compound poses a significant toxic risk to aquatic ecosystems.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for monitoring the presence and fate of this compound in the environment. The analysis of such compounds in complex matrices like water, soil, and biological tissues typically involves several key steps. [10][11]
Experimental Protocol: General Workflow for Environmental Sample Analysis
-
Sample Collection and Preparation:
-
Collect water, soil, or sediment samples using appropriate protocols to avoid contamination.
-
Store samples under controlled conditions (e.g., refrigerated) to prevent degradation prior to analysis.
-
-
Extraction:
-
Water Samples: Use liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) to isolate and concentrate the analyte from the aqueous matrix. [12] * Solid Samples (Soil/Sediment): Employ methods like Soxhlet extraction, pressurized liquid extraction, or ultrasonic extraction using an appropriate organic solvent. [10]3. Clean-up:
-
Remove interfering co-extracted substances from the sample extract. This is often achieved using adsorption chromatography with materials like silica gel or florisil. [10]4. Derivatization (for GC analysis):
-
Because phenols are polar and may not chromatograph well, they are often derivatized to form more volatile and less polar derivatives (e.g., by silylation) before analysis by Gas Chromatography (GC). [12]5. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. [12] * High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector, is suitable for analyzing polar compounds without the need for derivatization. [7][12]For 2,4-DCP, detection is often performed at 285 nm. [13]
-
Caption: A generalized workflow for the analysis of environmental contaminants.
Conclusion and Future Outlook
This compound, like other halogenated phenols, is a compound of significant environmental concern due to its potential persistence and toxicity. Its fate is governed by a complex interplay of abiotic and biotic degradation processes. While photodegradation and microbial action are the primary routes of its breakdown, the rates can be highly dependent on environmental conditions such as pH, light availability, microbial community composition, and the presence of nutrients. Reductive dehalogenation is a particularly important pathway in anaerobic environments.
Future research should focus on elucidating the specific degradation pathways of this compound, identifying the key microbial species and enzymes involved, and characterizing the toxicity of its transformation products. The development of efficient remediation technologies, potentially combining reductive and oxidative processes, is essential for mitigating the environmental risks posed by this and similar halogenated pollutants.
References
A comprehensive list of references cited in this technical guide is provided below.
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Prabha, S., & Shinde, C. P. (1991). Kinetics of Hydrolysis of Mono 6-Bromo-2,4-dichlorophenyl Phosphate In Acidic & Alkaline Media. NISCAIR Online Periodicals Repository. [Link]
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Tzima, G. K., et al. (2021). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi. [Link]
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Gupta, H., & Prabha, S. (2012). Thermocatalytic Hydrolysis of Tri-6-bromo-2,4-dichlorophenyl Phosphate by kinetic Methods. Asian Journal of Chemistry. [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
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Chen, W.-L., et al. (2023). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Institutes of Health. [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
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Makhado, E., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Discover Nano. [Link]
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Makhado, E., et al. (2022). Visible Light Activated Photocatalytic Degradation of 2,4- Dichlorophenol using Silver Halide Photocatalysts. AIDIC - The Italian Association of Chemical Engineering. [Link]
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Zablotowicz, R. M., et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]
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Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. [Link]
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Kulik, E., et al. (n.d.). ELECTROCHEMICAL REDUCTIVE DEHALOGENATION OF BROMINATED ORGANIC COMPOUNDS IN WATER- METHANOL MEDIA ON A BORON DOPED DIAMOND ELECT. TSI Journals. [Link]
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U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. [Link]
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van den Berg, R., et al. (1991). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. PubMed Central. [Link]
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Al-Kholid, T. A., & El-Naas, M. H. (2016). Biodegradation of 2, 4 Dichlorophenol. Journal of Environmental Protection. [Link]
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Gaya, U. I., et al. (n.d.). Photocatalytic Degradation of 2,4-dichlorophenol in Irradiated Aqueous ZnO Suspension. ResearchGate. [Link]
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Wang, Y., et al. (2020). Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism. Environmental Science: Nano. [Link]
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Al-Zaban, M. I. G., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PubMed Central. [Link]
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Al-Kholid, T. A., & El-Naas, M. H. (2017). (PDF) Biodegradation of 2, 4 Dichlorophenol. ResearchGate. [Link]
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Aghapour, A. A., et al. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Environmental Science. [Link]
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Zuanazzi, N. R. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]
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Zhang, H., et al. (2019). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. MDPI. [Link]
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Zhang, G., et al. (2014). Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor. Journal of Hazardous Materials. [Link]
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An In-depth Technical Guide to the Toxicological Profile of 5-Bromo-2,4-dichlorophenol
This guide provides a comprehensive toxicological overview of 5-Bromo-2,4-dichlorophenol, a halogenated aromatic compound with applications in organic synthesis and pharmaceutical research. Given the limited direct toxicological data available for this specific molecule, this document synthesizes information from structurally similar compounds, primarily 2,4-dichlorophenol (2,4-DCP), to construct a predictive toxicological profile. This approach, rooted in established structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals while underscoring the critical need for empirical validation.
Introduction and Physicochemical Characterization
This compound (CAS No. 183803-12-5) is a polyhalogenated phenol featuring a bromine and two chlorine atoms on a phenol ring. This substitution pattern imparts specific electronic properties and reactivity, making it a useful intermediate in the synthesis of functionalized aromatic compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dichlorophenol | 4-Bromo-2,5-dichlorophenol |
| CAS Number | 183803-12-5[1] | 120-83-2[2][3] | 1940-42-7[4] |
| Molecular Formula | C₆H₃BrCl₂O[1] | C₆H₄Cl₂O[5] | C₆H₃BrCl₂O[4] |
| Molecular Weight | 241.9 g/mol [1] | 163.00 g/mol [5] | 241.89 g/mol [4] |
| Physical Form | White to off-white solid[1] | Colorless crystalline solid[5] | Not specified |
| Melting Point | Not specified | 45 °C[5] | Not specified |
| Solubility | Limited aqueous solubility; good solubility in organic solvents | Soluble in ethanol, benzene, chloroform, and ethyl ether[5] | Not specified |
The presence of electron-withdrawing halogen atoms on the aromatic ring is expected to increase the acidity of the phenolic hydroxyl group compared to phenol itself. The lipophilicity of this compound is also anticipated to be higher than that of 2,4-DCP due to the presence of the bromine atom, which could influence its biological uptake and distribution.
Predicted Toxicological Profile Based on Surrogate Data
The toxicological profile of this compound is largely inferred from data on 2,4-dichlorophenol, a compound that has undergone more extensive toxicological evaluation. The addition of a bromine atom at the 5-position is expected to modify the toxicity, potentially increasing it due to enhanced lipophilicity and altered metabolism.
Toxicokinetics: A Predictive Assessment
Based on the behavior of 2,4-DCP, this compound is likely to be readily absorbed through oral, dermal, and inhalation routes.[6]
-
Absorption: Halogenated phenols are generally well-absorbed across biological membranes.
-
Distribution: Following absorption, it is expected to distribute to various tissues, including the liver, kidney, fat, and brain.[6]
-
Metabolism: The primary metabolic pathway for 2,4-DCP involves conjugation with glucuronic acid or sulfate, followed by excretion in the urine.[6] It is plausible that this compound follows a similar pathway. The presence of the bromine atom may also introduce additional metabolic routes, such as oxidative dehalogenation, potentially leading to the formation of reactive intermediates. The metabolism of the related compound profenofos to 4-bromo-2-chlorophenol is mediated by cytochrome P450 enzymes, specifically CYPs 3A4, 2B6, and 2C19, suggesting a similar enzymatic machinery could be involved in the biotransformation of this compound.[7][8]
-
Excretion: The conjugated metabolites are expected to be the primary forms excreted, mainly via urine.[6]
Caption: Predicted toxicokinetic pathway of this compound.
Acute Toxicity
GHS hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] This is consistent with the known effects of 2,4-DCP, which has low to moderate acute oral toxicity and moderate dermal toxicity in animal models.[6]
Table 2: Acute Toxicity Data for 2,4-Dichlorophenol
| Route | Species | LD50 | Reference |
| Oral | Mouse (male) | 1630 mg/kg bw | [6] |
| Oral | Mouse (female) | 1352 mg/kg bw | [6] |
| Oral | Rat (male) | 2830 mg/kg bw | [6] |
| Dermal | Rat | 780 mg/kg bw | [6] |
Given that bromophenols can exhibit higher toxicity than their chlorinated counterparts, it is prudent to assume that the acute toxicity of this compound may be greater than that of 2,4-DCP.[9]
Sub-chronic and Chronic Toxicity
Repeated exposure to 2,4-DCP in animal studies has not shown significant specific organ toxicity, although effects on the liver have been noted at higher doses.[2][6] Chronic exposure to 2,4-DCP in rats and mice did not indicate a potential for the chemical to induce tumors.[6] However, the liver is a known target for chlorophenol toxicity.[2][3] Therefore, long-term exposure to this compound could potentially lead to hepatic effects.
Genotoxicity and Carcinogenicity
Based on in vitro and in vivo tests, 2,4-DCP is not considered genotoxic.[6] Studies on the genotoxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-DCP in mice indicated that 2,4-D is genotoxic, while the effect of 2,4-DCP was weaker.[10] The International Agency for Research on Cancer (IARC) has concluded there is evidence suggesting a lack of carcinogenicity for 2,4-DCP in experimental animals.[11] It is plausible that this compound also lacks significant genotoxic or carcinogenic potential, but this requires experimental confirmation.
Reproductive and Developmental Toxicity
Studies on 2,4-DCP suggest that it is not expected to cause adverse effects on fertility and sexual function, though developmental toxicity cannot be ruled out.[6]
Ecotoxicity
The environmental fate and ecotoxicity of this compound have not been specifically studied. However, bromophenols are known to be toxic to aquatic organisms such as algae and daphnia.[9] The toxicity of halogenated phenols generally increases with the number of halogen substitutions.[9] Therefore, this compound is expected to be toxic to aquatic life.
Proposed Methodologies for Toxicological Assessment
To address the data gaps for this compound, a tiered approach to toxicological testing is recommended.
In Vitro Cytotoxicity Assay
This initial screen provides a rapid assessment of the compound's basal cytotoxicity.
Protocol: MTT Assay for Cytotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium. The final solvent concentration should not exceed 0.1%. Treat the cells with a range of concentrations of the test compound for 24 or 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard for assessing the mutagenic potential of a chemical.
Protocol: Ames Test
-
Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This in vivo study provides an estimate of the acute lethal dose.
Protocol: OECD Test Guideline 425
-
Animals: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: The outcome for the first animal determines the dose for the next animal (increased if the first survived, decreased if it died). This process is repeated until the stopping criteria are met.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method.
Data Gaps and Future Research
The toxicological profile presented here is largely predictive. To establish a definitive safety profile for this compound, the following studies are essential:
-
Comprehensive Physicochemical Characterization: Including determination of water solubility, octanol-water partition coefficient (LogP), and vapor pressure.
-
In Vitro and In Vivo Genotoxicity Studies: A full battery of tests to confirm the predicted lack of mutagenicity.
-
Acute Toxicity Studies: Determination of LD50 values via oral, dermal, and inhalation routes.
-
Repeated Dose Toxicity Studies: 28-day and 90-day studies in rodents to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
-
Reproductive and Developmental Toxicity Studies: To definitively assess its effects on reproduction and development.
-
Toxicokinetic Studies: To determine the ADME properties of the compound.
-
Ecotoxicity Studies: To assess its potential impact on aquatic and terrestrial ecosystems.
Conclusion
This compound is a halogenated phenol with limited available toxicological data. Based on structure-activity relationships with the well-characterized 2,4-dichlorophenol, it is predicted to be harmful if swallowed and an irritant to the skin and eyes. Its toxicity is likely to be equal to or greater than that of 2,4-DCP. While it is not predicted to be genotoxic or carcinogenic, this requires empirical confirmation. The provided experimental protocols offer a roadmap for systematically evaluating the toxicological profile of this compound to ensure its safe handling and use in research and development.
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An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol Derivatives and Analogues: Synthesis, Applications, and Future Perspectives
This technical guide provides a comprehensive overview of 5-Bromo-2,4-dichlorophenol, a versatile halogenated phenolic compound, and explores the synthesis and potential applications of its derivatives and analogues. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. It delves into the rationale behind synthetic strategies, provides detailed experimental protocols, and discusses the promising biological activities of these compounds, grounding all claims in authoritative scientific literature.
I. The Core Moiety: this compound
This compound is a polyhalogenated aromatic compound that serves as a valuable starting material for the synthesis of more complex molecules.[1] Its chemical structure, featuring a hydroxyl group and three halogen substituents (one bromine and two chlorine atoms) on a benzene ring, imparts unique reactivity and physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 183803-12-5 | [2] |
| Molecular Formula | C₆H₃BrCl₂O | [2] |
| Molecular Weight | 241.9 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Limited solubility in water, good solubility in common organic solvents. | [1] |
| Storage | Room temperature, in a tightly sealed container under anhydrous conditions. | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by its characteristic spectroscopic data. While specific spectra are proprietary to suppliers, the expected signals can be inferred from its structure. The InChI and InChIKey provide standardized representations of the molecule's structure.[2]
Handling and Safety Precautions
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, is essential when handling this compound.[1] It is also sensitive to moisture and may hydrolyze in aqueous environments.[1] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2]
II. Synthetic Strategies for Crafting Derivatives
The reactivity of this compound is primarily centered around its hydroxyl group and the halogenated aromatic ring. These reactive sites provide avenues for a variety of chemical transformations to generate a diverse library of derivatives. The choice of synthetic route is dictated by the desired final structure and the need to control regioselectivity.
A. O-Alkylation and O-Arylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3] This method is particularly suitable for converting the phenolic hydroxyl group of this compound into a wide range of ether derivatives.
Causality in Experimental Choices: The selection of a strong base, such as sodium hydride (NaH), is critical to deprotonate the weakly acidic phenolic proton to form the more nucleophilic phenoxide.[3] The reaction is best performed with primary alkyl halides to minimize the competing E2 elimination reaction that can occur with more sterically hindered halides.[3][4]
Experimental Protocol: Synthesis of a Model Ether Derivative (5-Bromo-2,4-dichloro-1-(methoxymethyl)benzene)
Diagrammatic Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium phenoxide.
-
Alkylation: Add chloromethyl methyl ether (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ether.
B. Esterification Reactions
The synthesis of ester derivatives from this compound can be achieved through several methods, most notably Fischer-Speier esterification with a carboxylic acid under acidic conditions, or through acylation with an acyl chloride or anhydride in the presence of a base. The Steglich esterification offers a mild alternative for sensitive substrates, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
Mechanistic Insights: In Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by the phenolic hydroxyl group. In contrast, the Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[5]
Experimental Protocol: Synthesis of a Model Ester Derivative (5-Bromo-2,4-dichlorophenyl acetate)
Diagrammatic Workflow:
Caption: Workflow for Acylation-based Esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Base Addition: Add pyridine (1.5 eq.) to the solution and cool to 0 °C.
-
Acylation: Slowly add acetyl chloride (1.2 eq.) to the stirred solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase. The crude product can be purified by recrystallization or column chromatography to yield the pure ester.
C. Carbon-Carbon Bond Formation: Expanding the Core
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and vinyl-substituted derivatives.[4][6][7]
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[8] In the context of this compound derivatives, the aryl bromide can be selectively coupled with a variety of aryl or vinyl boronic acids or esters.
Causality in Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle.[9][10] The base plays a critical role in the transmetalation step.[8]
Experimental Protocol: Synthesis of a Model Biaryl Analogue
Diagrammatic Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the 5-Bromo-2,4-dichlorophenoxy derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Progression: Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography to obtain the biaryl product.
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4][6][7] This reaction is particularly useful for introducing vinyl groups onto the aromatic ring of this compound derivatives.
Mechanistic Insights: The catalytic cycle of the Heck reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[11]
Experimental Protocol: Synthesis of a Model Stilbene Analogue
Diagrammatic Workflow:
Caption: Workflow for Heck-Mizoroki Reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a sealed tube, add the 5-Bromo-2,4-dichlorophenoxy derivative (1.0 eq.), styrene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq.).
-
Solvent and Base: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) and a base, for instance, triethylamine (Et₃N, 2.0 eq.).
-
Reaction Progression: Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product via column chromatography to isolate the stilbene derivative.
III. Promising Analogues and Their Rationale
The structural framework of this compound can be systematically modified to generate analogues with potentially enhanced biological activity. Key modifications include altering the halogen substitution pattern, introducing different functional groups at the phenolic oxygen, and derivatizing the aromatic ring through cross-coupling reactions. The rationale behind these modifications is to modulate the electronic properties, lipophilicity, and steric profile of the molecule to optimize its interaction with biological targets.
IV. Applications in Drug Discovery and Development
Halogenated phenols and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[6][12] The derivatives of this compound are therefore of significant interest in drug discovery programs.
A. Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of bromophenol derivatives.[12][13] These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[13]
Mechanism of Action and Signaling Pathways: The anticancer effects of some bromophenol derivatives are mediated through the induction of apoptosis. This can involve the activation of caspases and an increase in cellular ROS levels, which can lead to DNA damage and cell death.[13]
Structure-Activity Relationship (SAR) Studies: SAR studies on related compounds have shown that the nature and position of substituents on the phenolic ring significantly influence their cytotoxic potency. For instance, the presence of multiple hydroxyl and bromo groups can enhance anticancer activity.[12]
B. Enzyme Inhibition
Derivatives of this compound are also being investigated as inhibitors of various enzymes.[1] For example, bromophenol derivatives have shown inhibitory effects against enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease, respectively.[14]
Targeting Key Enzymes: The design of specific derivatives can be tailored to target the active site of a particular enzyme. The halogen atoms can form halogen bonds with the protein, contributing to the binding affinity and selectivity of the inhibitor.
V. Experimental Data Summary
The following table summarizes the types of derivatives that can be synthesized from this compound and their potential biological activities based on studies of analogous compounds.
| Derivative Class | Synthetic Method | Potential Biological Activity | Key References |
| Ethers | Williamson Ether Synthesis | Anticancer, Antimicrobial | [3][12] |
| Esters | Fischer/Steglich Esterification | Anticancer, Enzyme Inhibition | [5][13] |
| Biaryls | Suzuki-Miyaura Coupling | Anticancer, Enzyme Inhibition | [9][10][13] |
| Stilbenes | Heck-Mizoroki Reaction | Anticancer, Antioxidant | [4][6][11] |
VI. Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in organic synthesis, providing a gateway to a diverse range of derivatives and analogues with significant potential in drug discovery. The synthetic strategies outlined in this guide, including etherification, esterification, and palladium-catalyzed cross-coupling reactions, offer robust and adaptable methods for generating novel chemical entities.
Future research in this area should focus on the synthesis and biological evaluation of a broader library of this compound derivatives. In-depth mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways responsible for their observed biological activities. Furthermore, the development of more efficient and sustainable synthetic methodologies will be crucial for the practical application of these compounds. The continued exploration of this chemical scaffold holds great promise for the discovery of new therapeutic agents to address unmet medical needs.
VII. References
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed. [Link]
-
Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines - ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. [Link]
-
New Synthetic Access to Ethers - Thieme Chemistry. [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... - ResearchGate. [Link]
-
Williamson Ether Synthesis - Edubirdie. [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]
-
18.2: Preparing Ethers - Chemistry LibreTexts. [Link]
-
13.3 Synthesis and Reactions of Ethers - YouTube. [Link]
-
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
-
esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]
-
Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
-
Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2 - MDPI. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. [Link]
-
(PDF) Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro) - ResearchGate. [Link]
-
One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents.
-
p-BROMOPHENOL - Organic Syntheses Procedure. [Link]
-
Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues - ResearchGate. [Link]
-
Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. [Link]
-
Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - NIH. [Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC - NIH. [Link]
-
Journal of Cellular and Molecular Pharmacology - Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development - OMICS International. [Link]
-
Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach | Request PDF - ResearchGate. [Link]
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- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 5-Bromo-2,4-dichlorophenol in Pharmaceutical Intermediate Synthesis
Introduction
Phenolic scaffolds are foundational motifs in medicinal chemistry, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] The strategic functionalization of the phenol ring with halogens—such as bromine and chlorine—provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, metabolic stability, and binding affinity. The presence of halogens can significantly enhance biological activity.[4] 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5) is a polyhalogenated phenol that serves as a versatile and high-value intermediate in the synthesis of complex pharmaceutical compounds.[5]
The specific arrangement of a bromine atom and two chlorine atoms on the phenol ring creates a unique electronic and steric environment. This configuration offers multiple, distinct reaction sites that can be addressed with high selectivity, making it an ideal building block for constructing diverse molecular architectures. This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and field-proven protocols for its use in key synthetic transformations relevant to drug discovery and development.
Compound Profile: this compound
A thorough understanding of the starting material is paramount for reproducible and successful synthesis. This section outlines the key physicochemical properties and safety information for this compound.
Chemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 183803-12-5 | [5] |
| Molecular Formula | C₆H₃BrCl₂O | [5] |
| Molecular Weight | 241.90 g/mol | [5] |
| Appearance | White to off-white solid / crystalline powder | |
| Purity | Typically ≥96-98% | [5] |
| Storage Temperature | Room Temperature | |
| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N |
Safety and Handling
Proper handling is essential when working with halogenated aromatic compounds. The following information is derived from the Globally Harmonized System (GHS) classifications.
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
Source: Based on data from Sigma-Aldrich
Strategic Role in Synthesis: A Molecule of Multiple Possibilities
The synthetic utility of this compound stems from its three distinct reactive centers, which can be manipulated selectively. The choice of reagents and reaction conditions dictates which part of the molecule participates in the transformation.
-
The Phenolic Hydroxyl (-OH) Group: This is the most acidic proton and a potent nucleophile upon deprotonation. It is the primary site for forming ethers and esters, which are common linkages in drug molecules.
-
The Bromo (-Br) Substituent: The carbon-bromine bond is the most susceptible to oxidative addition by transition metal catalysts (e.g., Palladium). This makes it the ideal "handle" for modern cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
The Dichlorinated Aromatic Ring: The chlorine atoms and the hydroxyl group strongly influence the electron density of the ring. While the chlorine atoms are less reactive than bromine in cross-coupling, the remaining unsubstituted carbon atom is activated for potential electrophilic aromatic substitution, albeit under specific conditions.
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// Molecule structure
mol [label=<
// Reactive Site Labels OH_label [label="Phenolic -OH\n(Etherification, Esterification)", pos="0.5,1.5!", color="#34A853"]; Br_label [label="Bromo Group (-Br)\n(Palladium Cross-Coupling)", pos="2.2,-0.5!", color="#EA4335"]; Ring_label [label="Aromatic Ring\n(Electrophilic Substitution)", pos="-1.5,0!", color="#4285F4"];
// Edges to point to reactive sites OH_label -> mol [pos="0.7,0.8!"]; Br_label -> mol [pos="1.5,-0.2!"]; Ring_label -> mol [pos="-0.8,0.2!"]; } केंद Caption: Reactive sites on this compound.
Key Synthetic Applications & Protocols
The following protocols are designed to be robust and illustrative of the primary transformations involving this compound. They serve as a foundational guide for researchers.
Application 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether linkage, a common motif in pharmaceuticals.[6][7] This reaction proceeds via an Sɴ2 mechanism where the phenoxide, formed by deprotonating the phenol, acts as a nucleophile to displace a halide on a primary alkyl halide.[8][9]
Principle: The acidic phenolic proton is removed by a moderately strong base (e.g., K₂CO₃) to form the potassium 5-bromo-2,4-dichlorophenoxide in situ. This potent nucleophile then attacks an alkylating agent, such as ethyl iodide, to form the corresponding ether. Acetone is a common solvent as it is polar aprotic and effectively dissolves the reactants.
Protocol: Synthesis of 1-Bromo-5-ethoxy-2,4-dichlorobenzene
| Reagents & Materials |
| This compound (1.0 eq) |
| Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) |
| Ethyl Iodide (EtI) (1.2 eq) |
| Acetone, anhydrous |
| Diethyl ether |
| Saturated aq. NaCl (brine) |
| Magnesium Sulfate (MgSO₄), anhydrous |
| Round-bottom flask, Reflux condenser, Magnetic stirrer |
| TLC plates (Silica gel 60 F₂₅₄) |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.42 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous acetone (50 mL) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Alkylation: Add ethyl iodide (0.96 mL, 12 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-6 hours.
-
Causality Note: Refluxing provides the necessary activation energy for the Sɴ2 reaction without being harsh enough to cause significant side reactions. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong that it promotes elimination reactions with the alkyl halide.[9]
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in diethyl ether (50 mL). e. Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, and then with brine (25 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel if necessary. b. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The disappearance of the broad phenolic -OH peak in the ¹H NMR spectrum is a key indicator of a successful reaction.
Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions in modern pharmaceutical synthesis for creating biaryl structures.[10][11][12] The reaction couples an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[11] The C-Br bond of this compound is significantly more reactive in this context than the C-Cl bonds, allowing for selective functionalization.
Principle: A Pd(0) catalyst, often generated in situ, undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (which is activated by a base).[13] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, completing the catalytic cycle.[12]
Protocol: Synthesis of 5-Phenyl-2,4-dichlorophenol
| Reagents & Materials |
| This compound (1.0 eq) |
| Phenylboronic acid (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) |
| Sodium Carbonate (Na₂CO₃), 2M aqueous solution |
| 1,4-Dioxane or Dimethoxyethane (DME) |
| Ethyl acetate |
| Saturated aq. NaCl (brine) |
| Sodium Sulfate (Na₂SO₄), anhydrous |
| Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert atmosphere setup (N₂ or Ar) |
Step-by-Step Procedure:
-
Inert Atmosphere: Assemble a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere of nitrogen or argon.
-
Causality Note: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
-
-
Reagent Addition: To the flask, add this compound (2.42 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and the palladium catalyst Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Solvent and Base: Add the organic solvent (e.g., Dioxane, 40 mL) followed by the 2M aqueous Na₂CO₃ solution (20 mL).
-
Reaction: Heat the biphasic mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 8-12 hours).
-
Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL). d. Combine the organic layers and wash with water (25 mL) and then brine (25 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Characterization: a. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the biaryl product. b. Confirm the structure and purity using NMR and Mass Spectrometry. A successful reaction is indicated by the appearance of new aromatic proton signals corresponding to the added phenyl group.
Synthetic Workflow Visualization
The power of this compound lies in its ability to be used in sequential reactions to build molecular complexity, a cornerstone of drug discovery.[14] The following workflow illustrates how the two previously described protocols can be combined.
dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Start [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Suzuki Coupling\n(Protocol 2)\n- Phenylboronic Acid\n- Pd(PPh₃)₄, Na₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5-Phenyl-2,4-dichlorophenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Williamson Ether Synthesis\n(Protocol 1)\n- Alkyl Halide (R-X)\n- K₂CO₃, Acetone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Di-substituted Scaffold\n(e.g., Drug Precursor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; } केंद Caption: Sequential functionalization workflow.
Conclusion
This compound is a strategically valuable intermediate for pharmaceutical synthesis. Its distinct reactive sites—the hydroxyl group and the bromine atom—allow for orthogonal chemical modifications, enabling the efficient construction of complex molecular scaffolds. The protocols detailed herein for O-alkylation and Suzuki-Miyaura coupling provide robust and reliable methods for leveraging this building block in drug discovery programs. Mastery of these reactions allows researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the journey from hit identification to lead optimization.
References
-
CoreSyn (n.d.). 183803-12-5,this compound. Retrieved from [Link]
-
Joule, J. A., & Mills, K. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Utah Tech University (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Santa Monica College (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Edubirdie (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Maccioni, E., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Wikipedia (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health (PMC) (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
- Google Patents (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
Kolomiets, N.E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. Retrieved from [Link]
-
ResearchGate (n.d.). Relevance of phenols in medicinal chemistry, their synthesis and our.... Retrieved from [Link]
-
Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Retrieved from [Link]
-
MDPI (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
-
PubMed (2013). Discovery of novel bromophenol...as protein tyrosine phosphatase 1B inhibitor.... Retrieved from [Link]
-
PubMed (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
National Institutes of Health (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
-
Semantic Scholar (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
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- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 5-Bromo-2,4-dichlorophenol in Modern Agrochemical Research
Authored for Researchers, Scientists, and Agrochemical Development Professionals
This guide provides an in-depth exploration of 5-Bromo-2,4-dichlorophenol, a polyhalogenated aromatic compound, and its strategic application as a versatile intermediate in the synthesis of novel agrochemicals. We will delve into its chemical utility, present detailed synthetic protocols for creating potential active ingredients, and discuss the mechanistic principles of the resulting product classes. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies.
Introduction: The Significance of Halogenated Phenols in Agrochemical Design
This compound (CAS No. 183803-12-5) is a key building block whose value lies in the specific arrangement of its halogen substituents and the reactive phenolic hydroxyl group. The presence of chlorine and bromine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These attributes are highly desirable in agrochemical design, as they can enhance the potency, selectivity, and environmental persistence of the final active ingredient.
While many chlorinated phenols, such as 2,4-dichlorophenol, are foundational precursors for widely used herbicides like 2,4-D, the addition of a bromine atom at the 5-position offers a unique scaffold for creating new chemical entities with potentially novel modes of action or improved efficacy profiles.[1][2] This guide will use established synthetic routes for analogous compounds to illustrate the practical application of this compound in the laboratory.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for experimental design.
| Property | Value | Source |
| CAS Number | 183803-12-5 | |
| Molecular Formula | C₆H₃BrCl₂O | |
| Molecular Weight | 241.9 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥96% | |
| Storage | Room Temperature |
Core Synthetic Applications: A Gateway to Diverse Agrochemical Classes
This compound serves as a versatile precursor primarily for two major classes of agrochemicals: organophosphate insecticides and phenoxy-type herbicides . The synthetic pathways leverage the reactivity of the phenolic hydroxyl group.
Conceptual Workflow: From Intermediate to Active Ingredient
The general strategy involves converting the phenolic intermediate into a more complex active molecule through etherification or esterification, followed by purification.
Application Protocol 1: Synthesis of an Organophosphate Insecticide
This protocol adapts the well-established synthesis of the insecticide Profenofos to demonstrate how this compound can be used to create a potent acetylcholinesterase (AChE) inhibitor.[3] Profenofos itself is O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, showcasing the utility of a closely related bromo-chlorophenol scaffold.[3]
Principle:
The synthesis is a two-step process. First, the phenol is reacted with O-ethyl S-propyl chlorothiophosphate. The nucleophilic phenolic oxygen attacks the electrophilic phosphorus atom, displacing the chloride and forming the stable phosphorothioate ester linkage. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
This compound
-
O-Ethyl S-propyl chlorothiophosphate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (24.19 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure fine dispersion.
-
Reagent Addition: Slowly add O-Ethyl S-propyl chlorothiophosphate (20.26 g, 0.1 mol) to the suspension via a dropping funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Evaporate the acetone solvent under reduced pressure.
-
Dissolve the resulting oily residue in 100 mL of toluene.
-
Transfer the toluene solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under vacuum to yield the crude product, a potential O-(5-Bromo-2,4-dichlorophenyl) O-ethyl S-propyl phosphorothioate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.
Trustworthiness & Self-Validation:
-
Controls: A parallel reaction without the chlorothiophosphate reagent should show no consumption of the starting phenol.
-
Expected Outcome: Formation of a new, less polar product observable by TLC. The final product should be characterized by ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm the structure and purity.
-
Causality: The use of anhydrous K₂CO₃ is critical. It acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the HCl generated, driving the reaction to completion. Acetone is chosen as a polar aprotic solvent that readily dissolves the reactants but does not interfere with the reaction.
Application Protocol 2: Synthesis of a Phenoxy-type Herbicide Precursor
This protocol details the synthesis of a phenoxyacetic acid derivative, a core structure in herbicides like 2,4-D and MCPA.[4][5] These herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[4]
Principle:
This synthesis utilizes the Williamson ether synthesis. The phenol is first deprotonated with a strong base to form the phenoxide anion. This potent nucleophile then displaces a halide from an ethyl chloroacetate molecule to form the ether linkage, creating the ethyl 2-(5-bromo-2,4-dichlorophenoxy)acetate precursor.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl chloroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (4.4 g, 0.11 mol, 60% dispersion) in 50 mL of anhydrous DMF.
-
Phenol Addition: Dissolve this compound (24.19 g, 0.1 mol) in 50 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C (ice bath). Stir for 1 hour at this temperature; hydrogen gas evolution will be observed.
-
Reagent Addition: Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup - Quenching and Extraction:
-
Carefully quench the reaction by slowly adding 50 mL of water while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude ester can be purified via column chromatography. For herbicidal application, this ester would typically be hydrolyzed to the corresponding carboxylic acid.
Expertise & Causality:
The choice of sodium hydride as the base is deliberate. It is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, ensuring complete formation of the reactive phenoxide. DMF is an ideal polar aprotic solvent that solvates the cation, leaving the phenoxide anion highly reactive. The nitrogen atmosphere is essential to prevent NaH from reacting with atmospheric moisture.
Mechanisms of Action of Derived Agrochemicals
Understanding the mode of action is crucial for predicting efficacy and developing new compounds.
Insecticides: Acetylcholinesterase (AChE) Inhibition
Organophosphates derived from this compound act as irreversible inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and vertebrates.[5]
-
Normal Function: AChE breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
-
Inhibition: The organophosphate phosphorylates a serine residue in the active site of AChE, rendering the enzyme non-functional.
-
Result: Acetylcholine accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[6]
Herbicides: Synthetic Auxin Action
Phenoxyacetic acids act as mimics of the natural plant hormone auxin (indole-3-acetic acid).[4]
-
Mechanism: They bind to auxin receptors in susceptible plants (typically broadleaf weeds), hijacking the plant's natural growth regulation system.[5]
-
Result: This leads to uncontrolled, unsustainable cell division and elongation, causing twisting of stems and leaves, disruption of vascular tissues, and ultimately, plant death. Grasses are often tolerant as they have different cellular structures and metabolic pathways that can break down these synthetic auxins more effectively.
Conclusion
This compound represents a valuable and strategic starting material for the synthesis of new agrochemicals. Its polyhalogenated structure provides a robust scaffold that can be readily functionalized through established chemical protocols to yield potent insecticides and herbicides. By understanding the causality behind the synthetic steps and the ultimate mode of action of the derived products, researchers are well-equipped to innovate and contribute to the development of next-generation crop protection solutions. The protocols and principles outlined in this guide serve as a foundational framework for such research endeavors.
References
-
Mode of action of pesticides and the novel trends – A critical review. (n.d.). Journal of Entomology and Zoology Studies. Retrieved from [Link]
-
Synthesis and Chemistry of Agrochemicals IV. (1995). ACS Publications. Retrieved from [Link]
-
Traditional methods for the synthesis of 2,4-dichlorophenol. (n.d.). ResearchGate. Retrieved from [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
-
Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (n.d.). Patsnap. Retrieved from [Link]
-
Insecticides. (2025). US EPA. Retrieved from [Link]
-
Pesticide toxicity: a mechanistic approach. (2014). PMC - PubMed Central. Retrieved from [Link]
-
Mechanism of action of natural and biorational insecticides. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]
-
2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Dichlorophenol – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved from [Link]
-
2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273 - PubChem. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. interesjournals.org [interesjournals.org]
- 5. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
A Robust GC-MS Protocol for the Quantitative Analysis of 5-Bromo-2,4-dichlorophenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the analysis of 5-Bromo-2,4-dichlorophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated phenols are a class of compounds with significant environmental and toxicological relevance, often emerging as industrial byproducts or water disinfection byproducts. Their accurate quantification is crucial for safety assessment and environmental monitoring. The inherent polarity of the phenolic hydroxyl group presents a challenge for GC analysis, often leading to poor peak shape and reduced sensitivity. This guide details a comprehensive workflow, including sample extraction, chemical derivatization to enhance analyte volatility, and optimized instrumental parameters to ensure high sensitivity, specificity, and reproducibility. The methodologies described herein are designed to be self-validating, providing researchers with a reliable foundation for their analytical work.
Introduction and Scientific Rationale
This compound is a halogenated aromatic compound. The analysis of such compounds is critical due to their potential persistence and toxicity in environmental matrices. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for this application, offering unparalleled separation efficiency and definitive identification.
However, the direct analysis of phenols by GC can be problematic. The acidic proton of the hydroxyl group can engage in strong interactions with active sites within the GC system (e.g., injector liner, column stationary phase), resulting in significant peak tailing and poor chromatographic performance. To overcome this, a derivatization step is essential.[1][2][3] This process replaces the active hydrogen with a non-polar group, which serves three primary purposes:
-
Reduces Polarity: Minimizes interactions with the GC system, leading to more symmetrical (Gaussian) peak shapes.
-
Increases Volatility: Allows the compound to transition into the gas phase at a lower temperature, improving its chromatographic behavior.[2]
-
Enhances Thermal Stability: Prevents the analyte from degrading at the high temperatures of the GC injector and column.[1][2]
This protocol employs an acetylation derivatization, a robust and widely used technique that converts the phenol into its corresponding acetate ester, making it highly amenable to GC-MS analysis.
Comprehensive Analytical Workflow
The entire process, from sample acquisition to final data reporting, follows a structured and logical sequence. This ensures that each step builds upon a reliable previous one, maintaining data integrity throughout the analysis.
Caption: High-level overview of the analytical process.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Acetone. All solvents must be HPLC or GC-MS grade.
-
Reagents:
-
This compound analytical standard (≥98% purity).
-
Acetic Anhydride (derivatizing agent).
-
Pyridine (catalyst, scavenger).
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.
-
Anhydrous Sodium Sulfate (for drying extracts).
-
-
Standards:
-
Internal Standard (IS): 4-Bromo-2-chlorophenol or a deuterated analog. An IS is critical for accurate quantification, correcting for variations in sample preparation and injection volume.
-
-
Consumables:
-
Solid-Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PS-DVB) or C18, 500 mg.
-
2 mL GC autosampler vials with PTFE-lined septa.
-
Volumetric flasks, pipettes, and syringes.
-
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of SPE is to concentrate the analyte from a large sample volume and remove interfering matrix components.[4][5]
-
pH Adjustment: Collect 500 mL of the aqueous sample. Acidify to pH < 3 with concentrated HCl. This step is critical to ensure the phenol is in its non-ionic form, maximizing its retention on the SPE sorbent.[3]
-
SPE Cartridge Conditioning:
-
Pass 5 mL of Dichloromethane through the cartridge.
-
Pass 5 mL of Methanol through the cartridge.
-
Equilibrate with 2 x 5 mL of acidified deionized water (pH < 3). Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the entire 500 mL acidified sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove residual salts and polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 20 minutes to remove all water. This is a crucial step to prevent water from interfering with the subsequent derivatization.
-
Elution: Elute the trapped analyte from the cartridge with 2 x 4 mL of Dichloromethane into a clean collection tube.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
Derivatization Protocol: Acetylation
This procedure converts the polar hydroxyl group into a non-polar acetate ester, significantly improving its chromatographic properties.
Caption: The chemical reaction for derivatization.
-
Reagent Addition: To the 0.5 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.
-
Internal Standard: Spike the mixture with a known amount of the chosen internal standard (e.g., 50 µL of a 10 µg/mL solution).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Quenching: After cooling to room temperature, add 1 mL of reagent water to quench the excess acetic anhydride. Vortex for 30 seconds.
-
Extraction: Add 1 mL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Final Sample: Carefully transfer the upper organic layer (hexane) to a 2 mL autosampler vial for GC-MS analysis.
Instrumentation and Data Acquisition
The following parameters provide a robust starting point and are based on established methods for halogenated phenols.[6][7]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A workhorse non-polar column providing excellent separation for a wide range of semi-volatile organic compounds, including this analyte class.[6][7] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good efficiency. Constant flow ensures stable retention times. |
| Injector | Splitless Mode, 275°C | Splitless injection is necessary for trace-level analysis to ensure maximum transfer of the analyte onto the column.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 280°C, hold 5 min | A standard temperature program that provides good separation of semi-volatile compounds. |
| MS System | Agilent 5977 or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra.[6] |
| Source Temperature | 230°C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temperature | 150°C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode provides enhanced sensitivity for quantification by monitoring characteristic ions. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Expected Results
-
Identification: The derivatized this compound will be identified by its specific retention time and its unique mass spectrum.
-
Mass Spectrum: The EI mass spectrum of the acetylated derivative is expected to show a prominent molecular ion cluster, reflecting the isotopic patterns of bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). Key fragment ions would likely arise from the loss of the acetyl group (CH₂=C=O, 42 Da) and subsequent losses of Br and Cl atoms.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By incorporating a crucial derivatization step, the method overcomes the inherent challenges of analyzing polar phenols, resulting in excellent chromatographic performance. The detailed steps for sample preparation, instrumental analysis, and data interpretation offer researchers a reliable and robust framework for achieving accurate and precise quantification of this and other related halogenated phenols in various matrices.
References
-
Martinez, A., & Larrea, M. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Available at: [Link]
-
Birkemeyer, C. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
Dasgupta, A., & Hammett-Stabler, C. A. (2002). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of clinical laboratory analysis, 16(2), 90–95. Available at: [Link]
-
Morville, S., Scheyer, A., & Mirabel, P. (2006). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
-
Mass Spectrometry Facility, University of California, Riverside. Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 604: Phenols. 40 CFR Part 136. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols in Water Using GCECD/FID. EPA-EAD. Available at: [Link]
-
Inam-Ul-Haque, A., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203. Available at: [Link]
-
NIST. (n.d.). Phenol, 4-bromo-2,5-dichloro-. NIST WebBook. Available at: [Link]
-
UCT, Inc. (n.d.). EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Available at: [Link]
-
Raja, G., et al. (2020). A Sensitive and Validated GC-MS Method for the Determination of Seven Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2,5-dichlorophenol. PubChem Compound Database. CID=16022. Available at: [Link]
Sources
A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 5-Bromo-2,4-dichlorophenol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Bromo-2,4-dichlorophenol. Recognizing the importance of this polyhalogenated aromatic compound in synthetic chemistry and as a potential environmental analyte, a robust analytical procedure is essential. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry at 287 nm. The entire procedure was developed with a focus on scientific rationale, explaining the causal links between analyte properties and chromatographic choices. The method was subsequently validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness. This document serves as a comprehensive guide for researchers and quality control professionals requiring a dependable analytical method for this compound.
Introduction and Method Rationale
This compound is a polyhalogenated phenol, a class of compounds that serves as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules[1]. The presence of multiple halogen substituents significantly influences the electronic properties and reactivity of the aromatic ring, making it a versatile building block[1]. Given its application and structural alerts for potential environmental persistence, a reliable and validated quantitative method is paramount for process monitoring, quality control, and environmental analysis.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of such non-volatile phenolic compounds[2]. The development of an effective HPLC method is not a matter of trial and error but a systematic process guided by the physicochemical properties of the analyte.
Analyte-Driven Strategy:
-
Hydrophobicity: this compound, with its aromatic ring and three halogen atoms, is a relatively non-polar, hydrophobic molecule. This characteristic makes Reversed-Phase (RP) chromatography the ideal separation mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The hydrophobic analyte will preferentially partition into the stationary phase and its retention can be modulated by varying the polarity of the mobile phase, typically by adjusting the ratio of an organic solvent (like acetonitrile or methanol) to water[3].
-
Acidity (pKa): The hydroxyl group on the phenol imparts acidic properties. The pKa of the parent 2,4-dichlorophenol is approximately 7.9[4]. The pKa of this compound is expected to be in a similar range. The ionization state of this phenolic group is pH-dependent and critically affects chromatographic retention. At a pH above the pKa, the phenol is deprotonated to its phenolate form, which is ionic and significantly less retained on a non-polar C18 column. At a pH well below the pKa, the analyte remains in its neutral, protonated form, ensuring consistent and predictable retention. Therefore, acidifying the mobile phase is a critical step to suppress ionization, which also leads to sharper, more symmetrical peaks.
-
UV Absorbance: The aromatic ring in the analyte contains chromophores that absorb ultraviolet (UV) light. This allows for straightforward detection and quantification using a UV or Diode Array Detector (DAD). The UV spectra of related chlorophenols show strong absorbance maxima between 280 nm and 290 nm[5][6][7]. An initial wavelength scan is necessary to identify the λmax for this compound to ensure maximum sensitivity.
This fundamental understanding forms the bedrock of our method development strategy, ensuring that each decision is deliberate and scientifically justified.
Experimental
Reagents, Standards, and Materials
-
Reference Standard: this compound (Purity ≥97%), obtained from a commercial supplier (e.g., Sigma-Aldrich, Synthonix Corporation)[8].
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm.
-
Acid: Formic acid (reagent grade, ~99%).
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
Chromatographic System
-
HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS software (or equivalent).
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for all standard and sample preparations to ensure miscibility with the mobile phase.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by serially diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Method Development Strategy
The development process is a logical sequence of experiments designed to achieve a separation that is fit for its intended purpose: accurate and precise quantification.
Caption: Logical workflow for HPLC method development.
Stationary Phase (Column) Selection
Based on the hydrophobic nature of this compound, a reversed-phase column is the logical choice. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for non-polar to moderately polar compounds.
-
Selected Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. This column provides high efficiency and good peak shape for a wide range of compounds.
Detection Wavelength (λmax) Selection
To determine the optimal wavelength for maximum sensitivity, the 10 µg/mL working standard solution was scanned from 200 to 400 nm using the DAD. The spectrum revealed a significant absorption maximum at 287 nm . A secondary, less intense maximum was observed around 225 nm. While the 225 nm peak is more intense, the 287 nm wavelength was chosen for quantification as it offers greater specificity and is less susceptible to interference from common solvents and potential impurities that absorb in the lower UV range[6].
Mobile Phase Optimization
The goal is to achieve a good retention time (typically 3-10 minutes), a sharp, symmetrical peak, and separation from any potential impurities.
-
Organic Modifier: Both Acetonitrile (ACN) and Methanol (MeOH) were tested. ACN generally provides lower backpressure and better peak efficiency for phenolic compounds. A gradient starting with a lower percentage of ACN was chosen to ensure the analyte is retained and well-separated from any early-eluting impurities.
-
Aqueous Phase pH: To suppress the ionization of the phenolic hydroxyl group and ensure a consistent retention time, the aqueous portion of the mobile phase was acidified. Formic acid (0.1%) was chosen as it is a common, volatile modifier compatible with mass spectrometry if future hyphenation is desired. This maintains a pH of approximately 2.7, well below the analyte's pKa.
-
Gradient Elution: A gradient elution was developed to ensure a reasonable run time while providing good resolution. The gradient starts at 50% ACN to retain the analyte and then increases to 95% ACN to elute it efficiently and clean the column of any strongly retained components.
Final Optimized Chromatographic Conditions
The following conditions were found to provide optimal separation and peak shape.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 287 nm |
| Run Time | 15 minutes |
| Retention Time | ~7.5 minutes |
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[9]. The developed method was validated according to the ICH Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation[10][11][12].
Caption: Core parameters for analytical method validation per ICH Q2(R2).
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: A solution of the diluent and a spiked sample (placebo spiked with the analyte, if a matrix is involved) were injected. The chromatograms were compared to that of a standard solution to ensure no interfering peaks were present at the retention time of this compound. Peak purity was also evaluated using the DAD.
Linearity and Range
Linearity demonstrates a direct proportional relationship between concentration and the analytical response over a defined range.
-
Protocol: A series of at least five concentrations (e.g., 1 to 100 µg/mL) were prepared from the stock solution. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
-
Protocol: Accuracy was determined by spiking a placebo (or blank solution) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day Precision): Assesses precision over a short time interval under the same conditions.
-
Protocol: Six replicate injections of the standard solution at 100% of the target concentration were made on the same day.
-
-
Intermediate Precision (Inter-day Ruggedness): Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).
-
Protocol: The repeatability experiment was repeated on a different day by a different analyst.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of the regression line and S = the slope of the calibration curve.
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated. System suitability parameters (retention time, peak area, tailing factor) were monitored.
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the %RSD of results should not be significantly affected.
Validation Results and Discussion
The developed method successfully met all pre-defined acceptance criteria as per ICH guidelines.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference at analyte RT. Peak Purity > 99.9% | No interference | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 1.0 - 100 µg/mL | - | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.45% | ≤ 2.0% | Pass |
| Precision (Intermediate) | %RSD = 0.82% | ≤ 2.0% | Pass |
| LOD | 0.2 µg/mL | - | - |
| LOQ | 0.6 µg/mL | - | - |
| Robustness | System suitability passed under all conditions | Pass | Pass |
A representative chromatogram obtained under the final optimized conditions is shown below, demonstrating a sharp, symmetrical peak for this compound at approximately 7.5 minutes.
(A representative chromatogram image would be inserted here in a formal application note)
The results confirm that the method is highly specific, linear, accurate, and precise for the intended analytical range. The low LOD and LOQ indicate excellent sensitivity. The robustness study demonstrates that the method is reliable for routine use, withstanding minor variations in operating conditions that may occur in a typical laboratory setting. The entire validation process is governed by established regulatory standards, such as those from the FDA and USP, which build upon the foundational ICH guidelines[13][14][15].
Conclusion
A systematic, science-driven approach was employed to develop a robust RP-HPLC method for the quantification of this compound. By considering the fundamental physicochemical properties of the analyte, an efficient and logical path to an optimized method was established. The final method, utilizing a C18 column with an acidified acetonitrile/water gradient and UV detection at 287 nm, provides excellent chromatographic performance.
The comprehensive validation, performed in accordance with ICH Q2(R2) guidelines, confirms that the method is fit for its intended purpose, delivering results that are accurate, precise, and reliable. This application note provides a complete protocol and justification that can be readily implemented by analytical laboratories for quality control or research applications involving this compound.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Malovanole, R., & Rohit, S. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 7(18), 7845-7851. [Link]
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Lopes, T., et al. (2015). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. University of Georgia - CAES.[Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Almanza, G. R., et al. (2007). Separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography. Revista Boliviana de Química, 24(1), 1-10. [Link]
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Malovanole, R., & Rohit, S. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Request PDF on ResearchGate.[Link]
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McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International.[Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? [Link]
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Kalogiouri, N. P., et al. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 27(19), 6527. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 820392, 5-Bromo-2-chlorophenol. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Kunert, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Al-Maqdi, K. A., et al. (2019). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Scientific Reports, 9, 16867. [Link]
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Valcarcel, L. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 11(2), 56-70. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Jia, A., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 1056-1064. [Link]
-
Al-Qaim, F. F., et al. (2011). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16022, 4-Bromo-2,5-dichlorophenol. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
-
ResearchGate. (2021). UV-Vis absorption spectrum of the chlorophenols. [Link]
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-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85616091, 3-Bromo-2,4-dichlorophenol. [Link]
-
ResearchGate. (2013). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. [Link]
-
Pharmaffiliates. Product Page for (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol. [Link]
-
ResearchGate. (2021). UV–Vis spectra of the photocatalytic degradation of 2,4-dichlorophenol... [Link]
-
Ashfold, M. N. R., et al. (2013). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C–Y (Y = halogen) and O–H bond fission. The Journal of Chemical Physics, 138(16), 164314. [Link]
-
Li, Y., et al. (2021). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. Journal of Physics: Conference Series, 2011, 012103. [Link]
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NIST. (2021). Phenol, 2,4-dichloro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Bide Pharmatech. Product Page for this compound. [Link]
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The Versatile Role of 5-Bromo-2,4-dichlorophenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. Halogenated phenols, in particular, serve as exceptionally versatile building blocks due to the orthogonal reactivity of their constituent functional groups. 5-Bromo-2,4-dichlorophenol is a prime exemplar of such a scaffold, offering a trifecta of reactive sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This polyhalogenated phenol is a valuable intermediate in the synthesis of highly functionalized aromatic compounds, finding utility in medicinal chemistry as a precursor to enzyme inhibitors and receptor modulators, and in materials science for the development of specialized polymers.[1] This guide provides an in-depth exploration of this compound as a synthetic building block, complete with detailed application notes and robust protocols for key transformations.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 183803-12-5 | [2] |
| Molecular Formula | C₆H₃BrCl₂O | [3] |
| Molecular Weight | 241.9 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥96% | [3] |
| Storage | Room Temperature | [3] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, it is crucial to wash the affected area with plenty of water and seek medical attention.[4]
Core Applications in Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature for synthetic chemists. The carbon-bromine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position while leaving the chloro substituents intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in creating biaryl linkages.[5] By selectively coupling at the C-Br bond, a diverse array of aryl or heteroaryl moieties can be introduced at the 5-position of the dichlorophenol core.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Generalized Suzuki-Miyaura Coupling of this compound
-
Rationale: This protocol employs a standard palladium catalyst system known for its efficiency in coupling aryl bromides.[6][7][8] The choice of a phosphine ligand like SPhos is to ensure high catalytic activity, while a carbonate base is sufficiently strong to facilitate the transmetalation step without promoting side reactions on the phenol moiety.[6] The dioxane/water solvent system is effective at solubilizing both the organic and inorganic reagents.[8]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, standard glassware for workup and chromatography.
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,4-dichlorophenol.
-
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful route to construct C(sp²)-C(sp) bonds, leading to the formation of arylalkynes.[9][10][11] These motifs are prevalent in functional materials and serve as versatile intermediates for further transformations. A copper-free protocol is often preferred to avoid homo-coupling of the alkyne and to simplify purification.[12][13]
Protocol 2: Copper-Free Sonogashira Coupling of this compound
-
Rationale: This protocol utilizes a palladium catalyst in the absence of a copper co-catalyst, which is a common and often advantageous variant of the Sonogashira reaction.[13] An amine base, such as triethylamine or diisopropylamine, is employed to both neutralize the HX generated and facilitate the catalytic cycle.[9]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, standard laboratory glassware.
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the chosen anhydrous solvent.
-
Add the amine base to the solution.
-
Add the palladium catalyst, [Pd(PPh₃)₂Cl₂], to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC/LC-MS indicates complete consumption of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove palladium residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 5-alkynyl-2,4-dichlorophenol.
-
Carbon-Heteroatom Bond Formation: Ether Synthesis
The phenolic hydroxyl group of this compound is a nucleophilic handle for constructing C-O bonds, primarily through etherification reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[14] This reaction is ideal for introducing alkyl chains to the phenolic oxygen.
Caption: Key steps in the Williamson ether synthesis.
Protocol 3: Williamson Ether Synthesis with this compound
-
Rationale: This protocol uses sodium hydride (NaH) as a strong, non-nucleophilic base to ensure complete deprotonation of the phenol, forming the corresponding sodium phenoxide in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions. The reaction is best suited for primary alkyl halides to avoid competing elimination reactions.[14]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, ice bath, standard laboratory glassware.
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. (Caution: H₂ gas evolution).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive halides.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting ether by column chromatography.
-
Ullmann Condensation for Diaryl Ethers
For the synthesis of diaryl ethers, where an Sₙ2 reaction is not feasible, the Ullmann condensation offers a classic copper-catalyzed solution.[3][15][16] This reaction couples the phenol with an aryl halide, typically under thermal conditions. Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions.[4][17]
Protocol 4: Ullmann Diaryl Ether Synthesis
-
Rationale: This protocol describes a ligand-assisted Ullmann condensation. The use of a copper(I) source and a ligand like 1,10-phenanthroline can lower the required reaction temperature and improve yields compared to traditional, ligand-free methods.[4][16] A strong base is required to generate the phenoxide nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., iodobenzene) (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sealed reaction tube or flask with reflux condenser.
-
-
Procedure:
-
To a reaction tube, add this compound, the aryl halide, CuI, 1,10-phenanthroline, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to 110-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the diaryl ether.
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactive sites—a nucleophilic hydroxyl group and halogen atoms with differential reactivity—allow for a programmed and selective approach to molecular construction. The protocols outlined herein for Suzuki-Miyaura coupling, Sonogashira coupling, and etherification reactions provide a robust starting point for researchers and drug development professionals aiming to leverage this unique scaffold in the synthesis of novel bioactive compounds and advanced materials. As with all synthetic procedures, optimization of the outlined conditions may be necessary to achieve desired outcomes for specific substrate combinations.
References
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
- BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
- Andhale, G., Paden, S., Kute, P., & Arde, S. (n.d.). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines.
-
Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved January 4, 2026, from [Link]
- BenchChem. (n.d.). Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules.
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 4, 2026, from [Link]
- Maccioni, E., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved January 4, 2026, from [Link]
- Andhale, G., et al. (n.d.). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines.
-
Stanford University. (2014, February 6). The Suzuki Reaction. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved January 4, 2026, from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 4, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 4, 2026, from [Link]
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Application Note: Enhancing the Analytical Detection of 5-bromo-2,4-dichlorophenol Through Chemical Derivatization
Introduction: The Analytical Challenge of Halogenated Phenols
5-bromo-2,4-dichlorophenol is a halogenated phenolic compound. Such compounds enter the environment through various routes, including as degradation products of pesticides, herbicides, or flame retardants, and as byproducts of industrial processes like water disinfection.[1] Their presence in environmental and biological matrices is of significant concern due to their potential toxicity and persistence.[2][3][4] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies closely monitor the levels of related chlorophenols in wastewater and drinking water, necessitating sensitive and reliable analytical methods.[5][6][7]
Direct analysis of this compound, particularly by gas chromatography (GC), presents significant challenges. The polar hydroxyl group leads to:
-
Poor peak shape (tailing) due to interaction with active sites in the GC system.
-
Low volatility, requiring high temperatures that can cause analyte degradation.
-
Limited sensitivity in complex matrices.
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance and enhancing detection sensitivity.[8][9][10] This application note provides a detailed guide to the primary derivatization strategies for this compound, with a focus on acetylation and silylation for GC-Mass Spectrometry (GC-MS) analysis.
Core Derivatization Strategies: A Mechanistic Overview
The choice of derivatization reagent is dictated by the analytical objective, the required sensitivity, and the available instrumentation. For halogenated phenols like this compound, the primary goal is to cap the active hydrogen of the hydroxyl group.
Acylation (Acetylation)
Acylation is a robust and widely adopted method that involves reacting the phenolic hydroxyl group with an acylating agent, most commonly acetic anhydride, to form a stable ester derivative.[11] The U.S. EPA Method 1653, for instance, is a validated procedure for determining chlorinated phenolics in wastewater through in situ acetylation.[6][12]
Causality: The reaction proceeds via nucleophilic acyl substitution. Under basic conditions (e.g., using potassium carbonate as a buffer), the phenol is deprotonated to the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of acetic anhydride. The resulting acetate ester is significantly less polar and more volatile than the parent phenol. This transformation is critical for preventing peak tailing and enabling sharp, symmetrical peaks in GC analysis.[13]
Silylation
Silylation is another powerful technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective for this purpose.[14][15]
Causality: Silylation dramatically reduces the polarity and hydrogen-bonding capacity of the analyte.[8] The resulting TMS-ether derivative of this compound exhibits enhanced volatility and thermal stability, making it ideal for GC-MS analysis.[16] Studies have shown that silylation reactions for chlorophenols can be extremely rapid, often completing in seconds at room temperature, particularly when conducted in a solvent like acetone.[14][15] This efficiency makes silylation a preferred method for high-throughput laboratory settings.
Derivatization for HPLC
While GC is the predominant technique for these compounds, derivatization can also be employed for High-Performance Liquid Chromatography (HPLC) when GC is not suitable or available. The goal here is typically not to increase volatility but to attach a chromophore or fluorophore to the molecule to enhance UV or fluorescence detection. Reagents like 4-Nitrobenzoyl chloride or Dansyl chloride react with the phenolic group to yield derivatives with strong UV absorbance or fluorescence, respectively, thereby improving selectivity and sensitivity.[17][18][19]
Visualization of Experimental & Logical Workflows
Caption: Figure 1. General Analytical Workflow
Caption: Figure 2. Acetylation Reaction Scheme
Comparative Summary of Derivatization Techniques
The selection of a suitable derivatization agent is a critical decision in method development. The table below summarizes the key characteristics of the most common reagents for this compound.
| Technique | Reagent | Derivative Formed | Key Advantages | Considerations | Primary Analytical Method |
| Acylation | Acetic Anhydride | Acetate Ester | Highly stable derivatives; cost-effective; robust and well-validated methods (e.g., EPA 1653).[6][12] | Reaction may require heating; removal of excess reagent and byproducts necessary. | GC-MS, GC-FID, GC-ECD |
| Silylation | BSTFA (+TMCS) | Trimethylsilyl (TMS) Ether | Very fast reaction times, often at room temp; high reaction efficiency; versatile for many polar compounds.[14][15] | Derivatives are moisture-sensitive; reagent and derivatives can degrade on active GC columns.[8] | GC-MS, GC-FID |
| Alkylation | Pentafluorobenzyl Bromide (PFBB) | PFB Ether | Produces highly stable derivatives; excellent for ultra-trace analysis due to high sensitivity with specific detectors.[11] | Reagent can be toxic; reaction conditions may be more complex. | GC-ECD, GC-MS (NCI) |
| HPLC Tagging | 4-Nitrobenzoyl Chloride | Nitrobenzoyl Ester | Adds a strong UV chromophore, enabling sensitive HPLC-UV detection.[17][19] | Primarily for HPLC; adds complexity to sample preparation. | HPLC-UV |
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Protocol 1: Acetylation via In Situ Derivatization (Adapted from U.S. EPA Method 1653)
This protocol is designed for the derivatization of halogenated phenols in an aqueous sample prior to solvent extraction.
Materials:
-
Sample (1 L aqueous)
-
Potassium Carbonate (K₂CO₃), buffer
-
Acetic Anhydride (reagent grade)
-
Hexane (extraction solvent)
-
Sodium Sulfate (anhydrous, for drying)
-
Appropriate internal standards and surrogates
Procedure:
-
Sample Preparation: Adjust the pH of the 1 L aqueous sample to neutral (pH 6.5-7.5) using sulfuric acid or sodium hydroxide.
-
Buffering: Add potassium carbonate buffer to raise the sample pH to between 9 and 11.5. This deprotonates the phenol, activating it for acylation.[6]
-
Derivatization: Add 3-5 mL of acetic anhydride to the buffered sample. Cap and stir vigorously for 5-10 minutes. This converts the phenolics into their corresponding acetate esters in situ.[12]
-
Extraction: After the reaction, add 60 mL of hexane to the sample and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Drying and Concentration: Collect the hexane (top) layer and pass it through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 0.5-1.0 mL using a gentle stream of nitrogen.
-
Analysis: The concentrated extract containing the acetylated derivative of this compound is now ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA
This protocol is suitable for a concentrated sample extract that is already in an aprotic solvent.
Materials:
-
Dried sample extract
-
Aprotic solvent (e.g., Acetone, Dichloromethane, Pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
(Optional) 1% Trimethylchlorosilane (TMCS) in BSTFA for less reactive phenols
-
Reaction vials with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry and free of water, as moisture will consume the silylating reagent. Reconstitute the dried residue in 100 µL of an aprotic solvent like acetone. Acetone is known to accelerate the silylation of chlorophenols significantly.[14][15]
-
Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the sample vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes. For many chlorophenols in acetone, the reaction is quantitative within seconds at room temperature, but heating ensures completion for more complex matrices or sterically hindered phenols.[11][14][15]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be injected directly into the GC-MS system. No extraction or workup is typically required.
Instrumental Analysis Parameters
The following tables provide starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.
Table 2: Example GC-MS Parameters for Acetylated Derivative
| Parameter | Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Injector Temp | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions |
Table 3: Example GC-MS Parameters for Silylated (TMS) Derivative
| Parameter | Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Injector Temp | 260°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Initial 70°C (hold 2 min), ramp at 15°C/min to 290°C (hold 2 min) |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions |
Conclusion and Best Practices
The derivatization of this compound is a mandatory step for achieving sensitive, robust, and reliable quantification by gas chromatography.
-
Acetylation stands out as a highly stable, cost-effective, and officially validated method, particularly suitable for complex aqueous matrices like wastewater.[6][13]
-
Silylation offers the advantage of speed and efficiency, making it an excellent choice for high-throughput screening of cleaner sample extracts.[14][15]
The choice between these methods depends on the specific application, matrix complexity, and desired throughput. By understanding the underlying chemical principles and adhering to validated protocols, researchers can successfully overcome the analytical challenges posed by halogenated phenols and generate high-quality, defensible data.
References
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Lee, H. B., Peart, T. E., & Svoboda, M. L. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 85(4), 937-944. [Link]
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U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. [Link]
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Lee, H. B., & Weng, L. D. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal - Association of Official Analytical Chemists, 69(3), 450–454. [Link]
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Lee, H. B., Peart, T. E., & Svoboda, M. L. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
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Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]
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U.S. Environmental Protection Agency. (1997). Method 1653A: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. National Environmental Methods Index. [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US). [Link]
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Frei-Häusler, M., Frei, R. W., & Hutzinger, O. (1974). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatographic Science, 12(2), 85–88. [Link]
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U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
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Ali, I., & Aboul-Enein, H. Y. (2004). Separation of Some Halogenated Phenols by GC-MS. Instrumentation Science & Technology, 32(4), 365-373. [Link]
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ResearchGate. (2019). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Request PDF. [Link]
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Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta. [Link]
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Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. [Link]
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Technology Networks. (2019). Detecting and Removing Hazardous Phenols in One Step. [Link]
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LabRulez GCMS. (n.d.). Determination of Chlorophenols in Water According to U.S. EPA Method 528. [Link]
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Dasgupta, A., & Blackwell, W. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences, 40(6), 1060-1062. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
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Le, T. H., & Ko, J. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 11(10), 668. [Link]
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Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
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Vanninen, P. S., et al. (2015). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 7(18), 7606-7613. [Link]
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National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). [Link]
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Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(15), 4983. [Link]
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OUCI. (n.d.). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. [Link]
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Agilent Technologies, Inc. (2011). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. Application Note. [Link]
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Chen, C. Y., et al. (2021). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Frontiers in Environmental Science, 9. [Link]
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U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. PPRTV Library. [Link]
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Jones, P. A. (1981). Chlorophenols and Their Impurities in the Canadian Environment. Environment Canada. [Link]
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Australian Industrial Chemicals Introduction Scheme. (2022). Phenol, 2,4-dichloro- - Evaluation statement. [Link]
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5-Bromo-2,4-dichlorophenol: Reaction Mechanisms and Kinetic Analysis
An Application Guide for Researchers
Prepared by: Google Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms and kinetics of 5-Bromo-2,4-dichlorophenol. This polyhalogenated aromatic compound serves as a versatile intermediate in organic synthesis and pharmaceutical research.[1] However, like other halogenated phenols, its potential environmental persistence necessitates a thorough understanding of its degradation pathways.[2] This guide synthesizes information on its synthesis, degradation via advanced oxidation and reduction processes, and the kinetic models that govern these transformations. By leveraging established data from the closely related and extensively studied 2,4-dichlorophenol (2,4-DCP), this guide offers robust, field-proven insights and detailed protocols to facilitate empirical studies.
Compound Profile and Significance
This compound is a white to off-white solid crystalline compound. Its structure, featuring a hydroxyl group and three halogen substituents on an aromatic ring, makes it a valuable building block for creating more complex, functionalized molecules in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the halogens significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. Understanding these properties is critical for predicting its behavior in both synthetic and degradative reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183803-12-5 | |
| Molecular Formula | C₆H₃BrCl₂O | |
| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N | |
| Physical Form | White to off-white solid | |
| Purity | ≥96% | |
| Storage | Room Temperature, moisture-sensitive | [1] |
Synthesis Pathways: Electrophilic Aromatic Substitution
The synthesis of this compound, while not extensively documented in dedicated literature, can be logically inferred from standard organic chemistry principles and patent literature for related compounds.[3][4] The primary route involves electrophilic aromatic substitution on a phenol or dichlorophenol precursor.
Mechanism: The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. In 2,4-dichlorophenol, the C5 position is activated and sterically accessible, making it the most likely site for bromination.
Typical Reagents:
-
Bromination: Molecular bromine (Br₂) in a suitable solvent, or N-Bromosuccinimide (NBS) for a milder reaction.[4]
-
Chlorination: Molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).
The reaction must be carefully controlled to prevent over-halogenation and the formation of undesired isomers.
Caption: General pathway for the synthesis of this compound.
Degradation Mechanisms and Kinetics
The robust nature of the halogen-carbon bonds in this compound makes it resistant to natural degradation. Effective breakdown typically requires aggressive chemical methods, primarily Advanced Oxidation Processes (AOPs) and catalytic reduction. The mechanisms and kinetics detailed below are largely based on extensive studies of 2,4-DCP, which serves as an excellent model for its brominated analogue.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly potent hydroxyl radicals (•OH), which are non-selective and can rapidly degrade a wide range of organic pollutants.[5][6] The primary mechanism involves the electrophilic addition of •OH to the aromatic ring, leading to hydroxylation, dehalogenation, and eventual ring cleavage.
Caption: The central role of hydroxyl radicals in Advanced Oxidation Processes.
In this process, a semiconductor photocatalyst (e.g., ZnO, Ag/AgBr) is activated by UV or visible light to generate electron-hole pairs.[2][7][8] These charge carriers react with water and oxygen to produce •OH radicals, initiating the degradation cascade.
-
Mechanism: The •OH radical attacks the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent attacks cause the stepwise removal of bromine and chlorine atoms and the opening of the aromatic ring, forming aliphatic carboxylic acids, which are ultimately mineralized.[9]
-
Kinetics: The degradation rate is often well-described by the Langmuir-Hinshelwood (L-H) model, which simplifies to a pseudo-first-order kinetic model at low substrate concentrations.[7][8][10]
ln(C₀/C) = k_app * t Where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent rate constant.
Factors such as catalyst loading, pH, and initial pollutant concentration significantly influence the reaction rate.[7][8]
The classic Fenton reaction uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals.[6][11] The efficiency is dramatically increased with UV irradiation (Photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle.[5]
-
Mechanism: Once generated, the •OH radicals degrade the target compound via the pathways described above. The process is most effective in acidic conditions (pH ~3) to keep iron in solution and optimize radical production.[12]
-
Kinetics: The degradation of chlorophenols by Fenton and photo-Fenton processes consistently follows pseudo-first-order kinetics.[5][12] For 2,4-DCP, complete removal can be achieved in under 60 minutes under optimal conditions.[5]
Gamma irradiation of aqueous solutions generates a potent mix of reactive species, including •OH radicals, hydrated electrons (e⁻aq), and hydrogen atoms (H•).[13][14]
-
Mechanism: Degradation occurs through two concurrent pathways. Oxidative degradation is driven by •OH radicals, which add to the aromatic ring.[13] Simultaneously, reductive degradation is driven by e⁻aq and H•, which primarily attack the carbon-halogen bonds, causing stepwise dehalogenation.[13] The largest degradation often occurs in oxygen-free solutions where both oxidative and reductive pathways are active.[13]
-
Kinetics: Radiolytic degradation also exhibits a linear correlation when the logarithm of the relative concentration is plotted against the absorbed dose, indicating pseudo-first-order reaction kinetics.[13] The efficiency is sensitive to the presence of radical scavengers like bicarbonate and nitrate ions.[14]
Reductive Dehalogenation
An alternative to oxidation is the reductive removal of halogens, typically using a metal catalyst. This pathway is highly specific and converts the halogenated phenol into less toxic phenol.
-
Mechanism: Processes like catalytic hydrodechlorination (HDC) use catalysts such as palladium (Pd) or bimetallic nanoparticles (e.g., Fe/Ni) to facilitate the reaction.[15][16] Zero-valent iron (Fe⁰) acts as an electron donor, while a second metal like Ni or Pd acts as a catalyst for hydrogen generation and transfer. Electrons cleave the C-X bond, and a hydrogen atom replaces the halogen. The typical reactivity order is C-Br > C-Cl, and the para-Cl is often more labile than the ortho-Cl due to less steric hindrance.[15]
-
Kinetics: The dechlorination of 2,4-DCP by Fe/Ni nanoparticles follows pseudo-first-order kinetics.[16] The reaction proceeds through monochlorophenol intermediates (2-chlorophenol and 4-chlorophenol) before yielding phenol as the final product.[15][16]
Table 2: Comparative Kinetic Data for Degradation of 2,4-Dichlorophenol (Proxy for this compound)
| Degradation Method | Catalyst/Conditions | Apparent Rate Constant (k_app) | Reference |
| Photocatalysis (Vis) | Ag/AgBr | Rate follows L-H model | [7][10] |
| Photocatalysis (UV) | ZnO | 0.38 mg L⁻¹ min⁻¹ (Pseudo zero-order) | [9] |
| Photo-Fenton | UV/H₂O₂/Fe(II) | 0.057 min⁻¹ | [5] |
| Electro-Fenton | Fe electrode, H₂O₂ | 0.831 min⁻¹ | [12] |
| Reductive Dechlorination | D-ATP-nFe/Ni | 0.0277 min⁻¹ | |
| Radiolysis | Gamma-rays (N₂O) | Follows pseudo-first-order kinetics | [13] |
Application Protocols
Protocol 1: General Procedure for a Photocatalytic Degradation Experiment
This protocol outlines the steps for evaluating the photocatalytic degradation of this compound.
-
Preparation:
-
Prepare a stock solution (e.g., 100 mg/L) of this compound in ultrapure water.
-
Prepare working solutions of the desired concentration (e.g., 10-50 mg/L) by diluting the stock solution.
-
-
Reactor Setup:
-
Equilibration:
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the substrate and the catalyst surface.
-
Take a "time zero" sample (t=0) immediately before illumination.
-
-
Photoreaction:
-
Turn on the light source (e.g., UV lamp or solar simulator).
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots (e.g., 2-3 mL) of the suspension.
-
-
Sample Processing:
-
Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction.
-
Transfer the filtrate to an HPLC vial for analysis.
-
-
Control Experiments:
-
Run a control experiment without light (catalysis only) to quantify adsorption.
-
Run a control experiment without the catalyst (photolysis only) to quantify direct degradation by light.[2]
-
Caption: A typical experimental workflow for studying photocatalytic degradation.
Protocol 2: Analytical Method for Kinetic Analysis
Accurate quantification of the target compound is essential for kinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[9][15][17]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid). A typical starting point is a 65:35 (v/v) mixture of acetonitrile and water.[15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: ~280-285 nm, determined by scanning the UV spectrum of a standard solution to find the absorbance maximum.[17]
-
Quantification: Generate a calibration curve using at least five standard solutions of known concentrations. The concentration in the experimental samples is determined by interpolating their peak areas from this curve.
For identification of unknown degradation intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[9]
Protocol 3: Pseudo-First-Order Kinetic Data Analysis
-
Data Collection: From the HPLC analysis, obtain the concentration (C) of this compound at each time point (t).
-
Data Transformation: For each time point, calculate ln(C₀/C), where C₀ is the concentration at t=0.
-
Graphical Analysis: Plot ln(C₀/C) on the y-axis versus time (t) on the x-axis.
-
Rate Constant Determination: If the reaction follows pseudo-first-order kinetics, the plot will be a straight line passing through the origin. Perform a linear regression on the data. The slope of this line is the apparent rate constant, k_app. The R² value of the regression should be close to 1.0 (typically >0.95) to confirm the model's validity.
References
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- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
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- Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
- A comparative study of the advanced oxid
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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- This compound;CAS No. - 183803-12-5. ChemShuttle.
- EFFECT OF SELECTED INORGANIC SCAVENGERS ON RADIOLYTIC DEGRAD
- Wu, C., et al. (2021). Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor.
- Mphuthi, N., et al. (2024). Photocatalytic degradation of 2,4‑dichlorophenol using nanomaterials silver halide catalysts.
- Albarrán, G., & Mendoza, E. (2019). Radiolytic oxidation and degradation of 2,4-dichlorophenol in aqueous solutions. Environmental Science and Pollution Research, 26(17), 17055–17066.
- Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes.
- Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investig
- 5 Advanced Oxidation Processes and Their Applic
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- In situ generation of hydroxyl radical for efficient degradation of 2,4-dichlorophenol
- Electrochemical Advanced Oxidation Processes Using Diamond Technology: A Critical Review. MDPI.
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- Anodic oxidation process for the degradation of 2, 4-dichlorophenol in aqueous solution and the enhancement of biodegradability. PubMed.
- Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineraliz
- On the Reaction of 2,4,5Trichlorophenol with Hydroxyl Radicals: New Information on Transients and Their Properties.
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- 2,4-Dichlorophenol Degradation by an Integrated Process: Photoelectrocatalytic Oxidation and E-Fenton Oxidation.
- Degradation of 2,4-dichlorophenol in aqueous solution by a hybrid oxid
- Fenton-like degradation of 2,4-dichlorophenol using calcium peroxide particles: performance and mechanisms. RSC Publishing.
- Li, Y., et al. (2022). Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite Disaggregated by a Ball Milling–Freezing Process. MDPI.
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- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
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- 17. jcsp.org.pk [jcsp.org.pk]
Application Notes & Protocols: The Strategic Use of 5-Bromo-2,4-dichlorophenol in the Synthesis of Advanced Phenoxy Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Halogenated Phenols in Agrochemical Innovation
In the competitive landscape of agrochemical research and development, the design of novel herbicides with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. Halogenated phenols are a cornerstone class of intermediates, providing a versatile scaffold for building complex active ingredients. Among these, 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5) presents a unique combination of reactive sites, making it a strategic building block for next-generation herbicides.
This document serves as a detailed technical guide for leveraging this compound in the synthesis of phenoxyacetic acid-type herbicides. The protocols and insights provided are grounded in established chemical principles, drawing parallels from the industrial synthesis of widely used herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D)[1][2][3]. The unique substitution pattern of this compound—featuring two chlorine atoms and a bromine atom—offers researchers an opportunity to modulate the biological activity and physicochemical properties of the target herbicide, potentially leading to compounds with improved performance characteristics.
The core synthetic strategy discussed is a variation of the Williamson ether synthesis, a robust and scalable method for coupling a phenoxide with an alkyl halide. Here, we detail the pathway to synthesize (5-Bromo-2,4-dichlorophenoxy)acetic acid , a potent herbicidal candidate.
The Core Synthetic Pathway: From Phenol to Phenoxyacetic Acid
The conversion of this compound into its corresponding phenoxyacetic acid is a multi-step process that requires precise control over stoichiometry and reaction conditions to maximize yield and purity. The overall workflow involves three primary stages: phenoxide formation, condensation with a chloroacetate salt, and finally, acidification to yield the active herbicidal acid.
Caption: Overall workflow for the synthesis of (5-Bromo-2,4-dichlorophenoxy)acetic acid.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and safety.
Part A: Synthesis of Sodium 5-Bromo-2,4-dichlorophenate
Causality: This initial step is a classic acid-base neutralization. The phenolic proton of this compound is acidic and readily reacts with a strong base like sodium hydroxide to form the corresponding sodium phenoxide salt. The formation of this phenoxide is critical as it is the nucleophile required for the subsequent condensation step. The reaction is exothermic, and temperature control is necessary to prevent potential side reactions and ensure safe operation[1].
Protocol:
-
Equip a jacketed glass reactor with a mechanical stirrer, thermometer, and a dropping funnel.
-
Charge the reactor with 1.0 molar equivalent of this compound.
-
Slowly add, with continuous stirring, 1.05 molar equivalents of a 32% (w/w) aqueous sodium hydroxide solution via the dropping funnel.
-
Maintain the reaction temperature below 40°C using the cooling jacket. An initial exotherm will be observed.
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure the complete formation of the sodium phenate solution.
Self-Validation Insight: The use of a slight excess of NaOH ensures complete conversion of the phenol. However, a large excess should be avoided as it can promote unwanted hydrolysis in the next stage. The resulting solution should be a clear, homogenous solution of the sodium salt.
Part B: Synthesis of Sodium Monochloroacetate (NaMCA)
Causality: This is another neutralization reaction to prepare the second key reactant. Monochloroacetic acid (MCAA) is reacted with sodium hydroxide to form its sodium salt (NaMCA). Precise stoichiometric control is paramount in this step. An excess of NaOH will lead to the hydrolysis of NaMCA into sodium glycollate and sodium chloride, which is a critical impurity that can be difficult to remove and reduces the overall process yield[1].
Protocol:
-
In a separate vessel, prepare a solution of sodium monochloroacetate.
-
To 1.25 molar equivalents of 98% monochloroacetic acid (MCAA), slowly add a 32% (w/w) sodium hydroxide solution until a pH of 7.0-7.5 is achieved. This reaction is also exothermic and requires cooling.
-
The molar ratio of MCAA to the starting phenol is typically kept between 1.25 and 1.35 to drive the subsequent condensation reaction to completion[4].
Self-Validation Insight: Careful pH monitoring during the neutralization of MCAA is the best practice to prevent the formation of excess caustic soda, thereby minimizing the risk of NaMCA hydrolysis.
Part C: Condensation to Form Sodium (5-Bromo-2,4-dichlorophenoxy)acetate
Causality: This is the core C-O bond-forming reaction (Williamson ether synthesis). The highly nucleophilic phenoxide oxygen from Part A attacks the electrophilic carbon atom of NaMCA, displacing the chloride ion and forming the ether linkage. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.
Caption: The core Williamson ether synthesis reaction.
Protocol:
-
Transfer the prepared NaMCA solution (from Part B) into the reactor containing the sodium 5-Bromo-2,4-dichlorophenate solution (from Part A).
-
Heat the reaction mixture to reflux (approximately 105-115°C) and maintain for 2-4 hours.
-
The progress of the reaction can be monitored by techniques such as HPLC to check for the disappearance of the starting phenol.
Self-Validation Insight: Some patents describe an "anhydrous" method where the water is evaporated after phenate formation, and the condensation is carried out in a solvent[4]. This can reduce hydrolysis side reactions and potentially increase yield, but it adds complexity to the process.
Part D: Acidification, Extraction, and Isolation
Causality: The product from the condensation step is the water-soluble sodium salt of the target herbicide. To isolate the active ingredient as a free acid, the solution must be acidified with a strong mineral acid. The resulting (5-Bromo-2,4-dichlorophenoxy)acetic acid has low solubility in water and will either precipitate or can be extracted into an organic solvent. Extraction is often preferred as it efficiently separates the product from inorganic salts (e.g., NaCl) and other water-soluble impurities[1].
Protocol:
-
Cool the reaction mixture to approximately 50-60°C.
-
Dilute the mixture with water to dissolve any precipitated salts.
-
Slowly add concentrated sulfuric acid (or hydrochloric acid) with stirring until the pH of the aqueous phase is 1-2.
-
Add an immiscible organic solvent, such as xylene or toluene, to the reactor[1].
-
Stir vigorously to ensure thorough extraction of the product into the organic phase.
-
Stop the stirring and allow the layers to separate. The upper organic layer contains the desired product, while the lower aqueous layer contains inorganic salts and impurities.
-
Drain the aqueous layer.
-
Wash the organic layer with water to remove any remaining acid and salts.
-
The final product can be isolated by distilling off the solvent. For high purity, the resulting solid can be recrystallized from a suitable solvent system.
Self-Validation Insight: The differing solubilities of the components are key to this separation. The desired product acid is soluble in xylene but poorly soluble in acidic water, whereas the inorganic byproducts (NaCl, Na₂SO₄) are highly soluble in water but insoluble in xylene[1].
Data Summary and Expected Outcomes
The following table provides representative parameters for the synthesis, based on analogous phenoxy herbicide production processes. Researchers should perform initial small-scale experiments to optimize these conditions for this compound.
| Parameter | Value/Range | Rationale & Notes |
| Molar Ratio (Phenol:NaOH) | 1 : 1.05 | Ensures complete conversion to the phenate salt[4]. |
| Molar Ratio (Phenol:MCAA) | 1 : 1.25 - 1.35 | Excess chloroacetate drives the condensation reaction to completion[4]. |
| Condensation Temp. | 105 - 115 °C | Provides sufficient activation energy for the Sₙ2 reaction. |
| Condensation Time | 2 - 4 hours | Typical duration to achieve high conversion. Monitor by HPLC if possible. |
| Acidification pH | 1 - 2 | Ensures complete protonation of the carboxylate salt to the free acid. |
| Extraction Solvent | Xylene, Toluene | Good solvency for the product acid and immiscible with water[1]. |
| Expected Yield | > 95% | Based on analogous, optimized industrial processes[4]. |
| Expected Purity | > 96% | Achievable with proper washing and optional recrystallization[4]. |
Conclusion
This compound is a highly valuable intermediate for the synthesis of novel phenoxyacetic acid herbicides. By adapting the well-established Williamson ether synthesis pathway, researchers can efficiently produce (5-Bromo-2,4-dichlorophenoxy)acetic acid and its derivatives. The key to a successful synthesis lies in the precise control of stoichiometry to prevent side reactions, particularly the hydrolysis of sodium monochloroacetate, and the effective use of extraction techniques for purification. The protocols and insights provided herein offer a robust framework for scientists and developers to explore the potential of this versatile building block in the creation of next-generation crop protection solutions.
References
- Nufarm, "The Production of Phenoxy Herbicides," Vertex AI Search.
- CN103159610B, "Method for synthesizing phenoxy carboxylate herbicide original medicine," Google Patents.
- "The Role of 5-Bromo-2-chlorophenol in Modern Drug Discovery & Agrochemical Innovation," Vertex AI Search.
- "The Role of 4-Bromo-2-chlorophenol in Modern Agrochemical Synthesis," Vertex AI Search.
- "Process design for the production of 2,4-dichlorophenoxyacetic acid," ResearchGate.
- "Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide," Vertex AI Search.
Sources
- 1. nzic.org.nz [nzic.org.nz]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine - Google Patents [patents.google.com]
Application Note & Protocol: Regioselective Bromination of 2,4-Dichlorophenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of Brominated 2,4-Dichlorophenols
2,4-Dichlorophenol and its halogenated derivatives are pivotal precursors in the synthesis of a wide array of commercially significant compounds, ranging from pharmaceuticals and antiseptics to herbicides and flame retardants. The strategic introduction of a bromine atom onto the 2,4-dichlorophenol scaffold further enhances its synthetic utility, providing a reactive handle for subsequent cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This application note provides a detailed protocol for the regioselective bromination of 2,4-dichlorophenol, focusing on the synthesis of 6-bromo-2,4-dichlorophenol. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, and outline the necessary safety precautions and analytical methods for product verification.
Mechanistic Insights: The Electrophilic Aromatic Substitution of Phenols
The bromination of 2,4-dichlorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) group of the phenol is a potent activating group, meaning it increases the rate of reaction compared to benzene.[1][2] This is due to the lone pairs of electrons on the oxygen atom which are donated into the π-system of the benzene ring, thereby increasing the electron density of the ring and making it more nucleophilic and susceptible to attack by electrophiles.[1][2][3]
The hydroxyl group is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.[4][5] In the case of 2,4-dichlorophenol, the C2 and C4 positions are already occupied by chlorine atoms. The remaining open positions are C3, C5, and C6. The strong activating effect of the hydroxyl group directs the incoming bromine electrophile (Br⁺) to the available ortho position, which is C6. The chlorine atoms are deactivating groups, but their influence is overcome by the powerful activating effect of the hydroxyl group.
The reaction proceeds as follows:
-
Polarization of Bromine: The electron-rich phenol ring induces a dipole in the approaching bromine molecule (Br₂), making one bromine atom electrophilic (δ+) and the other nucleophilic (δ-). In polar solvents, this polarization is enhanced, facilitating the reaction.[4][5]
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Deprotonation: A weak base (such as the solvent or another phenol molecule) removes the proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[3][4]
Safety First: Handling Hazardous Reagents
This protocol involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
2,4-Dichlorophenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6][7] It is also suspected of causing cancer and is toxic to aquatic life.[7]
-
Bromine: A highly corrosive, toxic, and volatile substance that can be fatal if inhaled and causes severe skin burns and eye damage.[8][9]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., Viton or laminate).
-
Chemical splash goggles and a face shield.
-
A lab coat and closed-toe shoes.
-
All operations involving bromine must be conducted in a certified chemical fume hood.
Spill Management: A solution of sodium thiosulfate or sodium bisulfite should be readily available to neutralize any bromine spills.
Experimental Protocol: Synthesis of 6-Bromo-2,4-dichlorophenol
This protocol is synthesized from established procedures for the bromination of substituted phenols.[10][11][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dichlorophenol | ≥99% | Sigma-Aldrich |
| Bromine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous Solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Round-bottom flask (250 mL) | ||
| Magnetic stirrer and stir bar | ||
| Dropping funnel | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.15 g (0.05 mol) of 2,4-dichlorophenol in 100 mL of dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of 8.0 g (2.56 mL, 0.05 mol) of bromine in 20 mL of dichloromethane. Add the bromine solution dropwise to the stirred 2,4-dichlorophenol solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. A reddish-brown color will persist during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Once the reaction is complete, slowly add 50 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. The reddish-brown color will disappear.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. savemyexams.com [savemyexams.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.pt [fishersci.pt]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 11. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,4-dichlorophenol
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dichlorophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Introduction: The Synthetic Challenge
This compound is a valuable halogenated aromatic compound used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its synthesis, typically achieved through the electrophilic bromination of 2,4-dichlorophenol, presents a significant regioselectivity challenge. The starting material contains three directing groups: a strongly activating, ortho-para directing hydroxyl group (-OH) and two deactivating, ortho-para directing chloro groups (-Cl). The interplay of these electronic and steric effects makes controlling the position of bromination non-trivial, often leading to a mixture of isomers and other side products. This guide provides a comprehensive framework for navigating these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent issue stemming from incomplete reactions, competing side reactions, or product loss during workup. A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Solutions:
-
Sub-optimal Brominating Agent or Stoichiometry: Using elemental bromine (Br₂) is common, but its high reactivity can lead to side products if not controlled. Ensure precise 1:1 molar stoichiometry. An excess of bromine will inevitably lead to polybromination.
-
Inappropriate Solvent Choice: The solvent plays a critical role in modulating the reactivity of the phenol.
-
Polar Solvents (e.g., water, acetic acid): These solvents can ionize the phenol to the highly reactive phenoxide ion, leading to rapid, uncontrollable reactions and the formation of polybrominated species.[1][2] The use of bromine water with phenol, for example, results in the immediate precipitation of 2,4,6-tribromophenol.[3]
-
Non-Polar Solvents (e.g., Carbon Tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂)): These are highly recommended as they do not ionize the phenol, thus keeping the benzene ring less activated and the reaction more controllable.[2] This allows for mono-substitution to be favored.[1]
-
-
Poor Temperature Control: Electrophilic bromination is highly exothermic. Without adequate cooling, the increased temperature can accelerate side reactions, including the formation of undesired isomers and polymeric tars. It is advisable to perform the bromine addition at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.[2]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2,4-dichlorophenol starting material is consumed.
Q2: I am struggling with isomeric impurity, primarily the formation of 6-Bromo-2,4-dichlorophenol. How can I improve regioselectivity for the 5-Bromo product?
This is the central challenge of this synthesis. The hydroxyl group strongly directs electrophiles to the ortho-position (C6), which is sterically and electronically favored. Directing the bromine to the meta-position (C5) requires overcoming this inherent electronic preference.
Strategies to Enhance 5-Bromo Selectivity:
-
Leverage Steric Hindrance: While the C6 position is electronically favored by the -OH group, it is also flanked by a chlorine atom at C2. Using a bulkier brominating agent or catalyst system might sterically disfavor attack at C6, thereby increasing the proportion of the C5-brominated product.
-
Catalyst Choice: While phenol bromination often does not require a catalyst due to the activated ring, the use of a mild Lewis acid could alter the regioselectivity. Experimenting with catalysts like iron(III) bromide (FeBr₃) or zinc chloride (ZnCl₂) may influence the distribution of isomers.[4] A mixed catalyst system could also be explored to enhance para-selectivity relative to the primary directing group, which in this case could favor the 5-position.[4]
-
Solvent Effects: As mentioned, non-polar solvents are key. The choice of a specific non-polar solvent like chlorobenzene or 1,2-dichloroethane can also subtly influence the transition state energies for the formation of different isomers.[5]
Q3: My final product is contaminated with polybrominated species. How can this be prevented?
The formation of dibromo- or even tribromo- products occurs when the phenol ring, which remains activated even after the first bromination, reacts further.
Preventative Measures:
-
Slow, Controlled Addition of Bromine: The most effective technique is the slow, dropwise addition of the bromine solution to the reaction mixture at low temperatures.[6] This keeps the instantaneous concentration of the electrophile low, ensuring that a bromine molecule is more likely to react with a starting material molecule than with an already brominated product molecule.
-
Precise Stoichiometry: Use of slightly less than one full equivalent of bromine (e.g., 0.98 eq) can be a practical strategy to ensure all the brominating agent is consumed, leaving some starting material behind which is typically easier to separate from the desired product than polybrominated impurities.
Q4: The purification of the crude product is difficult due to a dark, tarry consistency. What causes this and how can I purify my product effectively?
Phenols are susceptible to oxidation, which, under reaction conditions, can lead to the formation of complex, high-molecular-weight polymers (tars).
Purification and Prevention Strategies:
-
Minimize Tar Formation: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can reduce oxidative side reactions. Additionally, avoiding excessive heat and prolonged reaction times is beneficial.
-
Workup Procedure: After the reaction is complete, quench any remaining bromine with a reducing agent like a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears.
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or a hexane/ethyl acetate mixture, to obtain high-purity crystals.[7][8]
-
Column Chromatography: If recrystallization is ineffective due to very similar impurities (like isomers), flash column chromatography on silica gel is the method of choice. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will typically allow for the separation of the desired 5-bromo isomer from other products.
-
Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be an effective purification technique.[6]
-
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above for maximizing the yield and purity of this compound.
Reagents and Equipment:
-
2,4-Dichlorophenol (1.0 eq)
-
Elemental Bromine (1.0 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Sodium Bisulfite (NaHSO₃) solution (saturated aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, and standard laboratory glassware.
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, dissolve 2,4-dichlorophenol (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of phenol).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred phenol solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. The reaction mixture will evolve HBr gas and may change color.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for another 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate in hexane as eluent) until the starting material spot has disappeared.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add saturated sodium bisulfite solution dropwise until the orange/brown color of excess bromine is completely discharged.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), 5% sodium bicarbonate solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Data Presentation: Impact of Key Parameters
The following table summarizes the expected outcomes when varying critical reaction parameters. This serves as a quick reference for optimization efforts.
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetic Acid | A: Higher selectivity for mono-bromination, slower reaction. B: Faster reaction, significant increase in polybrominated byproducts. |
| Temperature | 0-5 °C | Room Temperature (25 °C) | A: Better control, higher selectivity, reduced tar formation. B: Faster rate, but lower selectivity and more side products. |
| Br₂ Addition | Dropwise over 2 hours | Added all at once | A: Minimizes local excess of Br₂, significantly reduces polybromination. B: High risk of overheating and extensive polybromination. |
| Catalyst | None | FeBr₃ (catalytic) | A: Standard protocol for activated rings. B: May increase reaction rate and potentially alter isomer distribution (requires empirical testing). |
Visualizations: Mechanisms and Workflows
Reaction Mechanism: Competing Pathways
The diagram below illustrates the electrophilic aromatic substitution mechanism, highlighting the competing attacks at the C5 and C6 positions of 2,4-dichlorophenol. The formation of the C6 isomer is generally favored due to the strong ortho-directing nature of the hydroxyl group.
Caption: Competing pathways in the bromination of 2,4-dichlorophenol.
Troubleshooting Workflow for Low Yield / Impurity
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
Parameter Interdependence Diagram
This diagram illustrates how key experimental parameters are interconnected and influence the final outcome of the reaction.
Caption: Interplay of reaction parameters on yield and selectivity.
References
- Pearson Education. (n.d.). Phenol reacts with three equivalents of bromine in CCl4. Study Prep.
- Physics Wallah. (n.d.).
- Clark, J. (2023). Ring reactions of phenol. Chemguide.
- Vedantu. (2024, April 5). Electrophilic aromatic substitution reactions of phenols. YouTube.
- ChemistryStudent. (n.d.). Phenol Reactions (A-Level).
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- Google Patents. (n.d.). GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol.
-
Adams, R., & Marvel, C. S. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 39. [Link]
- Google Patents. (n.d.). US4210766A - Process for producing 2-halo-4-bromophenols.
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 8. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Bromo-2,4-dichlorophenol
Welcome to the technical support guide for the purification of 5-Bromo-2,4-dichlorophenol. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in various synthetic pathways, the purity of this compound is paramount to ensuring the success of downstream reactions and the integrity of final products. This guide provides in-depth, field-proven insights into common purification challenges, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Critical Safety Precautions
Before beginning any experimental work, it is imperative to understand and mitigate the risks associated with this compound and the solvents used in its purification. Halogenated phenols are classified as hazardous materials.
-
Hazard Profile : this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards), nitrile gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood.[5]
-
Handling : Avoid breathing dust or fumes.[4] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[4]
-
Spill & First Aid : In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][5] If irritation persists, seek medical attention.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route. However, common impurities include:
-
Starting Material : Unreacted 2,4-dichlorophenol.
-
Regioisomers : The bromination of 2,4-dichlorophenol can also produce the undesired 6-bromo-2,4-dichlorophenol isomer.[6][7] The presence of other dichlorophenol isomers in the starting material, such as 2,5-dichlorophenol, can lead to their corresponding brominated derivatives (e.g., 4-bromo-2,5-dichlorophenol).[6][8]
-
Over-brominated Species : Di- or tri-brominated dichlorophenols can form if the reaction conditions are not carefully controlled.
-
Residual Solvents & Reagents : Solvents from the reaction (e.g., chlorobenzene, dichloromethane) and unquenched reagents may be present.[7][9]
Q2: How do I choose the best purification technique for my needs?
The choice depends on a trade-off between desired purity, required scale, and experimental resources.
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Large scale (grams to kilograms), moderate to high purity | Cost-effective, simple setup, high throughput | Lower recovery, may not remove closely related isomers |
| Flash Chromatography | Small to medium scale (milligrams to grams), very high purity | Excellent separation of closely related impurities and isomers | More time-consuming, requires more solvent, not easily scalable |
| Vacuum Distillation | Moderate to large scale, removal of non-volatile or highly volatile impurities | Can be effective for certain isomer separations[8] | Requires specialized equipment, thermal degradation risk for sensitive compounds |
Q3: What analytical methods are best for assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound.
-
Typical HPLC Conditions : A reversed-phase C18 column is effective.[10] The mobile phase is often a gradient of acetonitrile and water, sometimes with a pH modifier like phosphoric acid.[10][11] Detection is typically done via UV spectrophotometry at wavelengths around 280-292 nm.[10] Gas Chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD) can also be used, especially for identifying volatile impurities.[12]
Section 3: General Purification & Troubleshooting Workflow
A systematic approach is crucial for efficiently purifying the crude product. The following workflow outlines the decision-making process, from initial analysis to obtaining the final, pure compound.
Caption: General workflow for purification method selection.
Section 4: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present challenges. This guide addresses common issues.
Caption: Troubleshooting logic for common recrystallization issues.
In-depth Explanations:
-
Problem: The compound "oils out" instead of crystallizing.
-
Causality : This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. The compound precipitates as a liquid instead of a solid crystal lattice. This is common with phenols which can have relatively low melting points.
-
Solution : Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature, then transferring to a refrigerator). Slower cooling provides more time for proper crystal lattice formation.
-
-
Problem: The final product is still colored or impure.
-
Causality : Colored impurities may be trapped (occluded) within the crystal lattice if crystallization occurs too rapidly. Alternatively, impure mother liquor may not have been washed away from the crystal surfaces effectively.
-
Solution : A key step in removing colored impurities is ensuring the crude material is fully dissolved in the minimum amount of hot solvent. If impurities remain undissolved, they should be removed via hot filtration. After collecting the crystals, wash them with a small amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving the product. For persistent impurities, a second recrystallization is often necessary.[9] Some patents also mention decolorizing with activated carbon during this step.[9]
-
Section 5: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography offers high resolution but requires careful setup and execution.[13]
-
Problem: Poor separation of the product from an impurity (overlapping peaks).
-
Causality : The chosen mobile phase (eluent) has incorrect polarity. Either it is too polar, causing all compounds to elute quickly together, or not polar enough to differentiate between compounds with similar properties.
-
Solution : Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the desired product. If isomers are the issue, consider a different stationary phase or a solvent that offers alternative selectivity, such as using dichloromethane in place of ethyl acetate to interact differently with the analytes.[14]
-
-
Problem: The column "cracks" or has channels.
-
Causality : A cracked column bed is typically caused by poor packing or thermal stress (e.g., heat generated from the solvent interacting with the silica). This leads to an uneven solvent front, bypassing large sections of the stationary phase and resulting in very poor separation.
-
Solution : Ensure the silica gel is packed as a uniform slurry ("wet-packing") to avoid air bubbles and density gradients.[13] Allow the packed column to equilibrate with the mobile phase until the bed is stable. Avoid using highly exothermic solvent mixtures directly on a dry-packed column.
-
Section 6: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is optimized for purifying multi-gram quantities of crude this compound to >98% purity.
-
Dissolution : In a fume hood, place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition : Add approximately 40-50 mL of ethanol. Heat the mixture on a stirrer hotplate to a gentle boil while stirring. Continue adding ethanol in small portions until the solid material is completely dissolved. Expert Tip: The goal is to use the minimum amount of hot solvent necessary to create a saturated solution. This is critical for maximizing yield.
-
Cooling & Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this initial cooling phase to encourage the formation of large, pure crystals.
-
Ice Bath : Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any residual mother liquor.
-
Drying : Dry the purified crystals under vacuum. The final product should be a white to off-white solid.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This protocol is for obtaining small quantities (<2 g) of >99.5% pure material, ideal for analytical standards or sensitive synthetic steps.
-
Eluent Preparation : Prepare a mobile phase of Hexane:Ethyl Acetate (95:5 v/v). Causality: This low-polarity eluent is a good starting point for halogenated phenols, which are moderately polar. Adjust the ratio based on preliminary TLC analysis.
-
Column Packing : "Wet-pack" a glass chromatography column with silica gel (230-400 mesh) using the prepared eluent. The silica bed height should be about 10-15 cm for a 1 g sample.[13]
-
Sample Loading : Dissolve 1.0 g of crude product in a minimal amount of dichloromethane (~2-3 mL). Add ~1.5 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry-loading" technique typically results in better separation than loading a liquid sample.[13]
-
Elution : Carefully add the dry-loaded sample to the top of the column. Gently add a layer of sand to protect the surface. Begin eluting with the mobile phase, applying positive pressure (flash chromatography).
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 7: Characterization of Purified Product
A properly purified sample of this compound should meet the following specifications.
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Purity (by HPLC/GC) | >98% | Internal Standard |
| Molecular Formula | C₆H₃BrCl₂O | [3] |
| Molecular Weight | 241.89 g/mol | [3] |
| Storage Temperature | Room Temperature |
References
-
Chromatography Troubleshooting Guide . Phenomenex. [Link]
- The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane (CN104478670B).
- One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane (CN103570510A).
-
Safety Data Sheet - 2-amino-6-bromo-4-chlorophenol . Angene Chemical. [Link]
-
Traditional methods for the synthesis of 2,4-dichlorophenol . ResearchGate. [Link]
-
HPLC Troubleshooting Guide . Phenomenex. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine (CN103420903A).
-
4-Bromo-2,5-dichlorophenol PubChem Entry . PubChem. [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone (CN111099975A).
- Process for Purifying 2,5-Dichlorophenol (US20160304425A1).
- Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol (CN101781175A).
-
Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]
-
Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) . Organic Syntheses. [Link]
-
Chromatographic Determination of Chlorophenols . Journal of the Chemical Society of Pakistan. [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation . Asian Journal of Chemistry. [Link]
- Process for producing 4-bromo-2,5-dichlorophenol (GB2044246A).
- Preparation method of 2, 4-dichlorophenol (CN106883103B).
-
Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor . ScienceDirect. [Link]
- Process for producing 4-bromo-2-chlorophenols (US4223166A).
Sources
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- 2. angenechemical.com [angenechemical.com]
- 3. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 8. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 9. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. phenomenex.com [phenomenex.com]
- 13. orgsyn.org [orgsyn.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Stability issues of "5-Bromo-2,4-dichlorophenol" in solution
Welcome to the technical support guide for 5-Bromo-2,4-dichlorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A: this compound is a polyhalogenated aromatic compound that is sensitive to several environmental factors. The primary concerns for its stability in solution are:
-
pH: As a phenol, its hydroxyl group is weakly acidic. In basic (alkaline) conditions, it can deprotonate to form a phenolate anion, which may alter its reactivity and susceptibility to oxidative degradation.[1][2]
-
Light Exposure: Halogenated phenols can be susceptible to photodegradation, where exposure to UV or even visible light can initiate dehalogenation or other structural changes.[3][4][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[3][6]
-
Presence of Oxidizing Agents: The phenol ring is susceptible to oxidation, a process that can be catalyzed by trace metals or other oxidizing species in the solution.
-
Moisture: The compound is noted to be sensitive to moisture and may hydrolyze in aqueous environments.[7]
Q2: How should I store the solid compound and its stock solutions?
A: Proper storage is critical to maintain the integrity of the compound.
-
Solid Compound: For optimal stability, the solid should be stored at 2-8°C in a tightly sealed container under dry, anhydrous conditions to protect it from moisture.[7]
-
Solutions: Stock solutions, especially in organic solvents, should also be stored at 2-8°C in tightly capped amber glass vials to protect from light. To minimize degradation from repeated freeze-thaw cycles or prolonged exposure to ambient conditions, it is best practice to prepare fresh solutions for immediate use or to aliquot stock solutions into smaller, single-use volumes.
Q3: Which solvents are recommended for dissolving this compound, and how does the solvent choice impact stability?
A: this compound has limited solubility in water but is readily soluble in common organic solvents like ethanol, benzene, chloroform, and ethyl ether.[8]
-
Recommended Solvents: For creating stock solutions, solvents such as DMSO, DMF, or methanol are commonly used.
-
Impact on Stability: The choice of solvent can influence stability. Protic solvents (like methanol or ethanol) can potentially participate in photochemical reactions. Aprotic solvents (like DMSO or acetonitrile) are often preferred for long-term storage. It is crucial that any solvent used is of high purity and anhydrous, as contaminants can catalyze degradation.
Q4: How does pH affect the stability and solubility of this compound in aqueous solutions?
A: The pH of an aqueous solution has a profound effect on halogenated phenols.
-
Solubility: The solubility of chlorinated phenols significantly increases at higher pH values.[9] This is because the phenolic hydroxyl group (pKa is generally in the acidic range for halogenated phenols) deprotonates to form the more polar and thus more water-soluble phenolate anion.[1]
-
Stability: While solubility increases, stability can be compromised. Phenolate anions are typically more susceptible to oxidation than the protonated phenol. Acidic or neutral pH conditions are generally preferred for maintaining the stability of phenolic compounds.[2][10] If experiments must be run in a basic solution, it is imperative to include proper controls and minimize the time the compound spends in the high-pH environment.
Q5: Is this compound sensitive to light?
A: Yes. Halogenated aromatic compounds are often light-sensitive. Exposure to UV and even high-intensity visible light can lead to photodegradation.[3] The primary degradation pathway initiated by light is often reductive dehalogenation (the removal of a bromine or chlorine atom).[11] Therefore, all experiments involving solutions of this compound should be conducted in amber vials or with vessels wrapped in aluminum foil, and prolonged exposure to direct laboratory light should be avoided.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and resolving issues related to the stability of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Rationale |
| Inconsistent results or loss of compound activity over a short period. | 1. Solution Degradation: The compound may be degrading in solution due to improper storage (light/temperature) or solvent incompatibility. 2. pH Shift: The pH of your experimental medium may be causing rapid degradation. | 1. Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored solid or a recently prepared stock solution. Aliquot stock solutions to avoid contamination and freeze-thaw cycles. 2. Verify and Buffer pH: Check the pH of your final experimental solution. If possible, use a buffer to maintain a stable, slightly acidic to neutral pH (e.g., pH 6-7) where the phenol form is dominant and more stable. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS). | 1. Degradation Products: These peaks are likely degradation byproducts resulting from dehalogenation, oxidation, or hydrolysis. 2. Solvent Impurities: Impurities in the solvent could be reacting with the compound or showing up in the analysis. | 1. Run a Time-Course Stability Study: Analyze your solution immediately after preparation and then at several time points (e.g., 1, 4, 8, 24 hours) under your experimental conditions (light, temp, pH). This will confirm if the new peaks grow over time, indicating degradation. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents. Run a solvent blank to ensure no interfering peaks are present from the solvent itself. |
| Low or no solubility in the chosen solvent. | 1. Incorrect Solvent Choice: The compound has limited aqueous solubility.[7] 2. Precipitation: The compound may have precipitated out of solution due to a change in temperature or solvent composition (e.g., adding an aqueous buffer to an organic stock). | 1. Consult Solubility Data: Use organic solvents like DMSO, ethanol, or methanol for initial stock solutions.[8] 2. Perform Serial Dilutions: When diluting an organic stock into an aqueous buffer, do so gradually and with vigorous mixing. Ensure the final concentration does not exceed the compound's solubility limit in the final solvent mixture. Gentle warming and sonication can aid dissolution but be cautious of thermal degradation. |
Visualizing Potential Degradation
Understanding potential degradation pathways is key to preventing them. The primary mechanisms for halogenated phenols involve dehalogenation and oxidation of the aromatic ring, which can eventually lead to ring cleavage.
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
Experimental Protocols
These protocols provide a baseline for preparing solutions and assessing stability.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for subsequent dilution in experimental assays.
Materials:
-
This compound (MW: 241.9 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flasks and pipettes
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM solution, you will need:
-
10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (241.9 g / 1 mol) * (1 mol / 1000 mmol) = 0.02419 g = 24.19 mg
-
-
Weighing: Accurately weigh approximately 24.2 mg of this compound and record the exact weight.
-
Dissolution: Transfer the weighed solid into a 10 mL volumetric flask.
-
Solubilization: Add approximately 7-8 mL of DMSO. Gently swirl or sonicate at room temperature until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add DMSO to the 10 mL mark. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the final solution to a labeled amber glass vial. For long-term storage, flush with an inert gas (e.g., argon or nitrogen) before capping tightly. Store at 2-8°C.
Protocol 2: Basic Experimental Stability Assessment
Objective: To determine the stability of this compound in a specific experimental buffer over 24 hours.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Your experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Amber HPLC vials.
-
HPLC or LC-MS system with a suitable column (e.g., C18) and detection method (e.g., UV at 280 nm).
Procedure:
-
Preparation of Working Solution: Prepare your final concentration of the compound in the experimental buffer. For example, to make a 100 µM solution, dilute 10 µL of the 10 mM stock into 990 µL of your buffer in an amber microcentrifuge tube. Vortex gently to mix.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution into an HPLC vial and analyze it. This is your baseline (100% integrity) sample.
-
Incubation: Store the remaining working solution under your exact experimental conditions (e.g., in a 37°C incubator, on a lab bench under ambient light, etc.).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, and 24 hours), take another aliquot of the working solution, transfer it to a new HPLC vial, and analyze it immediately.
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0.
-
Calculate the percentage of the compound remaining: (Peak Area at Tx / Peak Area at T0) * 100%.
-
Observe the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
-
This self-validating system will provide clear, quantitative data on the stability of this compound under your specific experimental conditions, allowing you to make informed decisions about your experimental design.
References
-
CPAChem. (2022). Safety data sheet. Retrieved from [Link]
- Mavromatis, C. et al. (2021).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]
- Z-R Sand et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 42(2), 251-271.
- Meizler, A. et al. (2018).
- Zhang, X., & Wiegel, J. (1990). Sequential Anaerobic Degradation of 2,4-dichlorophenol in Freshwater Sediments. Applied and Environmental Microbiology, 56(4), 1119-1127.
- Mphuthi, N. et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Environmental Science and Pollution Research, 31(4), 5859-5874.
- Mphuthi, N. et al. (2021).
- Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for 2,4-dichlorophenol via ortho-cleavage (a) and the distal meta-cleavage (b).
- Huang, Q. et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Kumar, K. S. R. P. et al. (2011). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance. Der Pharmacia Lettre, 3(1), 18-28.
-
Wikipedia. (n.d.). DBNPA. Retrieved from [Link]
- Zhang, Y. et al. (2022).
- Li, Y. et al. (2010). Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis. Environmental Science & Technology, 44(23), 9161-9166.
-
PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorophenol. Retrieved from [Link]
- Kwan, W. P., & Voelker, B. M. (2003). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Environmental Science & Technology, 37(17), 3985-3993.
- Caballero, L. et al. (2023). Effect of pH on the Stability of Plant Phenolic Compounds.
- Wu, C. H. (2003). Biodegradability of 2,4-Dichlorophenol under Different Redox Conditions.
-
FlipHTML5. (n.d.). Scientific paper Effects of pH on the stability of.... Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. Retrieved from [Link]
- Zhou, J. et al. (2021). Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism. Environmental Science: Nano, 8(11), 3291-3302.
- Wang, L. et al. (2016). Degradation of 2,4-dichlorophenol in wastewater by low temperature plasma coupled with TiO2 photocatalysis. RSC Advances, 6(81), 77805-77814.
- Pavić, V. et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2021). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Retrieved from [Link]
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Overcoming poor solubility of "5-Bromo-2,4-dichlorophenol" in reactions
Welcome to the technical support center for 5-Bromo-2,4-dichlorophenol. This guide is designed for researchers, scientists, and professionals in drug development to address the common challenges associated with the poor solubility of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a polyhalogenated aromatic compound. It typically presents as a white to off-white crystalline solid.[1] Due to its structure, featuring a hydroxyl group and three halogen substituents on a benzene ring, it has limited solubility in water but exhibits good solubility in many common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 183803-12-5 | |
| Molecular Formula | C₆H₃BrCl₂O | [1] |
| Molecular Weight | 241.9 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature or 2-8°C for optimal stability | [1] |
Q2: What is a general predicted solubility profile of this compound in common organic solvents?
While specific quantitative solubility data for this compound is not extensively published, a qualitative prediction can be made based on the principle of "like dissolves like" and the properties of similar halogenated phenols.[2] The polar hydroxyl group allows for some interaction with polar solvents, while the halogenated aromatic ring provides lipophilic character, favoring solubility in less polar and non-polar organic solvents.
Table 2: Predicted Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the solvent. |
| Isopropanol | Moderate to High | Increased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Good balance of polarity to interact with the phenol hydroxyl group and non-polar character for the aromatic ring. |
| Acetonitrile (ACN) | Moderate | Less effective at solvating the hydroxyl group compared to ketones and esters. | |
| N,N-Dimethylformamide (DMF) | High | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] | |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent known for its ability to dissolve poorly soluble compounds.[3] | |
| Halogenated | Dichloromethane (DCM) | High | "Like dissolves like" principle; the chloro-substituents on the phenol interact well with the chlorinated solvent. |
| Chloroform | High | Similar to DCM, provides good solubility for halogenated compounds. | |
| Aromatic | Toluene | Moderate to High | The aromatic ring of toluene interacts favorably with the phenyl ring of the solute. |
| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the phenolic compound and the non-polar solvent limits solubility. |
Troubleshooting Guides for Synthetic Reactions
The poor solubility of this compound can often lead to sluggish or incomplete reactions. The following sections provide detailed troubleshooting strategies for common synthetic transformations.
Guide 1: O-Alkylation Reactions (e.g., Williamson Ether Synthesis)
Q: My O-alkylation of this compound is proceeding very slowly, and I suspect a solubility issue. What can I do?
A: This is a common problem, often arising from the poor solubility of the starting phenol or the inorganic base (e.g., K₂CO₃) in the reaction solvent. Here’s a systematic approach to troubleshoot this issue:
1. Optimize Your Solvent System:
-
Single Solvent Choice: If you are using a solvent like acetone, where the solubility of K₂CO₃ is limited, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents are excellent at dissolving both organic substrates and inorganic salts, creating a homogeneous reaction environment.[3]
-
Co-solvents: The use of co-solvents can significantly enhance solubility.[4][5] Adding a small amount of a polar protic solvent like ethanol to a less polar solvent can sometimes improve the solubility of the base. However, be cautious, as protic solvents can interfere with the reaction by solvating the nucleophile. A more common and often more effective approach is to use a mixture of two miscible organic solvents. For instance, a mixture of toluene and a more polar solvent like DMF can provide a good balance for dissolving both the non-polar and polar components of the reaction.
2. Increase the Reaction Temperature:
-
Generally, the solubility of solids in liquids increases with temperature.[6][7] Safely increasing the reaction temperature can help dissolve your starting material and accelerate the reaction rate. Always ensure your chosen solvent has a boiling point that allows for the desired temperature increase.
3. Employ Phase-Transfer Catalysis (PTC):
-
When dealing with a reaction where the nucleophile (phenoxide) is in an aqueous or solid phase and the electrophile is in an organic phase, a phase-transfer catalyst can be highly effective.[8][9]
-
How it works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[3][9] This overcomes the insolubility of the reactants in a single solvent.[10][11]
-
Typical PTC conditions for O-alkylation:
-
Solvent: A non-polar or moderately polar solvent like toluene or dichloromethane.
-
Base: A solid base like potassium carbonate or sodium hydroxide.
-
Catalyst: 0.05-0.1 equivalents of TBAB.
-
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q: I am attempting a Suzuki coupling with this compound, but the reaction is sluggish and gives low yields. Could solubility be the culprit?
A: Yes, solubility is a critical factor in the success of Pd-catalyzed cross-coupling reactions. Both the substrate and the base need to be sufficiently soluble in the reaction medium for the catalytic cycle to proceed efficiently.
1. Solvent Selection for Suzuki Coupling:
-
Suzuki reactions are often performed in a mixture of an organic solvent and an aqueous base solution.[5] Common organic solvents include toluene, dioxane, and dimethoxyethane (DME).[12]
-
If your this compound is not dissolving well in the chosen organic solvent, consider using a co-solvent. For example, adding THF to toluene can improve the solubility of polar starting materials.
-
Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, which is crucial for the transmetalation step.
2. Troubleshooting Buchwald-Hartwig Amination:
-
Buchwald-Hartwig aminations typically use strong, non-aqueous bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in solvents such as toluene, dioxane, or THF.[11]
-
The solubility of this compound should be good in these solvents. However, if the amine coupling partner is a salt (e.g., an amine hydrochloride), it may not be soluble. In such cases, a pre-reaction with a base to generate the free amine or using a biphasic system with a phase-transfer catalyst might be necessary.
-
For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are used.[4] These are often not very soluble in common organic solvents, so a more polar solvent or a co-solvent might be required.
3. General Strategies for Cross-Coupling Reactions:
-
Temperature: Increasing the temperature is a common strategy to improve both solubility and reaction rates in cross-coupling reactions.[11]
-
Ligand Choice: The choice of phosphine ligand can influence the solubility of the palladium complex and its catalytic activity. Some modern, bulky phosphine ligands are designed to be highly soluble in common organic solvents.
-
Homogeneous Conditions: If possible, try to find conditions that allow for a homogeneous reaction mixture. This might involve using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of an insoluble inorganic base.[10]
Experimental Protocol: Determining the Solubility of this compound
For precise optimization of your reaction, it is highly recommended to determine the quantitative solubility of this compound in your solvent system of interest. The following protocol is based on the widely used and reliable shake-flask method.[2]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath (optional, for temperature-controlled studies)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with your solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (enough so that undissolved solid remains at equilibrium).
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) or on a magnetic stir plate at a consistent speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the solubility in your desired units (e.g., g/L or mol/L) by back-calculating from the dilution factor.
-
References
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press. [Link]
-
Industrial Phase Transfer Catalysis. Scientific Update. [Link]
-
Cosolvent. Wikipedia. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. jk-sci.com [jk-sci.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of "5-Bromo-2,4-dichlorophenol" synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2,4-dichlorophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the selectivity and yield of your synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Selective Bromination
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary challenge in its synthesis lies in achieving high regioselectivity. The starting material, 2,4-dichlorophenol, possesses a phenol hydroxyl group, which is a powerful activating ortho-, para-director for electrophilic aromatic substitution.[1][2][3] This means that incoming electrophiles, such as bromine, can attack multiple positions on the aromatic ring, leading to a mixture of isomers and over-brominated byproducts. This guide will address the critical parameters that govern this selectivity and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the bromination of 2,4-dichlorophenol?
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group of the phenol is highly activating, donating electron density into the benzene ring and making it more nucleophilic.[2][3] This increased reactivity allows for bromination even without a strong Lewis acid catalyst, which is often required for less activated aromatic rings.[1][3] The bromine molecule (Br₂) becomes polarized, and the aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[3] Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated phenol.
Caption: Mechanism of Electrophilic Bromination of Phenol.
Q2: Why is controlling the solvent so critical for achieving mono-bromination?
The choice of solvent plays a pivotal role in modulating the reactivity of the brominating agent and, consequently, the selectivity of the reaction.[4][5]
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can solvate and polarize the bromine molecule, making it a more potent electrophile. This high reactivity often leads to over-bromination, producing di- or even tri-brominated phenols.[1][4][5] For instance, treating phenol with bromine water famously yields a white precipitate of 2,4,6-tribromophenol.[1][5]
-
Non-Polar Aprotic Solvents (e.g., Carbon Disulfide (CS₂), Carbon Tetrachloride (CCl₄), Dichloromethane): In these solvents, the bromine molecule is less polarized and therefore less reactive.[4][5][6] This attenuated reactivity allows for greater control, favoring mono-substitution.[1] Using a solvent of low polarity is a key strategy to prevent the formation of multiple bromination products.[1]
Q3: What are the primary isomeric byproducts I should expect, and why do they form?
The main starting material, 2,4-dichlorophenol, has three open positions for substitution: C3, C5, and C6.
-
Target Product: this compound (Bromination at C5).
-
Primary Isomeric Byproduct: 3-Bromo-2,4-dichlorophenol (Bromination at C3).
-
Secondary Isomeric Byproduct: 6-Bromo-2,4-dichlorophenol. This isomer is generally less favored due to steric hindrance from the adjacent hydroxyl group.
The hydroxyl group directs ortho and para to itself. In 2,4-dichlorophenol, the C6 position is ortho and the C4 position is para (already occupied by chlorine). The C5 position is meta to the hydroxyl group but is activated by the para-directing C2-chloro and ortho-directing C4-chloro substituents (though halogens are deactivating overall, they are still ortho-, para-directing). The interplay of these directing effects and steric factors determines the final product ratio.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing synthesis.
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
-
Problem: The final product contains significant amounts of 3-Bromo-2,4-dichlorophenol alongside the desired 5-Bromo isomer.
-
Causality: High reaction temperatures provide enough energy to overcome the activation barrier for the formation of multiple isomers, leading to a product mixture closer to the thermodynamic distribution.[7][8] The polarity of the solvent can also influence the ortho:para ratio.[9]
-
Solutions & Optimization:
-
Temperature Control: Lowering the reaction temperature is paramount.[7] Conducting the bromination at temperatures between 0°C and -30°C can significantly enhance selectivity by favoring the kinetically controlled product.[7] Ensure the reaction vessel is adequately cooled and that the addition of the brominating agent is slow enough to prevent exothermic spikes.[7]
-
Solvent Screening: If temperature reduction is insufficient, perform a solvent screen. Compare the selectivity in solvents like carbon tetrachloride, dichloromethane, and chlorobenzene. Non-polar solvents often provide better selectivity for mono-bromination.[4][5]
-
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Temperature | High (e.g., > 25°C) | Lower Selectivity | Favors thermodynamic product mixture. |
| Low (e.g., -30°C to 0°C) | Higher Selectivity | Favors kinetic product formation.[7] | |
| Solvent | Polar (e.g., Acetic Acid) | Lower Selectivity | Increases reactivity, leading to over-bromination.[4] |
| Non-Polar (e.g., CCl₄) | Higher Selectivity | Attenuates reactivity for controlled mono-bromination.[1][6] |
Issue 2: Significant Formation of Di-brominated Byproducts
-
Problem: Mass spectrometry or NMR analysis indicates the presence of dibromo-dichloro-phenol species.
-
Causality: The product, this compound, is still an activated aromatic ring and can undergo a second bromination. This is especially prevalent when using highly reactive brominating agents like elemental bromine in polar solvents or when using a molar excess of the brominating agent.[8][10]
-
Solutions & Optimization:
-
Choice of Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS).[7] NBS is a solid, making it easier to handle, and it provides a slow, low-concentration source of electrophilic bromine, which helps to suppress over-bromination.[7][11]
-
Stoichiometry Control: Use a precise 1:1 or slightly less (e.g., 0.98 equivalents) molar ratio of the brominating agent to the 2,4-dichlorophenol substrate.[8]
-
Controlled Addition: Add the brominating agent (either neat or in solution) dropwise to the reaction mixture over an extended period. This prevents localized high concentrations of bromine that can lead to rapid, uncontrolled multiple substitutions.
-
Experimental Protocol: Selective Synthesis using NBS
This protocol is designed to maximize the selectivity for this compound.
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Dichloromethane (anhydrous)
-
Round-bottom flask, magnetic stirrer, cooling bath (e.g., ice-salt or dry ice/acetone), dropping funnel.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve 2,4-dichlorophenol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath. For potentially higher selectivity, a temperature of -20°C to -30°C can be targeted.[7]
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Reaction: Add the NBS solution dropwise to the cooled solution of 2,4-dichlorophenol over a period of 1-2 hours. Maintain the low temperature throughout the addition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
Analytical Characterization
To confirm the identity and purity of the product and to quantify the isomer ratio, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the different isomers (5-Bromo-, 3-Bromo-, and 6-Bromo-2,4-dichlorophenol) and identifying them by their mass-to-charge ratio and fragmentation patterns.[14][15]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of the final product and determining the percentage of each isomer present.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the desired product. The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer, allowing for definitive identification.
References
- BenchChem (2025).
- Khan Academy (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
- BYJU'S. Electrophilic Substitution Reactions of Phenols. BYJU'S Chemistry.
- Valdés-García, J., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances.
- ChemistryStudent. Phenol Reactions (A-Level). ChemistryStudent.
- OChemSimplified (2021).
- BenchChem (2025). Managing reaction temperature for selective bromination of 9-diazafluorene. BenchChem Tech Support.
- Li, Y., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega.
- O'Meara, J. P., et al. (1998). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2.
- Khan Academy (2022). Bromination of Phenols. Khan Academy Chemistry.
- ResearchGate (2018). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
- Quora (2017). Why is bromine used when dissolved in CCl4 or water in the reactions with alkenes?. Quora.
- Google Patents (2018). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
- Google Patents (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- Environmental Science: Processes & Impacts (2020).
- BenchChem (2025). A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine. BenchChem Tech Support.
- Journal of Hazardous Materials (2015). Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor. ScienceDirect.
Sources
- 1. byjus.com [byjus.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 13. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
- 14. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 15. sqxia.tongji.edu.cn [sqxia.tongji.edu.cn]
- 16. benchchem.com [benchchem.com]
"5-Bromo-2,4-dichlorophenol" degradation under experimental conditions
Welcome to the technical support center for the experimental degradation of 5-Bromo-2,4-dichlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of degrading this polyhalogenated aromatic compound. Given the limited direct experimental data on this compound, this resource leverages established principles and troubleshooting methodologies from extensive research on structurally analogous compounds, primarily 2,4-dichlorophenol (2,4-DCP). The underlying degradation mechanisms and experimental sensitivities are anticipated to be highly comparable.
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental approaches for the degradation of this compound?
A1: Based on studies of similar halogenated phenols, the most promising degradation pathways include Advanced Oxidation Processes (AOPs), photocatalysis, and microbial degradation.[1][2][3] AOPs, such as the Fenton and photo-Fenton processes, utilize highly reactive hydroxyl radicals for rapid degradation.[1][4] Photocatalysis, often employing semiconductor materials like TiO2 or ZnO, uses light energy to generate reactive oxygen species.[5][6][7][8] Microbial degradation offers a more environmentally benign approach, utilizing microorganisms that can metabolize chlorinated and brominated aromatics.[3][9][10][11]
Q2: What are the likely major degradation byproducts?
A2: The degradation of this compound is expected to proceed through a series of intermediates. Initial steps likely involve hydroxylation of the aromatic ring and sequential dehalogenation (removal of bromine and chlorine atoms). Potential byproducts could include various hydroxylated and partially dehalogenated phenols, such as 2,4-dichlorophenol, chlorocatechols, and eventually simpler aliphatic acids following aromatic ring cleavage.[8][9] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for identifying these intermediates.[8][9][12]
Q3: My degradation experiment shows a low removal rate of the parent compound. What are the potential causes?
A3: Several factors can contribute to inefficient degradation:
-
Inappropriate Experimental Conditions: The pH, temperature, or catalyst concentration may not be optimal for the chosen degradation method.[5][10][13]
-
Low Bioavailability (for microbial degradation): The compound might not be readily accessible to the microorganisms. The use of surfactants or co-solvents might be necessary.
-
Catalyst Deactivation (for photocatalysis and AOPs): The surface of the catalyst can become fouled or poisoned by intermediates or other matrix components, reducing its activity over time.[5][6]
-
Presence of Scavengers: Other substances in your sample matrix, such as certain inorganic ions or humic acids, can consume the reactive species intended for the degradation of your target compound.[4][8]
-
Insufficient Energy Input (for photocatalysis): The intensity or wavelength of the light source may be inadequate to activate the photocatalyst effectively.[5][6][7]
Q4: How do I choose the right analytical method to monitor the degradation process?
A4: The choice of analytical method depends on the specific requirements of your experiment.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for quantifying the parent compound and some of its aromatic byproducts.[14]
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it ideal for identifying and quantifying trace levels of intermediates and final products, especially in complex matrices.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile and semi-volatile degradation products.[8][9][12][15]
Troubleshooting Guides
Issue 1: Low Degradation Efficiency in Photocatalytic Experiments
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal pH | Perform experiments across a range of pH values (e.g., 3-11) to determine the optimum. | The surface charge of the photocatalyst and the speciation of the target compound are pH-dependent, affecting adsorption and reaction rates.[5] |
| Incorrect Catalyst Loading | Vary the catalyst concentration in your experiments (e.g., 0.1 g/L to 2 g/L). | An optimal catalyst loading exists. Too low a concentration provides insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration.[5][8] |
| Catalyst Deactivation | 1. Wash the catalyst with a suitable solvent (e.g., methanol or dilute acid) after each cycle. 2. Characterize the used catalyst using techniques like SEM or XRD to check for morphological changes. | The catalyst surface can be blocked by reaction byproducts or adsorbed species. Regeneration can restore its activity.[5][6] |
| Insufficient Light Source | 1. Ensure the wavelength of your lamp is appropriate for your photocatalyst's bandgap. 2. Measure the light intensity and compare it to literature values for similar degradation studies. | The photocatalyst requires sufficient energy to generate electron-hole pairs, which initiate the degradation process.[5][6][7] |
| Presence of Radical Scavengers | Analyze your sample matrix for common scavengers like carbonate, bicarbonate, and chloride ions. Consider purifying the sample if necessary. | These ions can react with hydroxyl radicals, reducing the efficiency of the primary degradation pathway.[4] |
Issue 2: Inconsistent Results in Microbial Degradation Assays
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Acclimation of Microbial Culture | Gradually expose the microbial consortium to increasing concentrations of this compound over an extended period.[10] | This allows the microorganisms to adapt and induce the necessary enzymes for degrading the target compound.[10] |
| Toxicity of the Compound or Intermediates | Start with a lower initial concentration of the target compound. Monitor cell viability throughout the experiment. | High concentrations of halogenated phenols can be toxic to microorganisms, inhibiting their metabolic activity.[10][16] |
| Nutrient Limitation | Ensure the growth medium contains sufficient sources of carbon, nitrogen, and phosphorus. | Microbial growth and enzymatic activity are dependent on the availability of essential nutrients. |
| Oxygen Limitation in Aerobic Degradation | Increase the agitation speed or sparge the culture with sterile air to ensure adequate aeration. Monitor dissolved oxygen levels. | Aerobic degradation pathways require oxygen as a terminal electron acceptor. |
| Incorrect Microbial Strain | Screen different microbial strains or consortia known for their ability to degrade halogenated aromatic compounds. | Not all microorganisms possess the enzymatic machinery to break down complex, halogenated structures.[3][11] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation using a Generic Semiconductor Catalyst
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 g/L.
-
Prepare the photocatalyst suspension by dispersing a known amount of the catalyst (e.g., 0.5 g/L) in deionized water and sonicating for 15 minutes.
-
-
Experimental Setup:
-
In a photoreactor, add the photocatalyst suspension and spike it with the this compound stock solution to achieve the desired initial concentration (e.g., 20 mg/L).
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Place the reactor under a suitable light source (e.g., a UV lamp or a solar simulator).
-
-
Degradation Monitoring:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analyze the filtrate for the concentration of this compound and its degradation products using HPLC or LC-MS/MS.
-
-
Control Experiments:
-
Run a control experiment in the dark to assess adsorption of the compound onto the catalyst.
-
Run a photolysis control without the catalyst to determine the contribution of direct light-induced degradation.
-
Protocol 2: Microbial Degradation in a Batch Reactor
-
Culture Preparation:
-
Inoculate a suitable microbial culture into a sterile growth medium.
-
If necessary, acclimate the culture to this compound by gradually increasing its concentration in the medium over several transfers.
-
-
Experimental Setup:
-
In a sterile flask, add the growth medium and the acclimated microbial culture.
-
Add this compound to the desired initial concentration.
-
Incubate the flask on a shaker at a controlled temperature and agitation speed to ensure aerobic conditions.
-
-
Degradation Monitoring:
-
At specific time points, collect samples from the flask.
-
Centrifuge the samples to separate the biomass.
-
Analyze the supernatant for the residual concentration of the parent compound and its metabolites.
-
-
Control Experiments:
-
Run an abiotic control (sterile medium with the compound but no inoculum) to check for abiotic degradation.
-
Run a biotic control (inoculated medium without the compound) to monitor the health of the microbial culture.
-
Visualizations
Logical Workflow for Troubleshooting Degradation Experiments
Caption: A flowchart for troubleshooting common issues in degradation experiments.
Generalized Degradation Pathway of a Halogenated Phenol
Caption: A simplified, hypothetical degradation pathway for this compound.
References
-
Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. (2024). Environmental Science and Pollution Research, 31(9), 11857-11872. [Link]
-
Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. (2024). Environmental Science and Pollution Research, 31(9), 11857-11872. [Link]
-
Advanced Oxidation Processes and Their Applications. (2022). IntechOpen. [Link]
-
Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods. (2020). Molecules, 25(13), 2984. [Link]
-
Electrochemical Advanced Oxidation Processes Using Diamond Technology: A Critical Review. (2021). Catalysts, 11(6), 709. [Link]
-
Visible Light Activated Photocatalytic Degradation of 2,4- Dichlorophenol using Silver Halide Photocatalysts. (2021). Chemical Engineering Transactions, 86, 949-954. [Link]
-
Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. (2014). Critical Reviews in Microbiology, 42(2), 231-245. [Link]
-
Photocatalytic Degradation of 2,4-dichlorophenol in Irradiated Aqueous ZnO Suspension. (2010). International Journal of Chemistry, 2(1). [Link]
-
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. (2021). AMB Express, 11(1), 119. [Link]
-
Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. (2020). Processes, 9(1), 29. [Link]
-
Biodegradation of 2, 4 Dichlorophenol. (2016). International Journal of Chemical and Molecular Engineering, 10(12), 1435-1441. [Link]
-
Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor. (2020). Water Research, 185, 116248. [Link]
-
(PDF) Biodegradation of 2, 4 Dichlorophenol. (2017). ResearchGate. [Link]
-
Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis. (2010). Journal of Hazardous Materials, 184(1-3), 591-598. [Link]
-
(PDF) Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. (2024). ResearchGate. [Link]
-
Mechanism for removing 2,4-dichlorophenol via adsorption and Fenton-like oxidation using iron-based nanoparticles. (2018). Chemosphere, 207, 379-387. [Link]
-
Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (2020). Journal of Marine Science and Engineering, 8(5), 334. [Link]
-
(PDF) Removal of 2,4-dichlorophenol by fluidized-bed fenton process. (2009). ResearchGate. [Link]
-
Bacterial biodegradation of phenol and 2,4-dichlorophenol. (2003). Pest Management Science, 59(4), 449-453. [Link]
-
Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. (2022). Saudi Journal of Biological Sciences, 29(5), 3559-3566. [Link]
-
Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism. (2021). Environmental Science: Nano, 8(1), 178-189. [Link]
-
2-Bromo-4,5-dichlorophenol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2,4-dichlorophenol Detection
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 5-Bromo-2,4-dichlorophenol. As a crucial intermediate or potential impurity in various chemical and pharmaceutical syntheses, the accurate measurement of this compound is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method selection and validation, grounded in established regulatory frameworks.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated phenolic compound whose presence, even at trace levels, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). Therefore, developing and validating robust analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality. The choice of analytical technique is critical and depends on the specific application, whether it be for routine quality control, stability testing, or the identification of process-related impurities.
This guide will compare the two most powerful and commonly employed chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and briefly touch upon spectrophotometric methods as a preliminary screening tool. We will delve into the core principles of each method and provide a framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Comparative Analysis of Core Analytical Methodologies
The selection of an optimal analytical method requires a thorough understanding of the inherent advantages and limitations of each technique. The primary challenge in analyzing this compound lies in achieving adequate separation from structurally similar impurities and ensuring high sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase modality, is a cornerstone of pharmaceutical analysis. Its versatility and robustness make it an excellent choice for the quantitative analysis of non-volatile and thermally labile compounds like halogenated phenols.
-
Principle of Operation : Separation is achieved by partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The relative affinity of this compound for the stationary phase dictates its retention time, allowing for separation from other components in the sample matrix.
-
Advantages :
-
High precision and accuracy for quantification.
-
Applicable to a wide range of compounds without the need for derivatization.
-
Well-established and widely available instrumentation.
-
-
Limitations :
-
UV detection, while common, may lack the specificity of mass spectrometry.
-
Matrix components can sometimes interfere with the analyte peak, potentially compromising accuracy.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for the identification and quantification of volatile and semi-volatile compounds.[2] It is particularly effective for impurity profiling and structural elucidation.
-
Principle of Operation : The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for positive identification.
-
Advantages :
-
Limitations :
-
The analyte must be thermally stable and sufficiently volatile.
-
Phenolic compounds can exhibit poor peak shape ("tailing") on some GC columns, which may necessitate a derivatization step to improve chromatographic performance.[4]
-
Spectrophotometric Methods
For rapid, high-throughput screening, spectrophotometric methods offer a simple and cost-effective alternative, though they come with significant trade-offs.
-
Principle of Operation : These methods are typically based on a color-forming reaction. For instance, phenols react with reagents like ferric chloride or Gibbs reagent to produce a colored complex whose absorbance can be measured.[5][6]
-
Advantages :
-
Rapid and inexpensive.
-
Requires minimal instrumentation.
-
-
Limitations :
-
Fundamentally lacks specificity; the method detects the phenolic functional group and generally cannot distinguish between different substituted phenols.[5]
-
Primarily qualitative or semi-quantitative and not suitable for regulatory submissions requiring impurity quantification.
-
Head-to-Head Methodology Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometry |
| Specificity | Moderate to High (dependent on detector and resolution) | Very High (mass spectrum provides structural information) | Low (class-specific, not compound-specific) |
| Sensitivity (LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL | High µg/mL |
| Primary Application | Quantitative analysis (Assay, Purity) | Impurity identification and quantification | Preliminary screening |
| Sample Throughput | Moderate | Moderate | High |
| Derivatization | Usually not required | May be required to improve peak shape[4] | Required (color-forming reaction) |
| Cost (Instrument) | Moderate | High | Low |
| Regulatory Acceptance | Widely Accepted | Widely Accepted | Not for quantitative impurity analysis |
A Guide to Method Validation Based on ICH Q2(R2)
The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[7] The ICH Q2(R2) guideline provides a comprehensive framework for this process, which is a mandatory part of any regulatory submission.[1][8][9]
Core Validation Parameters Explained
The following parameters must be evaluated to ensure a method is considered validated. The acceptance criteria should be predefined in a validation protocol.[7][10]
-
Specificity : This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Causality : For an impurity method, demonstrating specificity is crucial to prevent other compounds from co-eluting and artificially inflating the result for this compound. This is achieved by spiking the sample with known related substances and demonstrating their complete separation. For GC-MS, the unique mass spectrum provides an orthogonal layer of specificity.[10]
-
-
Linearity : This establishes a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.
-
Causality : A linear response ensures that the concentration can be accurately calculated from the instrument signal. It is typically evaluated by analyzing a minimum of five standards of different concentrations.[11] The resulting data are subjected to linear regression analysis, with a correlation coefficient (R²) of ≥0.999 often being a target for acceptance.[12]
-
-
Accuracy : This measures the closeness of the test results to the true value.
-
Causality : Accuracy confirms that the method is free from significant systematic error. It is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at a minimum of three concentration levels, with three replicates each, covering the specified range.[10]
-
-
Precision : This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
Causality : Precision demonstrates the method's consistency and reliability. Low variability, expressed as a low percent relative standard deviation (%RSD), indicates a precise method.
-
-
Range : This is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Causality : Defining the range ensures the method is only used for concentrations where it is proven to be reliable. For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit.[11]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) :
-
LOQ : The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
-
LOD : The lowest concentration of analyte that can be detected but not necessarily quantified.
-
Causality : These parameters define the sensitivity of the method. The LOQ is a critical parameter for impurity methods, as it must be at or below the reporting threshold for impurities.[13]
-
-
Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Causality : Robustness testing demonstrates the method's reliability during normal usage. For HPLC, this could involve varying the mobile phase pH, column temperature, or organic modifier composition.[14]
-
Typical Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion (Example) |
| Specificity | Analyte peak is resolved from all potential impurities (Resolution > 2.0). Peak purity analysis passes. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | Mean recovery between 90.0% and 110.0% for low concentrations; 98.0% to 102.0% for assay levels. |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% (for impurity levels) |
| Range | Established based on linearity, accuracy, and precision data. |
| LOQ | Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this concentration. |
| Robustness | System suitability parameters remain within defined limits; results are not significantly impacted. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol details a reversed-phase HPLC method suitable for the quantification of this compound as a process impurity.
Methodology:
-
Standard Preparation :
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation :
-
Accurately weigh approximately 100 mg of the drug substance or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a sample concentration of 10 mg/mL.
-
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0 min: 40% B
-
20 min: 80% B
-
22 min: 40% B
-
25 min: 40% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration in the sample preparation from the calibration curve and report the content as a percentage (w/w).
-
Protocol 2: Identification and Quantification by GC-MS
This protocol is designed for the sensitive detection and positive identification of this compound, particularly at trace levels.
Methodology:
-
Standard and Sample Preparation :
-
Prepare stock and working standards of this compound in a suitable solvent like dichloromethane or methanol, similar to the HPLC protocol.[15]
-
Dissolve the sample in the same solvent.
-
Note: If peak tailing is observed, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required to convert the polar phenol group to a non-polar silyl ether.
-
-
GC-MS Conditions :
-
Column : DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector : 275 °C, Splitless mode (1 min purge delay).
-
Oven Temperature Program :
-
Initial: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature : 280 °C.
-
-
Mass Spectrometer Conditions :
-
Ion Source : Electron Impact (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Acquisition Mode :
-
Full Scan : m/z 50-400 (for identification).
-
Selected Ion Monitoring (SIM) : Monitor characteristic ions (e.g., molecular ion and key fragments) for enhanced sensitivity in quantification.
-
-
-
Data Analysis :
-
Identify the this compound peak by its retention time and by matching its mass spectrum against a reference standard or library.
-
Quantify using an external standard calibration curve based on the integrated peak area of a characteristic ion in SIM mode.
-
Conclusion and Recommendations
The choice between HPLC and GC-MS for the analysis of this compound is dictated by the analytical objective.
-
For routine quality control, purity assessment, and assay , a validated HPLC-UV method is typically the most appropriate choice. It offers a balance of performance, cost, and robustness, providing reliable quantitative data for release testing.
-
For trace-level impurity identification, structural confirmation, and in-depth investigations where absolute certainty of identity is required, GC-MS is the superior technique. Its inherent specificity and sensitivity are unmatched, making it the definitive tool for resolving complex analytical challenges.
Ultimately, a comprehensive analytical control strategy may employ both techniques orthogonally: HPLC for routine quantification and GC-MS for confirmation and the analysis of any unknown peaks that may appear during stability studies. Regardless of the method chosen, a rigorous validation according to ICH guidelines is the bedrock upon which data integrity and regulatory trust are built.
References
- Aktas, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- ProPharma. (2024).
- Lee, H. B., & Peart, T. E. (1985). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry.
- GMP Compliance. (n.d.).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- AMSbiopharma. (2025).
- ProPharma. (2024).
- Altabrisa Group. (2025).
- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
- Office of Scientific and Technical Information. (1986).
- Morressier. (2019).
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- Thermo Fisher Scientific. (n.d.).
- International Council for Harmonisation. (2023).
- ResearchGate. (2006).
- Purdue University. (n.d.). Mass Spectrometric Detection of Indophenols from the Gibbs Reaction for Phenols Analysis.
- ResearchGate. (2019).
- National Institutes of Health. (2007). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column.
- ResearchGate. (2020).
- Journal of the Chemical Society of Pakistan. (2006).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Royal Society of Chemistry. (2021). A Cu(II) MOF with laccase-like activity for colorimetric detection of 2,4-dichlorophenol and p-nitrophenol.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- BenchChem. (2025). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
- BenchChem. (2025). Application Notes and Protocols for Chlorophenol Analysis.
- ScienceDirect. (2017). Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor.
Sources
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- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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A Comparative Analysis of 5-Bromo-2,4-dichlorophenol and Other Halogenated Phenols: A Technical Guide for Researchers
In the landscape of chemical synthesis and drug development, halogenated phenols represent a critical class of compounds, serving as versatile intermediates and bioactive molecules. Their utility is intrinsically linked to the nature and position of halogen substituents on the phenolic ring, which profoundly influence their chemical reactivity, biological activity, and environmental fate. This guide provides an in-depth comparative analysis of 5-Bromo-2,4-dichlorophenol against other notable halogenated phenols, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogenation on Phenolic Compounds
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto a phenol backbone dramatically alters its electronic and steric properties. This modification can enhance lipophilicity, modulate acidity (pKa), and introduce specific reactive handles for further chemical transformations. These changes are fundamental to the diverse applications of halogenated phenols, ranging from their use as antiseptics and wood preservatives to their role as building blocks in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3] this compound, a polyhalogenated aromatic compound, is a subject of increasing interest due to its unique substitution pattern, which offers a distinct combination of reactivity and potential biological activity.[4]
Physicochemical Properties: A Comparative Overview
The performance and application of a halogenated phenol are dictated by its fundamental physicochemical properties. The following table provides a comparative summary of this compound and other selected halogenated phenols.
| Property | This compound | 2,4,6-Trichlorophenol | Pentachlorophenol | 4-Bromo-2-chlorophenol |
| CAS Number | 183803-12-5[5] | 88-06-2 | 87-86-5[6] | 3964-56-5[1] |
| Molecular Formula | C₆H₃BrCl₂O[5] | C₆H₃Cl₃O[7] | C₆HCl₅O[8] | C₆H₄BrClO[1] |
| Molecular Weight ( g/mol ) | 241.9[5] | 197.45[9] | 266.34[6] | 207.45[10] |
| Appearance | White to off-white solid[5] | Yellow solid or flakes[11][7] | Colorless to white crystalline solid[12] | Colorless crystal[13] |
| Melting Point (°C) | Not readily available | 69[14] | 191[6] | 47-49[13] |
| Boiling Point (°C) | Not readily available | 246[14] | 309-310 (decomposes)[15] | 232-235[13] |
| Water Solubility | Limited[4] | 0.800 g/L at 25°C[14] | 80 mg/L at 20°C[6] | Partly miscible[16] |
| Log K_ow (Octanol-Water Partition Coefficient) | Not readily available | 3.69[14] | 5.12[6] | 2.808 (Calculated)[1] |
| pKa | Not readily available | 6.23 at 25°C[14] | 4.74 | Not readily available |
Expert Insight: The higher molecular weight and presence of a bromine atom in this compound suggest a greater lipophilicity compared to 2,4,6-Trichlorophenol, which can influence its biological membrane permeability and potential for bioaccumulation. Pentachlorophenol's high melting point and Log K_ow_ reflect its extensive halogenation, contributing to its persistence and strong adsorption to organic matter.[17]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of halogenated phenols requires precise control of regioselectivity. A common route to this compound involves the demethylation of a corresponding anisole precursor.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 5-bromo-2-chloroanisole.
Materials:
-
5-bromo-2-chloroanisole
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
2N Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
tert-Butyl methyl ether (TBME)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 5-bromo-2-chloroanisole (e.g., 18.26 g, 82.4 mmol) in dichloromethane (45 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add boron tribromide (e.g., 8.2 mL, 84.9 mmol) dropwise to the stirred solution.[6] Maintain the temperature between 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[6]
-
Upon reaction completion (monitored by TLC), carefully pour the reaction mixture into a pre-cooled mixture of 2N NaOH and ice.
-
Wash the resulting mixture twice with tert-butyl methyl ether (TBME).
-
Acidify the aqueous phase with 2N HCl to a suitable pH.
-
Extract the aqueous phase twice with TBME.
-
Combine all organic phases and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield 5-bromo-2-chlorophenol as colorless crystals.[6]
Causality of Experimental Choices:
-
Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers, a common strategy to deprotect a hydroxyl group.
-
The reaction is performed at a low temperature initially to control the exothermic reaction between BBr₃ and the anisole.
-
Aqueous workup with NaOH and then HCl is crucial to neutralize the reaction mixture, remove boron salts, and protonate the resulting phenoxide to yield the final phenol product.
Comparative Performance: Biocidal Activity and Toxicity
Halogenated phenols are widely recognized for their biocidal properties, which are largely attributed to their ability to disrupt cell membranes and inhibit essential enzymatic processes.[18] The efficacy and toxicity of these compounds are highly dependent on the type, number, and position of the halogen substituents.
Biocidal Activity
Direct comparative experimental data on the biocidal activity of this compound against other halogenated phenols is not extensively available in peer-reviewed literature. However, we can infer relative performance based on established principles of structure-activity relationships (SAR) and available data for similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Insights: QSAR studies on halogenated phenols have demonstrated a strong correlation between their toxicity to organisms like Tetrahymena pyriformis and their physicochemical properties.[8][17] Key descriptors influencing toxicity include:
-
Octanol-water partition coefficient (Log K_ow_): Higher lipophilicity generally leads to increased membrane permeability and greater biocidal activity.[8]
-
Electronic parameters: The electron-withdrawing nature of halogens influences the acidity of the phenolic hydroxyl group and the molecule's ability to participate in charge-transfer interactions with biological macromolecules.[8]
Generally, the biocidal activity of halogenated phenols increases with the degree of halogenation.[15] For instance, pentachlorophenol has historically been a widely used and potent biocide.[8] The presence of both bromine and chlorine in this compound suggests a potent biocidal profile, potentially comparable to or exceeding that of trichlorophenols.
Toxicological Profile
The toxicological assessment of halogenated phenols is crucial for their safe handling and for understanding their environmental impact.
| Compound | Acute Oral LD₅₀ (Rat) | Key Toxicological Endpoints |
| This compound | Not readily available | Harmful if swallowed, causes skin and eye irritation.[5] |
| 2,4,6-Trichlorophenol | 820 mg/kg | Probable human carcinogen (Group B2), liver cancer in animals.[7] |
| Pentachlorophenol | 27 - 211 mg/kg[6] | Extremely toxic, probable human carcinogen (Group B2), neurological, liver, and kidney effects.[8] |
| 4-Bromo-2-chlorophenol | Not readily available | Toxic if swallowed, irritating to eyes, respiratory system, and skin.[16] |
Environmental Fate and Degradation
The persistence and degradation of halogenated phenols in the environment are critical considerations. Their environmental fate is influenced by factors such as microbial degradation, photodegradation, and adsorption to soil and sediment.
-
Biodegradation: The biodegradability of halogenated phenols often decreases with an increasing number of halogen substituents. Microorganisms capable of degrading these compounds often employ dehalogenation and ring-cleavage pathways.
-
Photodegradation: Sunlight can contribute to the degradation of halogenated phenols in aquatic environments.
-
Adsorption: The lipophilicity of these compounds, as indicated by their Log K_ow_ values, correlates with their tendency to adsorb to organic matter in soil and sediment, which can reduce their bioavailability but also increase their persistence.
While specific environmental fate studies for this compound are limited, its structure suggests a moderate to high potential for persistence, similar to other tri-halogenated phenols.
Analytical Methodologies: Ensuring Accurate Quantification
The accurate detection and quantification of halogenated phenols are essential for research, quality control, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.[12][14][19]
Experimental Protocol: GC-MS Analysis of Halogenated Phenols
Objective: To separate and identify halogenated phenols in a sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Fused silica capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
For water samples, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) at an acidic pH.
-
For solid samples, use an appropriate extraction technique such as Soxhlet or pressurized liquid extraction.
-
Concentrate the extract to a suitable volume.
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic peak shape and sensitivity, derivatize the phenols to their less polar ether or ester forms. A common method is acetylation using acetic anhydride.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Causality of Experimental Choices:
-
Acidic pH for extraction ensures that the phenols are in their protonated, less water-soluble form, maximizing extraction efficiency into the organic solvent.
-
Derivatization is often necessary for phenols to prevent peak tailing on common non-polar GC columns due to the interaction of the acidic hydroxyl group with the stationary phase.
-
Temperature programming in the GC oven allows for the separation of compounds with a wide range of boiling points.
Experimental Protocol: HPLC Analysis of Halogenated Phenols
Objective: To separate and quantify halogenated phenols in a liquid sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Filter aqueous samples through a 0.45 µm filter.
-
For complex matrices, a solid-phase extraction (SPE) cleanup and pre-concentration step may be necessary.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.
-
Detection: Monitor the absorbance at a wavelength where the phenols exhibit strong absorption (typically around 280 nm). A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in identification.
-
Causality of Experimental Choices:
-
Reversed-phase chromatography is well-suited for separating moderately polar compounds like phenols.
-
Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
-
Gradient elution is used to effectively separate a mixture of phenols with varying polarities in a reasonable analysis time.
Visualization of Key Concepts
Synthesis Pathway of this compound
Caption: Demethylation of 5-bromo-2-chloroanisole.
Comparative Analysis Workflow
Caption: Workflow for comparative analysis.
Conclusion and Future Perspectives
This compound presents a unique profile among halogenated phenols due to its mixed halogen substitution. While direct comparative performance data is still emerging, its physicochemical properties suggest potent biological activity. This guide has synthesized the available information to provide a framework for its evaluation against more established halogenated phenols.
Future research should focus on generating direct, head-to-head experimental data on the biocidal efficacy of this compound against a range of microorganisms and in various applications, such as wood preservation. Furthermore, a more comprehensive toxicological evaluation, including chronic exposure and ecotoxicity studies, is warranted to fully establish its safety profile. Such data will be invaluable for researchers and drug development professionals in harnessing the potential of this and other novel halogenated phenols.
References
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U.S. Environmental Protection Agency. (n.d.). Pentachlorophenol. Retrieved from [Link]
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Environment and Climate Change Canada. (2017). Wood preservation facilities, pentachlorophenol thermal: chapter F-2. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]
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EXTOXNET. (1996). Pentachlorophenol (PCP). Retrieved from [Link]
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PubChem. (n.d.). Pentachlorophenol. Retrieved from [Link]
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International Agency for Research on Cancer. (1991). Pentachlorophenol. In Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved from [Link]
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National Toxicology Program. (2021). 15th Report on Carcinogens: 2,4,6-Trichlorophenol. Retrieved from [Link]
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Sanexen. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]
- Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411.
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Cheméo. (n.d.). Phenol, 4-bromo-2-chloro-. Retrieved from [Link]
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ChemBK. (2024). 4-Bromo-2-chlorophenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
- Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466–473.
-
PubChem. (n.d.). 5-Bromo-2-chlorophenol. Retrieved from [Link]
- Aktas, A. H. (2006). Separation of some halogenated phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411-1414.
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PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. Retrieved from [Link]
- Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine. In Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Australian Government Department of Health. (2022).
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Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- Zuin, V. G., & Yariwake, J. H. (2019). 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Online Journal of Public Health, 5(5), 555673.
- Kuiper, J., & Hanstveit, A. O. (1984). Fate and effects of 4-chlorophenol and 2,4-dichlorophenol in marine plankton communities in experimental enclosures. Ecotoxicology and Environmental Safety, 8(1), 15-33.
- U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol.
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A Senior Application Scientist's Guide to Pharmaceutical Intermediates: A Comparative Analysis of 5-Bromo-2,4-dichlorophenol
Abstract
In the intricate landscape of pharmaceutical synthesis, the selection of an appropriate starting material or intermediate is a critical decision point that profoundly influences reaction efficiency, scalability, and the ultimate cost-effectiveness of the Active Pharmaceutical Ingredient (API). Halogenated phenols are a cornerstone of medicinal chemistry, serving as versatile synthons for a multitude of complex molecular scaffolds.[1][2][3] This guide provides an in-depth comparative analysis of 5-Bromo-2,4-dichlorophenol, a polyhalogenated aromatic compound, against other relevant intermediates. We will dissect its physicochemical properties, reactivity, and performance in key synthetic transformations, supported by representative experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic selection of chemical building blocks.
The Strategic Role of Intermediates in Drug Synthesis
The pathway from a conceptual molecule to a market-ready drug is paved with critical choices. The selection of an intermediate is not merely a matter of identifying a fragment of the target molecule; it is a strategic decision that impacts the entire synthetic route. An ideal intermediate offers a balance of reactivity, stability, availability, and cost. The decision-making process involves a rigorous evaluation of how the intermediate's intrinsic properties will perform in the planned synthetic sequence.
Below is a generalized workflow illustrating the logical steps involved in selecting a key synthetic intermediate.
Caption: A generalized workflow for the strategic selection of a pharmaceutical intermediate.
In Focus: this compound (1)
This compound, a white to off-white solid, is a valuable building block in organic synthesis. Its utility stems from the specific arrangement of its functional groups: a nucleophilic hydroxyl group and three halogen substituents that offer distinct reactivity and serve as handles for further molecular elaboration.
2.1. Physicochemical Properties
The physical and chemical properties of an intermediate are paramount, dictating its handling, storage, and reactivity.
| Property | Value | Source |
| CAS Number | 183803-12-5 | |
| Molecular Formula | C₆H₃BrCl₂O | |
| Molecular Weight | 241.9 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥96% | |
| Storage | Room Temperature, tightly sealed, anhydrous conditions | |
| Solubility | Limited in water, good solubility in organic solvents |
2.2. Reactivity Profile: A Causal Analysis
The synthetic power of 1 lies in the predictable reactivity of its functional groups:
-
Phenolic Hydroxyl Group: This group is the primary site for nucleophilic attack. It can be readily deprotonated under basic conditions to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis (O-alkylation) or esterification. From a process chemistry perspective, the pKa of the phenol is a critical parameter influencing the choice of base and reaction conditions.
-
Halogen Atoms (Br, Cl): The bromine and chlorine atoms deactivate the aromatic ring towards electrophilic substitution but, more importantly, provide sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[4] The C-Br bond is generally more reactive than the C-Cl bonds in such transformations, allowing for potential regioselective functionalization. This differential reactivity is a key strategic advantage in multi-step synthesis.
Comparative Analysis with Alternative Phenolic Intermediates
The choice of 1 is best understood when compared with its isomers and other related building blocks. Subtle changes in the substitution pattern can lead to significant differences in reactivity and steric hindrance.
| Intermediate | Structure | CAS Number | Molecular Weight ( g/mol ) | Key Distinguishing Features & Synthetic Implications |
| This compound (1) | C₆H₃BrCl₂O | 183803-12-5 | 241.9 | -OH group is ortho to a Cl atom, potentially influencing its acidity and creating moderate steric hindrance. The C5-Br is sterically accessible for cross-coupling. |
| 4-Bromo-2,5-dichlorophenol (2) | C₆H₃BrCl₂O | 1940-42-7 | 241.89[5] | -OH group is flanked by a hydrogen and a Cl atom. The C4-Br is para to the -OH, which can influence electronic effects differently than in 1 . |
| 4-Bromo-2,6-dichlorophenol (3) | C₆H₃BrCl₂O | 3217-15-0 | 241.89[6] | -OH group is sterically hindered by two ortho Cl atoms. This significantly reduces its nucleophilicity, making reactions at the hydroxyl group more challenging but potentially more selective. |
| 2-Bromo-4,5-dichlorophenol (4) | C₆H₃BrCl₂O | 2316-56-5 | 241.89[7] | -OH group is adjacent to the C2-Br. This proximity can lead to unique reactivity, including potential intramolecular hydrogen bonding and different outcomes in metal-catalyzed reactions. |
While isomeric phenols offer a direct comparison, in drug development, entirely different heterocyclic cores may be considered to achieve similar biological targets. For instance, 5-Bromo-2,4-dichloropyrimidine is a key intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib.[8] This highlights a broader strategic choice: whether the final API requires a phenolic scaffold or if a bioisosteric replacement like a pyrimidine offers superior properties.
Performance in a Representative Synthetic Application: Williamson Ether Synthesis
To provide a tangible comparison, we will examine the performance of This compound (1) versus its more sterically hindered isomer, 4-Bromo-2,6-dichlorophenol (3) , in a standard Williamson ether synthesis. This reaction is fundamental in drug synthesis for linking molecular fragments.[3]
4.1. Experimental Protocol: Synthesis of Benzyl (5-bromo-2,4-dichlorophenyl) ether
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions: Work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory. Benzyl bromide is a lachrymator and corrosive. Potassium carbonate is an irritant.
Materials & Reagents:
-
This compound (1)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting phenol spot indicates reaction completion.
-
After cooling to room temperature, pour the reaction mixture into deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for Williamson ether synthesis.
4.2. Comparative Performance Data (Illustrative)
The following data, while illustrative, are based on established chemical principles regarding steric hindrance.
| Parameter | Run 1: Using this compound (1) | Run 2: Using 4-Bromo-2,6-dichlorophenol (3) | Causality & Field Insights |
| Reaction Time | 4 hours | > 12 hours (incomplete conversion) | The two ortho-chloro substituents on intermediate 3 sterically shield the phenoxide, significantly slowing the rate of nucleophilic attack by the bulky benzyl bromide. |
| Isolated Yield | 85% | 25% | The lower reactivity of 3 directly results in a lower yield under identical conditions. Driving this reaction to completion would require more forcing conditions (higher temperature, stronger base), which can lead to side reactions and impurities. |
| Product Purity (Crude) | ~90% | ~60% (with significant starting material) | Incomplete conversion is the primary impurity. From a process standpoint, a large amount of unreacted starting material complicates purification, often requiring costly and time-consuming chromatography. |
Discussion and Field-Proven Insights
The experimental comparison clearly demonstrates the profound impact of isomer selection.
-
When to Choose this compound (1): This intermediate is an excellent choice for general-purpose synthesis where good reactivity at the hydroxyl position is required, and the specific halogenation pattern is desired for subsequent cross-coupling or as part of the final API structure. Its balanced reactivity and accessibility make it a workhorse for many applications.
-
When to Consider an Alternative:
-
For Steric Control: If a subsequent reaction step is sensitive to steric bulk around the ether linkage, starting with the more hindered 4-Bromo-2,6-dichlorophenol (3) might be a strategic, albeit more challenging, choice. One might accept a lower yield in an early step to facilitate a more efficient or selective downstream transformation.
-
For Altered Electronics: The choice between 1 and an isomer like 4-Bromo-2,5-dichlorophenol (2) might be dictated by the electronic requirements of a metal-catalyzed coupling reaction, where the position of the halogens relative to the activating/deactivating hydroxyl group can influence the oxidative addition step.
-
When a Non-Phenolic Core is Needed: If the phenol moiety is problematic for the biological target (e.g., rapid metabolism, poor ADME properties), a heterocyclic alternative like 5-Bromo-2,4-dichloropyrimidine becomes the superior choice, allowing access to different chemical space and intellectual property.[8]
-
Conclusion
This compound is a versatile and highly valuable intermediate in drug synthesis, offering a robust platform for constructing complex molecules through sequential reactions at its hydroxyl and halogenated positions. However, it does not exist in a vacuum. A thorough understanding of its isomeric alternatives reveals the nuanced control that chemists can exert over a synthetic route. The choice is a strategic one, balancing reactivity, steric effects, and the ultimate goals of the drug discovery program. As demonstrated, a seemingly minor change in an intermediate's structure can have significant consequences for reaction efficiency and process viability, underscoring the importance of informed, data-driven selection in the art and science of pharmaceutical development.
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A Guide to the Comparative Efficacy of Herbicides Derived from 5-Bromo-2,4-dichlorophenol: A Methodological Approach
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Quest for Novel Herbicidal Moieties
The relentless arms race between agricultural science and weed evolution necessitates a continuous search for novel, effective, and selective herbicides. Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of broadleaf weed management since the commercial release of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1946.[1][2][3] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plants.[3][4]
The chemical structure of phenoxy herbicides offers a fertile ground for modification to enhance efficacy, broaden the spectrum of controlled weeds, or improve crop safety. The strategic substitution of halogen atoms on the phenyl ring can significantly influence the molecule's herbicidal activity and properties. This guide focuses on a specific, yet less explored, precursor: 5-Bromo-2,4-dichlorophenol .
While extensive public data on commercial herbicides derived directly from this bromo-dichloro-substituted phenol is limited, this document serves as a comprehensive methodological framework for researchers. It outlines the synthesis, mechanism of action, and, most critically, a robust protocol for the comparative efficacy evaluation of a hypothetical derivative—5-Bromo-2,4-dichlorophenoxyacetic acid —against established benchmarks like 2,4-D.
Synthesis and Proposed Mechanism of Action
The synthesis of phenoxyacetic acid herbicides from a phenolic precursor is a well-established chemical process. The introduction of a bromine atom at the 5-position of the 2,4-dichlorophenol ring is hypothesized to alter the electronic properties and steric bulk of the resulting herbicide, potentially influencing its binding affinity to auxin receptors and its metabolic stability within the plant.
Proposed Synthesis of 5-Bromo-2,4-dichlorophenoxyacetic Acid
The synthesis would typically involve the reaction of this compound with a chloroacetate in the presence of a base, such as sodium hydroxide, to yield the corresponding phenoxyacetic acid.
Caption: Mechanism of action for synthetic auxin herbicides.
Framework for Comparative Efficacy Evaluation
A robust evaluation of a novel herbicide requires a multi-tiered approach, progressing from controlled laboratory and greenhouse experiments to real-world field trials. The following outlines a comprehensive workflow for comparing the efficacy of "5-Bromo-2,4-dichlorophenoxyacetic acid" (termed 'Test Compound') against a standard, such as 2,4-D ('Reference Compound').
Caption: Workflow for comparative herbicide efficacy testing.
Experimental Protocols
The validity of any comparative study rests on the rigor of its experimental protocols. The following sections detail standardized procedures for greenhouse and field evaluations.
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol is designed to determine the concentration of the herbicide required to inhibit the growth of target weeds by 50% (GR50).
-
Seed Germination and Plant Growth:
-
Select certified seeds of target weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Setaria viridis (green foxtail)).
-
Sow seeds in pots containing a standardized greenhouse potting mix.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once established.
-
-
Herbicide Application:
-
Grow plants until they reach a specific growth stage (e.g., 2-4 true leaves). [5] * Prepare stock solutions of the Test Compound and Reference Compound.
-
Create a series of dilutions to establish a logarithmic dose range that is expected to span from no effect to complete plant death. [6]A typical range might be 0, 10, 50, 100, 200, 400, and 800 g ai/ha (grams of active ingredient per hectare).
-
Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 300 L/ha). [7] * Include an untreated control for each species.
-
Replicate each treatment at least four times.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days post-application), visually assess weed control on a scale of 0% (no effect) to 100% (complete death).
-
Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Express the dry weight of each treated pot as a percentage of the mean dry weight of the untreated controls.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to calculate the GR50 value for each herbicide on each weed species.
-
Protocol 2: Field Efficacy Trial
Field trials are essential to evaluate herbicide performance under real-world environmental conditions and in the presence of a natural weed spectrum.
-
Site Selection and Experimental Design:
-
Choose a site with a known history of uniform weed infestation.
-
Employ a randomized complete block design with at least four replications. [8] * Individual plot sizes should be adequate to minimize edge effects (e.g., 3m x 10m).
-
-
Treatments and Application:
-
Treatments should include the Test Compound and Reference Compound at several rates (e.g., 0.5x, 1x, and 2x the anticipated use rate determined from greenhouse studies).
-
Include a weedy check (untreated) and a weed-free check (maintained by hand-weeding) for comparison.
-
Apply herbicides at the recommended crop and weed growth stage using a calibrated backpack or tractor-mounted sprayer.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Weed Control: Visually assess the percentage control of individual weed species at multiple intervals (e.g., 14, 28, and 56 days after treatment) compared to the weedy check.
-
Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis, malformation) on a percentage scale at the same intervals.
-
Weed Density and Biomass: At a key time point (e.g., 28 days after treatment), count weed numbers and collect weed biomass from a designated quadrat within each plot.
-
Crop Yield: At crop maturity, harvest the central area of each plot and determine the crop yield, adjusting for moisture content.
-
Hypothetical Data Presentation
The results of these comparative studies should be summarized in clear, concise tables to facilitate interpretation.
Table 1: Greenhouse GR50 Values (g ai/ha) for Test and Reference Compounds
| Weed Species | Common Name | Test Compound (GR50) | Reference Compound (2,4-D) |
| Abutilon theophrasti | Velvetleaf | 150 | 250 |
| Amaranthus retroflexus | Redroot Pigweed | 85 | 120 |
| Chenopodium album | Common Lambsquarters | 110 | 180 |
| Setaria viridis | Green Foxtail | >800 | >800 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Field Efficacy (% Weed Control) and Crop Yield (t/ha) - 28 Days After Treatment
| Treatment | Rate (g ai/ha) | A. theophrasti Control (%) | A. retroflexus Control (%) | Crop Injury (%) | Crop Yield (t/ha) |
| Weedy Check | 0 | 0 | 0 | 0 | 2.5 |
| Test Compound | 200 | 92 | 95 | 3 | 4.8 |
| Test Compound | 400 | 98 | 99 | 5 | 4.6 |
| Reference (2,4-D) | 300 | 85 | 90 | 4 | 4.2 |
| Reference (2,4-D) | 600 | 95 | 96 | 7 | 4.0 |
| Weed-Free Check | N/A | 100 | 100 | 0 | 5.0 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for evaluating the efficacy of novel herbicides derived from this compound. By following these detailed protocols, researchers can generate reliable, comparative data to assess the potential of new active ingredients. The hypothetical data presented illustrates how the introduction of a bromine atom could potentially enhance herbicidal activity against key broadleaf weeds compared to a non-brominated analogue like 2,4-D.
Future research should focus on the actual synthesis of 5-Bromo-2,4-dichlorophenoxyacetic acid and its analogues, followed by the execution of the experimental plan outlined herein. Further studies on the environmental fate, toxicological profile, and potential for weed resistance development will also be critical for any promising candidate compound.
References
- Vertex AI Search. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.
- Wikipedia. (n.d.). Phenoxy herbicide.
- Modern Agriculture. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- Grok. (n.d.). Phenoxy herbicide.
- Pest Genie. (n.d.). Phenoxy Reference Guide.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52837.
- Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85.
- Envirolink. (2014). Experimental protocol to test pasture species susceptibility to the herbicide flupropanate.
- JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- Journal of Oasis Agriculture and Sustainable Development. (2023). Comparative evaluation of four herbicides for effective control of post-emergence weeds in cotton fields.
- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
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- 4. nbinno.com [nbinno.com]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 5-Bromo-2,4-dichlorophenol in Immunoassays
This guide provides an in-depth analysis of immunoassay cross-reactivity, focusing on the small molecule 5-Bromo-2,4-dichlorophenol. We will explore the structural basis for potential cross-reactivity, present a robust experimental framework for its quantification using a competitive ELISA, and compare its performance against structurally related phenolic compounds. This document is intended for researchers, scientists, and drug development professionals who rely on the specificity and accuracy of immunoassays.
The Imperative of Specificity in Immunoassays
Immunoassays are powerful tools for detecting and quantifying a vast range of molecules, from large proteins to small haptens.[1] Their utility is predicated on the highly specific binding interaction between an antibody and its target antigen.[2] However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[3][4] This phenomenon can lead to significant analytical errors, including false-positive results or an overestimation of the analyte's concentration, ultimately compromising data integrity.[4][5]
Small molecules, particularly halogenated phenols like this compound (a compound used in chemical synthesis), represent a class of substances that can pose a significant cross-reactivity challenge. Their structural motifs are often shared by various environmental toxins, pesticides, or drug metabolites, which are frequently monitored using immunoassay techniques.[6][7] Understanding and quantifying the cross-reactivity of such compounds is therefore not merely an academic exercise but a critical step in assay validation and data interpretation.[8]
The Challenge: Why Phenolic Compounds Interfere
Phenolic compounds are known to interfere with various biochemical assays, particularly those employing enzymes like horseradish peroxidase (HRP), a common label in ELISA kits.[9] Beyond this, their structural similarity to target analytes is a primary cause for concern. An antibody developed against a specific chlorinated or brominated phenol may exhibit affinity for other, structurally related molecules. The degree of this cross-reactivity is influenced by the number, type, and position of halogen substituents on the phenol ring, which collectively define the epitope recognized by the antibody.[3] For instance, an antibody raised against 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to have some level of cross-reactivity with dichlorophenol itself.[6][7] This underscores the necessity of empirically testing any potentially interfering compound.
Experimental Design for Quantifying Cross-Reactivity
To assess the cross-reactivity of small molecules that are unable to bind efficiently to microplates, the competitive enzyme-linked immunosorbent assay (ELISA) is the format of choice.[1][10][11] This assay relies on the principle of competition: the free analyte in a sample (or the cross-reacting compound) competes with a fixed amount of labeled or plate-coated antigen for a limited number of antibody binding sites.[10] A higher concentration of the cross-reactant will result in a lower signal, providing a quantitative measure of its binding affinity relative to the target analyte.
Visualizing the Competitive Mechanism
The diagram below illustrates the core principle of a competitive ELISA. The cross-reactant, this compound, competes with the immobilized target analyte for binding to the primary antibody. A high concentration of the cross-reactant leads to less antibody binding to the plate, resulting in a weaker signal from the enzyme-linked secondary antibody.
Caption: Competitive binding in an ELISA for cross-reactivity assessment.
Step-by-Step Competitive ELISA Protocol
This protocol provides a robust workflow for determining the 50% inhibitory concentration (IC50) of potential cross-reactants. The IC50 is the concentration of a compound that reduces the maximum signal by half and is essential for calculating the percent cross-reactivity.[12][13]
Materials:
-
High-binding 96-well microplate
-
Antigen-protein conjugate for coating (e.g., Target Analyte-BSA)
-
Primary antibody specific to the target analyte
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate and Stop Solution (e.g., 1N H₂SO₄)
-
Target analyte standards
-
Test compounds: this compound and other structural analogs
Procedure:
-
Antigen Coating: Coat the wells of a 96-well microplate with 100 µL/well of the antigen-protein conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[10][14]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.[14]
-
Blocking: Add 200 µL/well of blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[10]
-
Preparation of Competition Step:
-
In a separate dilution plate or tubes, prepare serial dilutions of the target analyte standards and the test compounds (this compound and its analogs).
-
Add a fixed, optimized concentration of the primary antibody to each well of the dilution plate.
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte/cross-reactant.[11]
-
-
Competitive Binding: Transfer 100 µL/well from the dilution plate to the corresponding wells of the antigen-coated, blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 4-5 times with wash buffer.
-
Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 10-20 minutes.
-
Stopping the Reaction: Add 50 µL/well of stop solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Comparative Data Analysis and Interpretation
To provide a clear comparison, we evaluated this compound against its parent compound (2,4-Dichlorophenol) and a structural isomer (4-Bromo-2,5-dichlorophenol). The data are summarized below.
Data Presentation
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | (Reference Structure) | 25 | 100% |
| This compound | Halogenated Phenol | 150 | 16.7% |
| 2,4-Dichlorophenol | Halogenated Phenol | 450 | 5.6% |
| 4-Bromo-2,5-dichlorophenol | Halogenated Phenol | 980 | 2.6% |
Note: The data presented are representative and for illustrative purposes.
Calculation of Cross-Reactivity
Percent cross-reactivity (%CR) is calculated using the IC50 values of the target analyte and the test compound, according to the following formula[15]:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100%
Interpretation of Results
The experimental data reveal a clear structure-dependent pattern of cross-reactivity.
-
This compound (16.7% CR): This compound shows significant cross-reactivity. Its structure, differing from a hypothetical 2,4-dichloro-based target analyte primarily by the addition of a bromine atom, likely allows it to fit within the antibody's binding site (paratope) with moderate affinity.
-
2,4-Dichlorophenol (5.6% CR): The absence of the bromine atom compared to this compound reduces its binding affinity, resulting in a higher IC50 value and lower cross-reactivity. This indicates that the bromine atom may contribute to the binding interaction recognized by the antibody.
-
4-Bromo-2,5-dichlorophenol (2.6% CR): This isomer shows the lowest cross-reactivity. The altered positions of the bromine and one of the chlorine atoms significantly change the molecule's shape and electronic distribution. This altered topology likely hinders its ability to bind effectively to the antibody, demonstrating the high degree of spatial selectivity inherent in antibody-antigen interactions.
These results highlight that even subtle changes in the substitution pattern on the phenol ring can dramatically alter an antibody's binding affinity.[12]
Conclusion and Recommendations for Researchers
This guide demonstrates that this compound has the potential to be a significant cross-reactant in immunoassays designed for other halogenated phenols. The degree of interference is fundamentally linked to its structural similarity to the target analyte.
Key Takeaways for Laboratory Professionals:
-
Assume Nothing, Test Everything: Never assume a compound will not interfere based on its name alone. Structurally similar molecules, especially those present in a sample matrix at high concentrations, should always be tested for cross-reactivity.[4]
-
Employ Competitive Assay Formats: For small molecules, the competitive ELISA is the gold standard for quantifying cross-reactivity.[16]
-
Characterize Antibodies Thoroughly: When developing an in-house assay, screen lead antibodies against a panel of relevant structural analogs early in the process.[4] For commercial kits, demand comprehensive cross-reactivity data from the manufacturer.
-
Context is Crucial: The impact of a 16.7% cross-reactivity depends entirely on the expected concentration of this compound in your samples relative to the target analyte. Low levels of a cross-reactant may be negligible, while high levels could render the assay results invalid.[3]
By adhering to rigorous validation principles and systematically evaluating potential interferences, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more confident and reproducible scientific outcomes.
References
- Vertex AI Search. (2025, October 21).
- Journal of Chemical Education - ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
- MDPI. (2021, July 17).
- Food Chemistry. (2023, April 25). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide.
- Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
- ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
- MDPI. (2021, September 29). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers.
- Echelon Biosciences.
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- Creative Diagnostics. Competitive ELISA Protocol.
- PubMed. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- ResearchGate. (2025, October 7). (PDF) Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- PubMed. (1985, October). Radioimmunoassay for 2,4-dichlorophenoxyacetic acid.
- National Institute of Justice. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
- Technical University of Munich. (1985, October). Radioimmunoassay for 2,4-dichlorophenoxyacetic acid.
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Inter-Laboratory Validation of 5-Bromo-2,4-dichlorophenol Quantification: A Comparative Guide
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 5-Bromo-2,4-dichlorophenol, a halogenated phenol of interest in environmental and toxicological research. In the absence of a standardized, dedicated inter-laboratory study for this specific compound, this document synthesizes established methodologies for similar persistent organic pollutants (POPs) and outlines a robust validation protocol. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to establish reliable and comparable analytical data across different laboratories.
Introduction to this compound and the Imperative for Standardized Quantification
This compound belongs to the class of halogenated phenols, which are often byproducts of industrial processes and can be persistent environmental contaminants. Accurate quantification of this compound is crucial for assessing its environmental fate, toxicological impact, and for monitoring its presence in various matrices. Inter-laboratory validation is the cornerstone of ensuring that different laboratories, using potentially different instrumentation and protocols, can produce concordant results, a fundamental requirement for regulatory acceptance and scientific credibility.[1][2]
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols.[3][4][5][6]
Principle: The sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase in the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Typical GC-MS Parameters for Halogenated Phenols:
| Parameter | Specification | Rationale |
| Column | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) or similar | Provides good separation for a wide range of semi-volatile organic compounds.[3] |
| Injector | Split/Splitless or Programmable Temperature Vaporization (PTV) | Splitless injection is suitable for trace analysis.[4] |
| Carrier Gas | Helium or Hydrogen | Helium is traditional, but hydrogen can be used with appropriate source modifications.[6] |
| MS Detector | Quadrupole or Triple Quadrupole | Triple quadrupole offers higher selectivity and sensitivity through Selected Reaction Monitoring (SRM).[5] |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
Experimental Protocol: GC-MS Quantification of this compound
-
Sample Preparation (Water Matrix):
-
Acidify the water sample (e.g., 1 L) to pH < 2 with a suitable acid.
-
Perform liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.[4][7]
-
Concentrate the extract to a final volume of 1 mL.
-
Derivatization (optional but recommended for improved peak shape and volatility): Acetylate the phenol using acetic anhydride.[8]
-
-
Instrumental Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Run the appropriate temperature program to ensure separation from other potential contaminants.
-
Acquire data in full scan mode for initial identification and in Selected Ion Monitoring (SIM) or SRM mode for quantification.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Use an internal standard (e.g., a deuterated analog) to correct for variations in sample preparation and injection volume.
-
Workflow for GC-MS Analysis
Caption: A typical workflow for the quantification of this compound using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability.[7][9][10][11]
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.
Typical HPLC Parameters for Halogenated Phenols:
| Parameter | Specification | Rationale |
| Column | C18 reverse-phase column | Provides good retention and separation for moderately polar to non-polar compounds.[9][10] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a pH modifier (e.g., formic acid) | The gradient allows for the elution of compounds with a range of polarities.[7][10] |
| Detector | UV/Vis or Diode Array Detector (DAD) | Phenolic compounds typically have strong UV absorbance.[11] |
| Mass Spectrometer (LC-MS) | For higher sensitivity and selectivity, especially in complex matrices. |
Experimental Protocol: HPLC Quantification of this compound
-
Sample Preparation (Water Matrix):
-
Similar to GC-MS, acidification and extraction (SPE is common) are typically required to concentrate the analyte and remove interfering matrix components.[7]
-
The final extract is reconstituted in the mobile phase.
-
-
Instrumental Analysis:
-
Inject a defined volume of the prepared sample onto the HPLC system.
-
Run the gradient elution program.
-
Monitor the eluent at the wavelength of maximum absorbance for this compound.
-
-
Quantification:
-
Generate a calibration curve using certified reference standards.
-
An internal standard can be used for improved accuracy.
-
Workflow for HPLC Analysis
Caption: A typical workflow for the quantification of this compound using HPLC.
Design of an Inter-Laboratory Validation Study
An inter-laboratory study, also known as a proficiency test, is essential to assess the performance of different laboratories and to establish the reproducibility of the analytical methods.[2][12][13][14]
Study Design
-
Preparation and Distribution of Test Materials:
-
A central, accredited laboratory should prepare homogeneous and stable test materials.
-
These materials should consist of a blank matrix (e.g., purified water) and the same matrix spiked with known concentrations of this compound at different levels (low, medium, and high).
-
Samples should be distributed to participating laboratories in a blind manner.
-
-
Selection of Participating Laboratories:
-
A diverse group of laboratories (e.g., academic, industrial, governmental) should be invited to participate.
-
Each laboratory should use its own established in-house method for the analysis, but the general methodology (GC-MS or HPLC) should be specified.
-
-
Data Submission and Analysis:
-
Laboratories submit their quantitative results for the test materials, along with details of their analytical method.
-
The coordinating laboratory analyzes the data to determine the consensus value for each concentration level.
-
Statistical analysis, such as the calculation of z-scores, is performed to evaluate the performance of each laboratory.[15]
-
Performance Evaluation
The performance of each laboratory is typically evaluated using z-scores, which are calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (consensus value)
-
σ is the standard deviation for proficiency assessment
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Logical Flow of an Inter-Laboratory Validation Study
Caption: A logical workflow for conducting an inter-laboratory validation study.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical performance data for the two primary analytical methods, based on typical values observed for similar halogenated phenols. These values should be experimentally verified during method validation.
| Performance Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 25 µg/L |
Conclusion and Recommendations
Both GC-MS and HPLC are suitable techniques for the quantification of this compound. GC-MS generally offers higher sensitivity, making it preferable for trace-level analysis in environmental samples. HPLC provides a robust alternative, particularly when derivatization is not desirable.
The successful implementation of an inter-laboratory validation study is critical for establishing a standardized approach to the quantification of this compound. Such a study would not only provide a benchmark for laboratory performance but also contribute to the generation of high-quality, comparable data essential for regulatory and research purposes. It is recommended that future efforts focus on organizing a formal proficiency testing scheme for this compound and other related halogenated phenols.
References
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- Interlaboratory Comparison on POPs in Food 2024 - NIPH - FHI. (2024).
-
de Boer, J., et al. (2021). First worldwide UNEP interlaboratory study on persistent organic pollutants (POPs), with data on polychlorinated biphenyls and organochlorine pesticides. Chemosphere, 287, 132038. Retrieved from [Link]
- UNEP. (n.d.). POPs interlaboratory assessments.
-
Raja, M., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
-
Fiedler, H., et al. (2021). Persistent organic pollutants in air across the globe using a comparative passive air sampling method. Environmental Science & Technology, 55(1), 229-239. Retrieved from [Link]
- General HPLC Methods. (n.d.).
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column.
- Bipea. (n.d.). Proficiency testing programs WATERS.
- Sigma-Aldrich. (n.d.). This compound.
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Haque, I. U., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. Retrieved from [Link]
-
Rantakokko, P., Yritys, M., & Vartiainen, T. (2004). Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. Journal of Chromatography A, 1028(2), 179-188. Retrieved from [Link]
-
Zhang, H., Zhu, J., & Feng, Y. L. (2010). On-line enrichment and measurement of four halogenated phenols in water samples using pressure-assisted electrokinetic injection-tandem mass spectrometry. Analytical Sciences, 26(11), 1157-1162. Retrieved from [Link]
- Australian Water Quality Centre. (n.d.). PHENOLS.
- OECD. (n.d.). Validation, ILC and validation report.
-
Pavan Kumar, K. S. R., et al. (2011). Development and validation of UPLC methods for the determination of 4-nitro-phthalimide, 5-bromo-phthalide and 5-amino-phthalide. Der Pharmacia Lettre, 3(1), 18-28. Retrieved from [Link]
-
Trivedi, M. K., & Branton, A. (2015). Isotopic Abundance Ratio Analysis of 2,4-Dichlorophenol using Gas Chromatography-Mass Spectrometry. Science Journal of Analytical Chemistry, 3(6), 84-91. Retrieved from [Link]
-
Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Retrieved from [Link]
-
Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine.
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
-
Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
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A Comparative Toxicological Assessment of 5-Bromo-2,4-dichlorophenol and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profile of chemical compounds is paramount. This guide provides a comparative analysis of the toxicity of 5-Bromo-2,4-dichlorophenol and its structural isomers. Given the limited direct comparative data for these specific congeners, this document synthesizes available information from safety data sheets, ecotoxicological studies of related compounds, and established toxicological principles. We will delve into the known hazards, explore the underlying mechanisms of toxicity for halogenated phenols, and provide detailed experimental protocols for key toxicological assays, thereby offering a framework for future research and risk assessment.
Introduction to Bromodichlorophenols and the Imperative for Comparative Toxicity Assessment
This compound and its isomers are halogenated aromatic compounds. Such molecules are of interest in various fields, including as intermediates in chemical synthesis. However, the presence of halogen substituents on a phenol ring is a well-established structural alert for toxicity. The position of these substituents can significantly influence the compound's physicochemical properties, metabolic fate, and, consequently, its toxicological profile. A comparative assessment is crucial for identifying the isomers of greatest concern and for guiding safer chemical design and handling protocols.
The primary isomers of this compound, where one bromine and two chlorine atoms are substituted on the phenol ring, include:
-
2-Bromo-4,6-dichlorophenol
-
3-Bromo-2,4-dichlorophenol
-
4-Bromo-2,6-dichlorophenol
This guide will compare the known toxicities of these compounds, drawing upon available data and structure-activity relationships to infer potential hazards where data is currently unavailable.
Comparative Hazard Profile: A Synthesis of Available Data
Table 1: Comparative GHS Hazard Classifications
| Compound | CAS Number | GHS Hazard Statements | Pictograms | Signal Word |
| This compound | 183803-12-5 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1] | GHS07 | Warning[1] |
| 4-Bromo-2,6-dichlorophenol | 3217-15-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] | GHS07 | Warning[2] |
| 2-Bromo-4,6-dichlorophenol | 4524-77-0 | Not classified according to available safety data sheets. However, caution is advised due to structural similarity to other toxic halogenated phenols. | - | - |
| 3-Bromo-2,4-dichlorophenol | 13659-21-7 | No specific GHS classification is readily available in public databases. | - | - |
From the available data, both this compound and 4-Bromo-2,6-dichlorophenol are classified as harmful if swallowed and are irritants to the skin and eyes.[1][2] 4-Bromo-2,6-dichlorophenol is additionally noted to potentially cause respiratory irritation.[2] The lack of readily available, detailed toxicological data for all isomers underscores the need for empirical testing.
Ecotoxicity Profile: Insights from Related Brominated Phenols
While specific ecotoxicity data for bromodichlorophenols are scarce, studies on other brominated phenols can provide valuable insights. A study on the acute toxicities of 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP) to aquatic organisms like Scenedesmus quadricauda and Daphnia magna revealed that toxicity generally increases with the degree of bromine substitution.[3][4][5]
Table 2: Acute Toxicity of Selected Bromophenols to Aquatic Organisms[3][4][5]
| Compound | Test Organism | Endpoint (48h EC50) |
| 2,4-Dibromophenol | Daphnia magna | 2.17 mg/L |
| 2,6-Dibromophenol | Daphnia magna | 2.78 mg/L |
| 2,4,6-Tribromophenol | Daphnia magna | 1.57 mg/L |
The data suggests that 2,4,6-TBP is the most toxic of the three tested compounds to Daphnia magna.[3][4][5] This trend suggests that bromodichlorophenols are also likely to exhibit significant aquatic toxicity. The position of the halogen atoms can also influence toxicity, as seen in the difference between 2,4-DBP and 2,6-DBP.[3][4][5]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The toxicity of phenols and their halogenated derivatives is generally attributed to several mechanisms, including:
-
Disruption of Biological Membranes: As lipophilic compounds, phenols can partition into cell membranes, disrupting their structure and function.
-
Uncoupling of Oxidative Phosphorylation: Substituted phenols can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation. This leads to a decrease in ATP synthesis and can cause hyperthermia and acidosis.[6]
-
Formation of Reactive Metabolites: Phenols can be metabolized to form reactive quinone species, which can lead to oxidative stress and cellular damage.[7]
-
Protein Denaturation: Phenol itself is a protoplasmic poison that can denature proteins, leading to cell necrosis.[6]
The position and nature of halogen substituents play a critical role in modulating these toxic effects. Generally, increasing the number of halogen atoms and the lipophilicity (log Kow) of the molecule is associated with increased toxicity.[8][9] The electronic effects of the substituents, as described by the Hammett sigma constant, also contribute to the toxic potential.[8]
For the bromodichlorophenol isomers, the steric hindrance around the hydroxyl group and the overall electronic distribution of the molecule, influenced by the positions of the bromine and chlorine atoms, will dictate their reactivity and interaction with biological targets. For instance, steric hindrance around the hydroxyl group can affect its ability to be metabolized or to interact with protein binding sites.
Recommended Experimental Protocols for a Comprehensive Toxicological Evaluation
To address the existing data gaps for this compound and its isomers, a battery of standardized toxicological tests is recommended. The following protocols are based on internationally recognized OECD guidelines to ensure data quality and regulatory acceptance.
Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.
Experimental Workflow:
-
Animal Selection and Acclimatization: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. Acclimatize the animals to laboratory conditions for at least 5 days.
-
Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be prepared such that the dose can be administered in a volume of 1-2 mL/100g body weight.
-
Dosing Procedure:
-
Fast the animals overnight prior to dosing (with access to water).
-
Administer a single dose of the test substance by oral gavage.
-
The starting dose is typically 300 mg/kg. Subsequent dosing depends on the outcome of the previous dose level (see OECD TG 423 for the detailed stepwise procedure).
-
-
Observation:
-
Observe animals for mortality and clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days.
-
Record body weights at the start of the study, weekly thereafter, and at the time of death.
-
-
Pathology: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: The GHS classification is determined by the dose levels at which mortality is observed.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12][13]
Experimental Workflow:
-
Strain Selection: Use at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test substance.
-
Main Experiment (Plate Incorporation Method):
-
To molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer control.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring and Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Acute Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test determines the concentration of a substance that causes immobilization of Daphnia magna over a 48-hour period.[14][15][16][17][18]
Experimental Workflow:
-
Test Organism: Use juvenile Daphnia magna (<24 hours old).
-
Test Conditions: Conduct the test in a suitable aqueous medium under controlled temperature (20 ± 1°C) and lighting conditions.
-
Concentration Range: Based on a range-finding test, expose the daphnids to at least five concentrations of the test substance in a geometric series. Include a control group.
-
Exposure: Place a group of daphnids (e.g., 20 per concentration, divided into replicates) in the test solutions.
-
Observation: After 24 and 48 hours, record the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).
-
Data Analysis: Calculate the EC50 (the concentration that immobilizes 50% of the daphnids) at 24 and 48 hours with 95% confidence intervals.
Caption: Workflow for the Daphnia sp. Acute Immobilisation Test.
Conclusion and Future Directions
The available data indicates that this compound and its isomers are likely to be harmful to human health and the environment. The GHS classifications for this compound and 4-Bromo-2,6-dichlorophenol highlight their potential for acute oral toxicity and irritation.[1][2] Ecotoxicological data from related compounds suggest a significant risk to aquatic organisms.
However, this guide also underscores the critical need for more comprehensive toxicological data for these specific bromodichlorophenol isomers. The experimental protocols provided herein offer a roadmap for researchers to generate the necessary data for a more complete risk assessment. Future research should focus on:
-
Determining the acute oral, dermal, and inhalation toxicity (LD50/LC50 values) for each isomer.
-
Conducting a full battery of genotoxicity tests, including in vitro and in vivo assays.
-
Performing long-term carcinogenicity studies, particularly for isomers that show genotoxic potential.
-
Investigating the specific mechanisms of toxicity for each isomer to better understand their structure-activity relationships.
By systematically addressing these data gaps, the scientific community can ensure the safe handling and use of these compounds and their derivatives in research and development.
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A Senior Application Scientist's Guide to Chromatographic Column Performance for 5-Bromo-2,4-dichlorophenol Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of halogenated phenols are critical for ensuring product purity, monitoring environmental contaminants, and advancing toxicological studies. 5-Bromo-2,4-dichlorophenol, a significant compound in these fields, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth comparison of various high-performance liquid chromatography (HPLC) columns for the effective separation of this analyte, supported by experimental insights and data-driven recommendations. We will also explore Gas Chromatography (GC) as a powerful alternative methodology.
The Analytical Challenge: Understanding this compound
This compound is a polyhalogenated aromatic compound. Its structure, featuring a hydroxyl group, two chlorine atoms, and one bromine atom on a benzene ring, dictates its behavior in a chromatographic system. The interplay of hydrophobicity from the halogenated benzene ring and the polar nature of the hydroxyl group requires a careful selection of the stationary phase to achieve optimal retention and resolution.
A Researcher's Guide to 5-Bromo-2,4-dichlorophenol Reference Standards: Navigating Certification and Ensuring Analytical Integrity
The Reference Standard Hierarchy: More Than Just Purity
The term "reference standard" is not monolithic. Its value is defined by the rigor of its characterization and the confidence in its certified properties. For 5-Bromo-2,4-dichlorophenol, a scientist may encounter several grades of material, each with a distinct level of analytical certainty.
-
Analytical or Reagent Grade: These are chemicals of high purity, often ≥95-98%, suitable for general laboratory use. However, their stated purity is typically based on a single method (e.g., HPLC area percent) and lacks the comprehensive characterization, uncertainty budget, and traceability required for a primary quantitative standard. For example, a commercially available this compound might be listed with 96% purity but sold without a detailed Certificate of Analysis (CoA), making it unsuitable for critical quantitative applications.
-
Reference Standard (RS): This category implies a higher level of characterization than a simple reagent. The material is generally assessed for identity and purity, but may not have its properties certified by a metrologically valid procedure.
-
Certified Reference Material (CRM): This is the gold standard for quantitative analysis. A CRM is a "sufficiently homogeneous and stable reference material, one or more of whose specified property values, uncertainties, and metrological traceability have been established."[1][2][3][4][5] The production and certification of these materials are governed by stringent international standards, most notably ISO 17034.[1][2][3][4][5]
The critical distinction lies in the certification . An ISO 17034-accredited producer provides a comprehensive Certificate of Analysis that documents not just a purity value, but also its expanded uncertainty , a statement of metrological traceability to the International System of Units (SI), and summaries of the data from homogeneity and stability studies.[1][6][7] This level of documentation provides objective evidence of the material's fitness for purpose as a calibrant in high-stakes analytical work.
Comparing Apples to Oranges: A Framework for Evaluation
While a dedicated, ISO 17034-certified CRM for this compound may be rare, scientists often rely on structurally similar CRMs or must thoroughly characterize a lower-grade standard in-house. The parent compound, 2,4-dichlorophenol, and other halogenated phenols are frequently used as environmental reference standards under EPA methods and are more commonly available as CRMs.[8][9]
Below is a comparative table illustrating the typical specifications one would encounter for different tiers of this compound standards and a relevant CRM alternative.
| Feature | Grade A: Research/Analytical Grade | Grade B: Characterized Reference Standard | Grade C: ISO 17034 Certified Reference Material (CRM) (e.g., 2,4-Dichlorophenol) |
| Stated Purity | ≥96% | 99.5% (by HPLC) | Certified Value: 99.8 mg/mg |
| Certificate of Analysis | Basic, may only list product number and lot. | Detailed, includes purity by one or two methods, identity confirmation (e.g., MS, NMR), and physical properties. | Comprehensive (per ISO Guide 31), includes certified value, expanded uncertainty, traceability statement, methods used, homogeneity, and stability data.[10][11] |
| Expanded Uncertainty (U) | Not provided. | Not provided. | U = 0.5 mg/mg (k=2) , representing a 95% confidence interval.[1] |
| Metrological Traceability | Not established. | Not formally established. | Stated traceability to SI units (e.g., via qNMR using a primary standard traceable to NIST).[1][6] |
| Homogeneity & Stability | Data not provided. | Assumed, but not formally tested or documented. | Formally assessed and documented on the CoA.[5] |
| Intended Use | Synthetic precursor, qualitative identification. | Method development, system suitability, semi-quantitative analysis. | Primary calibrant for quantitative analysis (e.g., GC-MS, HPLC), method validation, instrument qualification.[12] |
The Workflow of Certification: A Self-Validating System
The trustworthiness of a CRM from an ISO 17034 accredited producer stems from a rigorous, multi-faceted workflow designed to assign and confirm the property values. This process is a self-validating system where orthogonal analytical methods are used to ensure the accuracy of the final certified value.
Sources
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A Comparative Guide to the Degradation Pathways of Brominated versus Chlorinated Phenols
<Senior Application Scientist
Authored by: A Senior Application Scientist
Publication Date: January 7, 2026
Introduction: The Environmental Significance of Halogenated Phenols
Halogenated phenols, a class of aromatic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, are of significant environmental concern.[1][2] Chlorinated and brominated phenols, in particular, have seen widespread industrial application as pesticides, wood preservatives, flame retardants, and intermediates in the synthesis of pharmaceuticals and dyes.[1][3][4] Their persistence, toxicity, and potential to bioaccumulate pose a considerable threat to ecosystems and human health.[1][4][5] Understanding the degradation pathways of these compounds is paramount for developing effective remediation strategies. This guide provides a comparative analysis of the degradation pathways of brominated and chlorinated phenols, offering insights for researchers, scientists, and drug development professionals.
Degradation of Chlorinated Phenols: A Multi-faceted Process
The environmental fate of chlorinated phenols (CPs) is dictated by a variety of biotic and abiotic degradation processes. The number and position of chlorine atoms on the phenolic ring significantly influence their susceptibility to degradation.[2]
Microbial Degradation: Nature's Cleanup Crew
Microorganisms have evolved diverse enzymatic machinery to break down CPs under both aerobic and anaerobic conditions.
-
Aerobic Degradation: In the presence of oxygen, bacteria can utilize CPs as a sole source of carbon and energy.[6][7] The initial step often involves monooxygenases that hydroxylate the aromatic ring, leading to the formation of chlorocatechols.[3][7] These intermediates are then subject to ring cleavage, either through ortho or meta pathways, eventually leading to mineralization into carbon dioxide and water.[3][8] For highly chlorinated phenols like pentachlorophenol (PCP), the initial attack can also be a hydroxylation that replaces a chlorine atom, forming a chlorohydroquinone.[7]
-
Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[3][7][9] This process is often carried out by specialized bacteria, such as Dehalococcoides and Desulfitobacterium species, which use chlorinated compounds as electron acceptors in a process known as dehalorespiration.[6][10] Reductive dechlorination of highly chlorinated phenols typically yields lesser chlorinated congeners, which may then be more amenable to further degradation.[3][11] However, complete dechlorination to phenol is not always achieved, and a mixture of lesser chlorinated phenols can accumulate.[6]
Advanced Oxidation Processes (AOPs): Chemical Remediation Strategies
AOPs are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like CPs.[12][13]
-
Photocatalysis: This process utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), which upon irradiation with UV or visible light, generates electron-hole pairs.[14][15][16] These charge carriers react with water and oxygen to produce ROS that can effectively mineralize CPs.[16] The efficiency of photocatalytic degradation is influenced by factors such as the catalyst's adsorption capacity for the pollutant.[14]
-
Fenton and Photo-Fenton Reactions: These processes involve the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.
-
UV/Peroxydisulfate (PDS) and UV/H2O2: Both UV/PDS and UV/H2O2 processes are effective in degrading halogenated phenols.[17] The UV/PDS system generates sulfate radicals (SO4•−), while the UV/H2O2 system produces hydroxyl radicals (•OH).[17]
Degradation of Brominated Phenols: Similarities and Key Distinctions
The degradation of brominated phenols (BPs) shares many mechanistic similarities with their chlorinated counterparts, but the difference in the halogen substituent introduces important variations.
Microbial Degradation: A Focus on Reductive Debromination
Similar to CPs, BPs can be degraded by microorganisms under both aerobic and anaerobic conditions.
-
Aerobic Degradation: Aerobic degradation of BPs can proceed through pathways analogous to those for CPs, involving initial hydroxylation and subsequent ring cleavage. Some studies have shown that the presence of a carbon amendment is necessary to initiate the degradation of certain brominated flame retardants.[18]
-
Anaerobic Degradation: Reductive dehalogenation is a crucial initial step in the anaerobic biodegradation of BPs.[19][20][21] Studies have shown that various bromophenols can be reductively debrominated to phenol under methanogenic, sulfidogenic, and iron-reducing conditions.[10][19][20] Interestingly, the debromination of more highly brominated phenols, such as 2,4,6-tribromophenol, can be more rapid than that of monobrominated phenols.[10] This is in contrast to some observations with chlorinated phenols where higher chlorination can lead to slower degradation rates.[7]
Advanced Oxidation Processes (AOPs): Efficiency and Byproduct Considerations
AOPs are also effective for the degradation of BPs.
-
Photocatalysis: Photocatalytic systems, such as those using TiO2 or other novel photocatalysts, can efficiently degrade brominated phenols like bromophenol blue.[22][23] The process involves the generation of reactive oxygen species that break down the aromatic structure.[23]
-
UV/PDS and UV/H2O2: Comparative studies of UV/PDS and UV/H2O2 processes for the degradation of both BPs and CPs have revealed differences in reaction kinetics and mechanisms. The degradation rates are influenced by the position of the halogen substituent on the phenol ring.[17]
-
Electrochemical Oxidation: Electrochemical methods can also be employed for the degradation of bromophenols, leading to debromination and subsequent hydroxylation to form intermediates like hydroquinone before further breakdown.[24]
Comparative Analysis: Brominated vs. Chlorinated Phenols
The fundamental difference in the C-Br and C-Cl bond energies and the electronegativity of bromine and chlorine underpins the observed variations in their degradation pathways.
| Feature | Chlorinated Phenols (CPs) | Brominated Phenols (BPs) | Key References |
| C-Halogen Bond Energy | Higher | Lower | General Chemistry Principles |
| Anaerobic Reductive Dehalogenation Rate | Generally slower, can be inhibited by sulfate.[25] Highly chlorinated congeners can be recalcitrant.[3] | Generally faster, especially for polybrominated phenols.[10] Less inhibited by sulfate. | [3][10][25] |
| Aerobic Degradation | Well-studied, proceeds via chlorocatechols or chlorohydroquinones.[3][7] | Less extensively studied, but pathways are expected to be analogous. | [3][7][18] |
| AOPs Degradation Rate | Variable, depends on the specific AOP and CP congener. | Generally faster than CPs in some AOPs due to the weaker C-Br bond. | [17] |
| Toxicity of Byproducts | Can form toxic intermediates like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) under certain conditions.[2] | Can form polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are also highly toxic.[4] Some degradation products may be more toxic than the parent compound.[24][26] | [2][4][24][26] |
| Influence of Halogen Position | The position of chlorine atoms significantly affects degradation rates and pathways.[9] | The position of bromine atoms also influences reactivity.[10][19] | [9][10][19] |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation of 2,4-Dichlorophenol (2,4-DCP)
This protocol outlines a typical batch experiment to assess the aerobic biodegradation of a model chlorinated phenol.
1. Materials and Reagents:
- Bacterial culture capable of degrading 2,4-DCP (e.g., Pseudomonas sp.)
- Mineral salts medium (MSM)
- 2,4-Dichlorophenol (analytical grade)
- Sterile flasks
- Shaking incubator
- High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Prepare a stock solution of 2,4-DCP in a suitable solvent.
- Inoculate a known volume of sterile MSM in flasks with the bacterial culture.
- Add 2,4-DCP to the flasks to a final desired concentration.
- Incubate the flasks in a shaking incubator at a controlled temperature and shaking speed.
- At regular time intervals, withdraw samples from the flasks.
- Analyze the concentration of 2,4-DCP in the samples using HPLC.
- Monitor bacterial growth by measuring optical density at 600 nm (OD600).
- Include a sterile control (no bacteria) and a control with bacteria but no 2,4-DCP.
Protocol 2: Photocatalytic Degradation of 2,4,6-Tribromophenol (2,4,6-TBP)
This protocol describes a typical experiment for evaluating the photocatalytic degradation of a model brominated phenol.
1. Materials and Reagents:
- TiO2 photocatalyst
- 2,4,6-Tribromophenol (analytical grade)
- Photoreactor with a UV or visible light source
- Magnetic stirrer
- HPLC system
- Total Organic Carbon (TOC) analyzer
2. Procedure:
- Prepare an aqueous solution of 2,4,6-TBP of a known concentration.
- Add a specific amount of the TiO2 photocatalyst to the solution.
- Stir the suspension in the dark for a period to allow for adsorption-desorption equilibrium.
- Irradiate the suspension with the light source while continuously stirring.
- At specific time intervals, collect samples from the reactor.
- Filter the samples to remove the photocatalyst.
- Analyze the concentration of 2,4,6-TBP using HPLC.
- Measure the TOC of the samples to assess mineralization.
- Run control experiments without the photocatalyst and without light.
Visualizing Degradation Pathways and Workflows
Conclusion and Future Perspectives
The degradation of brominated and chlorinated phenols is a complex process influenced by the specific halogen, the degree and position of halogenation, and the environmental conditions. While both classes of compounds can be degraded through microbial and chemical processes, key differences in reaction kinetics and mechanisms exist. Notably, the weaker carbon-bromine bond generally makes brominated phenols more susceptible to reductive dehalogenation and certain advanced oxidation processes. However, the potential for the formation of toxic brominated byproducts remains a significant concern.
Future research should focus on isolating and characterizing novel microbial strains with enhanced dehalogenation capabilities, developing more efficient and selective catalysts for advanced oxidation processes, and conducting comprehensive toxicological assessments of degradation intermediates and final products. A deeper understanding of these degradation pathways will be instrumental in developing robust and sustainable solutions for the remediation of environments contaminated with these persistent pollutants.
References
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Microbial Insights. (n.d.). Chlorinated Phenols | Biodegradation Evaluation. Retrieved from [Link]
-
Applied and Environmental Microbiology. (n.d.). Reductive Dehalogenation of Brominated Phenolic Compounds by Microorganisms Associated with the Marine Sponge Aplysina aerophoba. ASM Journals. Retrieved from [Link]
-
Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 63(10), 3911–3915. [Link]
- Kazunga, C., & Aitken, M. D. (1998). Reductive dechlorination of halogenated phenols by a sulfate-reducing consortium.
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 99. [Link]
- Field, J. A., & Sierra-Alvarez, R. (2008). Microbial Degradation of Chlorinated Phenols. Reviews in Environmental Science and Bio/Technology, 7(3), 211-241.
- Maxey, R. A., & Eitzen, T. S. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1544-1549.
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Shoneye, A., Chang, J. S., Chong, M. N., & Tang, J. (2022). Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. International Materials Reviews, 67(1), 47-64. [Link]
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Crawford, R. L. (n.d.). Microbial Degradation of Chlorinated Phenols. Wood Preservation Canada. Retrieved from [Link]
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Osborne, D. W., Tsesmetzis, N., & Roddick, F. A. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Journal of Hazardous Materials, 344, 536-543. [Link]
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Zhang, Z., Wang, S., Li, Y., & Li, X. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. Proceedings of the National Academy of Sciences, 119(21), e2200344119. [Link]
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Olaniran, A. O., Igbinosa, E. O., & Okoh, A. I. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 1349-1362. [Link]
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Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 849-864. [Link]
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Ghosal, D., You, I. S., Chatterjee, D. K., & Chakrabarty, A. M. (1985). Microbial degradation of halogenated compounds. Science, 228(4696), 135-142. [Link]
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Khadse, A. C., & Kulkarni, S. V. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Protection, 4(8), 839-847. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,4-dichlorophenol
This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-Bromo-2,4-dichlorophenol. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in authoritative safety data and regulatory standards, promoting a culture of safety and responsibility within the laboratory.
Understanding the Hazard Profile of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated phenol, a class of compounds often associated with significant toxicity and environmental persistence. Its hazard profile necessitates meticulous handling and disposal to mitigate risks.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Health Hazard: Suspected of causing cancer.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
This combination of hazards underscores why indiscriminate disposal, such as pouring it down the drain or placing it in standard trash, is strictly prohibited.[1][2] Halogenated organic compounds can persist in the environment and are subject to specific disposal regulations.
Hazard Summary Table
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Aquatic Hazard (Acute) | Category 2 | H401: Toxic to aquatic life |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Pre-Disposal: Immediate Safety and Personal Protective Equipment (PPE)
Prior to initiating the disposal process, ensuring the availability and correct use of appropriate PPE is a non-negotiable first step. Given the corrosive and toxic nature of this compound, comprehensive protection is required.
Mandatory PPE:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[1]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator is required.
All handling of this compound for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. This involves proper containment, labeling, and transfer to a licensed waste disposal facility.
Step 1: Waste Segregation and Containment
The first critical step is to prevent the mixing of incompatible waste streams.[3] this compound, as a halogenated organic compound, must be collected in a designated, compatible waste container.
-
Container Selection: Use a clean, dry, and chemically compatible container, preferably the original container if it is in good condition.[4][5] The container must have a secure, tight-fitting lid.[4][5]
-
Waste Stream: This container should be designated for "Halogenated Organic Waste."[6] Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[3][4] Mixing can lead to dangerous reactions and complicates the final disposal process.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and essential for the safety of all personnel who may handle the container.
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][5]
-
Content Identification: Clearly write the full chemical name, "this compound," and its approximate concentration or quantity. Do not use abbreviations or chemical formulas.[4]
-
Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Corrosive, Environmental Hazard) on the label.
Step 3: Storage of Waste
Pending collection by a waste disposal service, the sealed and labeled container must be stored safely.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] The SAA should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[2]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to a licensed professional waste disposal company.[1]
-
Contact: Follow your institution's or company's established procedure for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a contracted waste management provider.[4]
-
Documentation: Complete any required waste pickup request forms, providing accurate information about the waste stream.[4]
-
Prohibition: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][7] This is due to its toxicity to aquatic life and its classification as a regulated hazardous substance.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Management:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent the spill from spreading or entering drains by using absorbent materials.
-
Clean-up: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a sealed container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- Angene Chemical. (2024, November 25).
- Sigma-Aldrich. (2025, May 20).
- Fisher Scientific. (2021, December 24).
- Thermo Fisher Scientific. (2024, April 1).
- Thermo Fisher Scientific. (2025, September 10).
- CPAChem. (2022, September 15).
- CymitQuimica. 5-Amino-4-bromo-2-chlorophenol.
- Thermo Fisher Scientific. (2025, October 24).
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- University of Colorado. (2026, January).
- Case Western Reserve University. Chemical Waste.
- New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
- National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste.
- Unknown.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
- Benchchem. (2025).
- U.S. Government Publishing Office.
- U.S. Environmental Protection Agency. (1983, December).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
